molecular formula C6H5F4NO3S B021101 1-Fluoropyridinium triflate CAS No. 107263-95-6

1-Fluoropyridinium triflate

Cat. No.: B021101
CAS No.: 107263-95-6
M. Wt: 247.17 g/mol
InChI Key: JFZMMCYRTJBQQI-UHFFFAOYSA-M
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Description

1-Fluoropyridinium Triflate (CAS 107263-95-6) is a powerful and versatile electrophilic fluorinating agent used to introduce fluorine atoms into a wide range of organic substrates. As an N-fluoropyridinium salt, its mechanism of action involves the transfer of a "F+" equivalent, making it highly effective for the fluorination of carbanions, enolates, enolsil ethers, and other nucleophilic carbon centers. This reactivity is invaluable in the synthesis of fluorinated pharmaceuticals, agrochemicals, and advanced materials. Beyond its primary role in fluorination, this reagent also functions as a potent one-electron oxidant, enabling unique radical reaction pathways. Its research utility is demonstrated in various transformations, including the efficient synthesis of oxygen and nitrogen heterocycles via organoselenium-catalyzed exo-cyclization reactions. The compound is a white to off-white crystalline solid with a melting point of 185-187 °C. It is moisture-sensitive and requires careful handling; store in a tightly sealed container under an inert atmosphere, in a cool, dry, and dark place. This product is intended for research purposes in a laboratory setting and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-fluoropyridin-1-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5FN.CHF3O3S/c6-7-4-2-1-3-5-7;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZMMCYRTJBQQI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)F.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F4NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369164
Record name 1-Fluoropyridinium triflate
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Molecular Weight

247.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

107263-95-6
Record name Pyridinium, 1-fluoro-, 1,1,1-trifluoromethanesulfonate (1:1)
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Record name 1-Fluoropyridinium triflate
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Record name 1-Fluoropyridinium Trifluoromethanesulfonate [Fluorinating Reagent]
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Isolation of 1-Fluoropyridinium Triflate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Electrophilic Fluorination

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's pharmacokinetic and physicochemical properties. This often leads to enhanced metabolic stability, increased binding affinity, and improved bioavailability, making fluorination a critical tool for drug development professionals.[1][2][3]

Among the arsenal of fluorinating agents, electrophilic N-F reagents have emerged as a versatile and manageable class of compounds. 1-Fluoropyridinium triflate, in particular, stands out as a powerful, yet stable and easy-to-handle, crystalline solid for the selective introduction of fluorine.[2] This guide provides an in-depth, experience-driven perspective on the synthesis, isolation, and handling of this pivotal reagent, designed for researchers and scientists seeking to leverage its capabilities in their synthetic endeavors.

The Chemistry of this compound: A Dual-Personality Reagent

This compound is more than a simple "F+" donor. Its reactivity is best understood as a hybrid of two key functionalities:

  • Electrophilic Fluorinating Agent: In its most common application, the reagent delivers an electrophilic fluorine atom to a wide range of nucleophilic substrates. This includes carbanions, enol ethers, enamines, and activated aromatic systems.[4][5] The reactivity of the N-fluoropyridinium scaffold can be finely tuned by introducing electron-donating or electron-withdrawing substituents on the pyridine ring, allowing for a tailored approach to fluorination.[4][6][7]

  • One-Electron Oxidant: Beyond its fluorinating capabilities, the N-fluoropyridinium cation can also act as a one-electron oxidant.[8][9] This dual reactivity is crucial to understand, as it can influence reaction pathways and lead to unexpected outcomes if not properly controlled. The mechanism of many fluorinations is proposed to proceed through a single-electron transfer (SET) pathway.[6]

Synthesis of this compound: A Field-Proven Protocol

The synthesis of this compound is a well-established procedure that, while requiring careful handling of elemental fluorine, is highly reliable when executed with precision. The following protocol is based on the trusted Organic Syntheses procedure, augmented with insights to explain the rationale behind each critical step.[7]

Core Principles and Causality

The synthesis hinges on the direct fluorination of pyridine in the presence of sodium triflate. The initially formed N-fluoropyridinium fluoride is unstable.[5] The triflate salt serves to immediately displace the fluoride anion, forming the significantly more stable and isolable this compound.[5] The low reaction temperature is critical to control the reactivity of elemental fluorine and to manage the stability of the reactive intermediates.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Fluorination Reaction cluster_workup Isolation & Purification Pyridine Pyridine Flask Reaction Flask (Pyridine, NaOTf, MeCN) Pyridine->Flask NaOTf Sodium Triflate NaOTf->Flask MeCN Acetonitrile (Dry) MeCN->Flask Cooling Cool to -40°C Flask->Cooling Fluorine Introduce 10% F2 in N2 Cooling->Fluorine Rapid Stirring Warm Warm to Room Temp. Fluorine->Warm Filter Filter through Celite (Removes NaF) Warm->Filter Concentrate Concentrate Filtrate Filter->Concentrate Wash Wash with Ethyl Acetate Concentrate->Wash Recrystallize Recrystallize from Acetonitrile/Diethyl Ether Wash->Recrystallize FinalProduct Pure 1-Fluoropyridinium Triflate Recrystallize->FinalProduct

Caption: Workflow for the synthesis and isolation of this compound.

Detailed Step-by-Step Protocol

Caution: This procedure involves the use of elemental fluorine, which is a highly toxic and corrosive gas. This reaction must be performed in a well-ventilated fume hood by personnel trained in the handling of hazardous gases.

  • Apparatus Setup and Reagent Charging:

    • Assemble a three-necked round-bottom flask equipped with a powerful magnetic stirrer, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a scrubber (e.g., a solution of sodium thiosulfate).

    • Charge the flask with pyridine (1.0 eq), sodium triflate (1.0 eq), and anhydrous acetonitrile. It is imperative to use a dry solvent to prevent unwanted side reactions.[7]

    • Purge the system with dry nitrogen.

  • Fluorination Reaction:

    • Cool the rapidly stirred reaction mixture to -40°C using a suitable cooling bath (e.g., an acetone/dry ice bath). Maintaining this low temperature is crucial for controlling the exothermic reaction and preventing the decomposition of the unstable N-fluoropyridinium fluoride intermediate.[5]

    • Introduce a stream of 10% fluorine in nitrogen gas below the surface of the reaction mixture. A substantial excess of fluorine is necessary to drive the reaction to completion due to the low solubility of fluorine gas.[7] The progress of the reaction can be monitored by observing the disappearance of the starting materials via thin-layer chromatography.

  • Reaction Quench and Workup:

    • Once the reaction is complete, discontinue the fluorine flow and purge the system with nitrogen for 30 minutes while maintaining the low temperature.

    • Allow the reaction mixture to warm to room temperature.

Isolation and Purification: Achieving High Purity

The isolation of this compound is a straightforward process involving filtration and recrystallization to yield a high-purity product.

  • Initial Isolation:

    • Filter the reaction mixture through a pad of Celite to remove the finely precipitated sodium fluoride byproduct. Celite is used to ensure efficient removal of these fine particles, which could otherwise pass through standard filter paper.

    • Concentrate the filtrate in vacuo without heating to yield the crude product as a crystalline residue.[7]

    • Wash the crystalline residue with dry ethyl acetate to remove any residual starting materials and soluble impurities.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of dry acetonitrile at room temperature.

    • Add dry diethyl ether as an anti-solvent until precipitation is observed.

    • Collect the precipitated crystals by filtration under a nitrogen atmosphere to prevent moisture exposure, as the product can slowly decompose in water.[7]

    • Dry the pure this compound under vacuum.

Characterization and Quality Control

Verifying the identity and purity of the synthesized this compound is essential. The following data provides a benchmark for quality control.

Property Value Source
Appearance White to off-white crystalline powder
Melting Point 185-187 °C[9]
¹H NMR (CD₃CN) δ: 8.32 (m, 2H), 8.77 (m, 1H), 9.33 (dd, 2H)[7]
¹⁹F NMR (CD₃CN) δ: 48.8 (bs, 1F, N-F), -77.6 (s, 3F, CF₃)[7]

Mechanism of Electrophilic Fluorination: A Closer Look

The precise mechanism of electrophilic fluorination with N-F reagents is substrate-dependent but is often discussed in the context of two primary pathways: a direct Sₙ2 attack or a single-electron transfer (SET) process.

Fluorination_Mechanism cluster_reactants Reactants cluster_pathways Plausible Mechanisms cluster_sn2 SN2 Pathway cluster_set SET Pathway cluster_products Products Reagent 1-Fluoropyridinium Triflate TS_SN2 [Nu---F---N]⁺ Transition State Reagent->TS_SN2 Direct Attack SET_Step Single Electron Transfer Reagent->SET_Step Nucleophile Nucleophile (Nu:) Nucleophile->TS_SN2 Nucleophile->SET_Step Product Fluorinated Product (Nu-F) TS_SN2->Product Pyridine Pyridine TS_SN2->Pyridine Radical_Cation [Nu]⁺• SET_Step->Radical_Cation Reagent_Radical [C₅H₅N-F]• SET_Step->Reagent_Radical Fluorine_Transfer Fluorine Atom Transfer Radical_Cation->Fluorine_Transfer Reagent_Radical->Fluorine_Transfer Fluorine_Transfer->Product Fluorine_Transfer->Pyridine

Caption: Plausible mechanistic pathways for electrophilic fluorination.

For many electron-rich substrates, evidence points towards an initial single-electron transfer from the nucleophile to the N-fluoropyridinium cation.[6] This generates a nucleophilic radical cation and the N-fluoropyridinium radical. Subsequent fluorine atom transfer and loss of pyridine yield the fluorinated product.

Handling and Safety: A Self-Validating System

As a Senior Application Scientist, ensuring the safe and effective use of our reagents is paramount. This compound, while stable, is a corrosive and moisture-sensitive compound that requires appropriate handling procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the reagent in a fume hood to avoid inhalation of any dust. It is light and moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

  • Disposal: Dispose of the reagent and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion: Empowering Innovation in Chemical Synthesis

This compound is a powerful and versatile reagent that has significantly advanced the field of organofluorine chemistry. Its stability, tunable reactivity, and ease of handling make it an invaluable tool for researchers, scientists, and drug development professionals.[1][2] By understanding the nuances of its synthesis, isolation, and reactivity, as outlined in this guide, you can confidently and effectively incorporate this reagent into your synthetic strategies, paving the way for the discovery and development of novel, high-performance molecules.

References

The Inner Workings of Electrophilic Fluorination: A Technical Guide to 1-Fluoropyridinium Triflate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic introduction of fluorine into molecular architectures has become a cornerstone of modern drug discovery, agrochemical development, and materials science. The profound effects of fluorine on a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, have driven the demand for selective and efficient fluorination methodologies. Among the arsenal of electrophilic fluorinating agents, N-fluoropyridinium salts, and particularly 1-fluoropyridinium triflate, have garnered significant attention for their tunable reactivity, stability, and ease of handling.[1] This in-depth technical guide provides a comprehensive exploration of the mechanism of electrophilic fluorination by this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the nuanced mechanistic pathways, present actionable experimental protocols, and provide a framework for understanding and harnessing the power of this versatile reagent.

Introduction: The Rise of N-Fluoropyridinium Salts

The quest for a safe and effective "F+" source has led to the development of a variety of electrophilic fluorinating agents. Early reagents were often hazardous and difficult to handle, limiting their widespread application. The advent of N-F reagents marked a significant turning point, offering a class of compounds that are generally stable, crystalline solids.[2] Among these, 1-fluoropyridinium salts are particularly noteworthy due to their "tunable" reactivity. The electronic properties of the pyridine ring can be modified by the introduction of electron-donating or electron-withdrawing substituents, allowing for the fine-tuning of the reagent's fluorinating power.[3][4] This variability enables the selective fluorination of a wide array of substrates, from highly activated carbanions to less reactive aromatic systems.[4]

This compound, with its non-nucleophilic triflate counter-anion, stands out as a versatile and widely used member of this family.[5] Its synthesis from pyridine, sodium triflate, and dilute fluorine gas is well-established, yielding a stable, white crystalline solid that can be stored indefinitely under a dry atmosphere.[6]

The Core Mechanism: A Tale of Two Pathways

The precise mechanism of electrophilic fluorination by N-F reagents has been a subject of considerable discussion, with two primary pathways often considered: a direct SN2-type attack on the fluorine atom and a single-electron transfer (SET) mechanism.[2]

The Prevailing SN2 Pathway

For the majority of substrates, particularly carbon nucleophiles such as enolates and silyl enol ethers, a growing body of evidence points towards an SN2-type mechanism.[2] In this pathway, the nucleophile directly attacks the electrophilic fluorine atom of the 1-fluoropyridinium cation, leading to the formation of a C-F bond and the release of pyridine.

Kinetic studies on the electrophilic fluorination of 1,3-dicarbonyl derivatives with various N-F reagents have provided strong support for the SN2 mechanism.[2][7] The reaction rates are sensitive to the nucleophilicity of the substrate and the electrophilicity of the fluorinating agent, consistent with a bimolecular transition state. Furthermore, experiments using radical probes have failed to detect the formation of rearranged products that would be expected from a radical-mediated pathway.[2]

The SN2 mechanism for the fluorination of a generic enolate is depicted below:

Figure 1: SN2 mechanism for electrophilic fluorination.

The Single-Electron Transfer (SET) Pathway

While the SN2 mechanism is widely accepted for many substrates, the possibility of a SET pathway cannot be entirely dismissed, particularly for easily oxidizable substrates. In this scenario, a single electron is transferred from the nucleophile to the N-fluoropyridinium cation, generating a radical cation of the substrate and an N-fluoropyridinyl radical. This is followed by the transfer of a fluorine atom to the substrate radical. N-fluoropyridinium cations are known to act as one-electron oxidants, which lends credence to this potential pathway.[5]

The SET mechanism is more likely to be operative with substrates that have low oxidation potentials. However, for most common applications of this compound, the SN2 pathway is considered the dominant mechanism.

Practical Applications and Substrate Scope

This compound is a versatile reagent capable of fluorinating a wide range of nucleophiles under mild conditions. The choice of reaction conditions, such as solvent and temperature, can be optimized to achieve high yields and selectivity.

Substrate ClassTypical ConditionsProductYield Range (%)Reference
Silyl Enol EthersCH2Cl2, 20-25 °C, 8 hα-Fluoroketone78-95[6]
Aromatics (activated)CH2Cl2 or neat, refluxAryl fluoride40-85[3]
Carbanions (Grignard)THF, 0 °C to rtAlkyl/Aryl fluoride50-70[3]
β-Dicarbonyl CompoundsCH3CN or CH2Cl2, rtα-Fluoro-β-dicarbonyl60-90[7][8]
SulfidesCH2Cl2, rtα-Fluorosulfide70-90[3]

Table 1: Substrate Scope and Typical Yields for Fluorination with this compound.

Experimental Protocols: A Step-by-Step Guide

To ensure the successful application of this compound, meticulous experimental technique is crucial. The following protocols provide a detailed methodology for the fluorination of two common substrate classes.

Fluorination of a Silyl Enol Ether: Synthesis of 16α-Fluoroestrone 3-Methyl Ether

This procedure is adapted from a well-established protocol in Organic Syntheses, a testament to its reliability and reproducibility.[6]

Workflow Diagram:

protocol_silyl_enol_ether start Start: Silyl Enol Ether in CH₂Cl₂ add_reagent Add this compound start->add_reagent stir Stir at 20-25 °C for 8 hours add_reagent->stir workup Aqueous Workup (H₂O, NaHCO₃) stir->workup extract Extract with CH₂Cl₂ workup->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Product: 16α-Fluoroestrone 3-Methyl Ether purify->product

Figure 2: Workflow for the fluorination of a silyl enol ether.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottomed flask purged with argon, dissolve the silyl enol ether (1.0 eq) in dry dichloromethane.

  • Reagent Addition: Add this compound (1.1 eq) in one portion to the stirred solution.

  • Reaction: Stir the mixture at 20–25 °C for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into water and extract with dichloromethane (3x).

  • Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with water.

  • Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired α-fluoroketone.

Fluorination of a β-Ketoester: Synthesis of Ethyl 1-Fluoro-2-oxocyclohexanecarboxylate

This protocol is a general procedure for the fluorination of activated methylene compounds.

Workflow Diagram:

protocol_beta_ketoester start Start: β-Ketoester in CH₃CN add_reagent Add this compound start->add_reagent stir Stir at room temperature add_reagent->stir monitor Monitor by TLC/GC-MS stir->monitor workup Quench with water monitor->workup Upon Completion extract Extract with Ethyl Acetate workup->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Product: α-Fluoro-β-ketoester purify->product

Figure 3: Workflow for the fluorination of a β-ketoester.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the β-ketoester (1.0 eq) in acetonitrile, add this compound (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature. The reaction time will vary depending on the substrate's reactivity and can be monitored by TLC or GC-MS.

  • Workup: Once the starting material is consumed, quench the reaction by adding water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter the solution, concentrate under reduced pressure, and purify the residue by flash column chromatography to yield the α-fluoro-β-ketoester.

Conclusion and Future Outlook

This compound has established itself as a robust and versatile reagent for electrophilic fluorination. Its predictable reactivity, ease of handling, and the tunability of the N-fluoropyridinium salt system provide chemists with a powerful tool for the synthesis of fluorinated molecules. The prevailing SN2-type mechanism offers a solid framework for understanding its reactivity with a broad range of nucleophiles. As the demand for complex fluorinated compounds continues to grow, a deep understanding of the mechanism and practical application of reagents like this compound will remain essential for innovation in the pharmaceutical, agrochemical, and material science industries. Future research will likely focus on the development of more reactive and selective N-fluoropyridinium salts, as well as their application in asymmetric fluorination reactions.

References

A Senior Application Scientist's Guide to ¹H and ¹⁹F NMR Spectroscopy of 1-Fluoropyridinium Triflate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-Fluoropyridinium triflate, a widely utilized electrophilic fluorinating agent.[1] Tailored for researchers, scientists, and professionals in drug development, this document synthesizes spectral data with practical, field-proven insights to facilitate accurate compound identification, purity assessment, and reaction monitoring.

Introduction: The Role and Significance of this compound

This compound, with the chemical formula [C₅H₅NF]O₃SCF₃, is a stable, crystalline solid that serves as a key reagent in modern organic synthesis.[1][2] Its utility lies in its capacity to act as an electrophilic "F⁺" source, enabling the mild and selective fluorination of a diverse range of substrates, including carbanions, enamines, and aromatics.[1][3] The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry, as it can profoundly alter a compound's metabolic stability, lipophilicity, and binding affinity.[4]

Given its pivotal role, a comprehensive understanding of its spectroscopic signature is paramount for chemists. NMR spectroscopy, particularly ¹H and ¹⁹F NMR, stands as the primary analytical tool for its characterization. This guide explains the causality behind its distinct spectral features and provides a self-validating framework for its analysis.

Core Principles of ¹H and ¹⁹F NMR Analysis

Fluorine-19 (¹⁹F) is an ideal nucleus for NMR spectroscopy, possessing a natural abundance of 100% and a high gyromagnetic ratio, which results in a sensitivity that is 83% of that of the proton (¹H) nucleus.[5][6] This high sensitivity, combined with a wide chemical shift range, allows for excellent signal dispersion and reduces the likelihood of signal overlap, a common challenge in ¹H NMR.[5]

The interpretation of the spectra for this compound hinges on understanding two key phenomena:

  • Chemical Shift (δ): The position of a signal, which is highly sensitive to the local electronic environment. The strong electron-withdrawing nature of the pyridinium nitrogen and the directly attached fluorine atom significantly deshields the protons on the pyridine ring.

  • Spin-Spin Coupling (J): The interaction between neighboring NMR-active nuclei, which causes signals to split into multiplets. In this molecule, we observe both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings. These coupling constants provide invaluable information about the through-bond connectivity of the molecule.[7]

Expected Spectroscopic Data

The following tables summarize the typical ¹H and ¹⁹F NMR data for this compound, acquired in deuterated acetonitrile (CD₃CN), a common solvent for this compound due to its polarity and ability to dissolve the salt.

Table 1: ¹H NMR Spectral Data of this compound in CD₃CN
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-6 (ortho)~9.33Doublet of doublets (dd)J = 16.7
H-4 (para)~8.77Multiplet (m)-
H-3, H-5 (meta)~8.32Multiplet (m)-

Data sourced from Organic Syntheses Procedure.[2]

Table 2: ¹⁹F NMR Spectral Data of this compound in CD₃CN
Fluorine AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-F~48.8Broad singlet (bs)-
CF₃ (Triflate)~-77.6Singlet (s)-

Data sourced from Organic Syntheses Procedure and European Patent Office.[2][8] The triflate anion (CF₃SO₃⁻) signal is typically sharp and serves as a convenient internal reference point, although its exact position can be slightly solvent-dependent.[9] The N-F signal is often broadened due to quadrupolar relaxation of the adjacent nitrogen atom.[10]

In-Depth Spectral Interpretation

The ¹H NMR Spectrum: A Story of Deshielding and Coupling

The ¹H NMR spectrum is characterized by signals in the highly deshielded (downfield) region, a direct consequence of the electron-withdrawing nature of the positively charged N-fluoropyridinium ring.

  • Ortho Protons (H-2, H-6): Located at ~9.33 ppm, these are the most deshielded protons. Their proximity to the electropositive nitrogen atom results in a significant downfield shift. The observed multiplicity, a doublet of doublets, arises from coupling to the adjacent meta proton (³JHH) and a longer-range coupling to the fluorine atom (³JHF).

  • Para Proton (H-4): Found at ~8.77 ppm, this proton is less deshielded than the ortho protons but more so than the meta protons.

  • Meta Protons (H-3, H-5): These protons appear at ~8.32 ppm.

The complex splitting patterns of the para and meta protons are due to multiple ¹H-¹H and ¹H-¹⁹F couplings. For unambiguous assignment, advanced NMR techniques such as 2D COSY or ¹H{¹⁹F} decoupling experiments are often employed.[11]

Caption: Key ¹H-¹H and ¹H-¹⁹F couplings in the N-fluoropyridinium cation.

The ¹⁹F NMR Spectrum: Two Distinct Fluorine Environments

The ¹⁹F NMR spectrum provides a clear and simple confirmation of the compound's identity.

  • N-F Signal (~48.8 ppm): This signal corresponds to the fluorine atom covalently bonded to the pyridinium nitrogen. Its chemical shift is characteristic of electrophilic fluorine species.

  • Triflate CF₃ Signal (~-77.6 ppm): This sharp singlet at a high-field (upfield) position is indicative of the trifluoromethanesulfonate (triflate) counter-ion. Its integration should be three times that of the N-F signal. The reference standard for ¹⁹F NMR is typically CFCl₃, set to 0.00 ppm.[12]

Experimental Protocol: A Self-Validating Workflow

This section outlines a robust, step-by-step methodology for acquiring high-quality NMR spectra of this compound.

Sample Preparation

Causality: this compound is sensitive to moisture and can slowly decompose in water.[2][13] Therefore, the use of a dry, deuterated solvent and proper handling techniques are critical for obtaining accurate and reproducible results. Acetonitrile-d₃ (CD₃CN) is recommended due to its excellent solvating power for the salt and its relatively simple residual solvent signal in the ¹H NMR spectrum.

  • Drying: Ensure the NMR tube is thoroughly dried in an oven at >100 °C for several hours and cooled in a desiccator.

  • Weighing: Accurately weigh approximately 10-15 mg of this compound directly into the NMR tube under an inert atmosphere (e.g., in a glovebox or under a stream of argon).

  • Solvent Addition: Add ~0.6 mL of anhydrous CD₃CN using a syringe.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate until the solid is completely dissolved.

NMR Instrument Parameters

Causality: Quantitative accuracy in NMR requires that all nuclei have fully relaxed back to their equilibrium state before the next pulse is applied.[14] The relaxation delay (d1) is a critical parameter, especially for the ¹⁹F nucleus which can have long relaxation times.

For ¹H NMR:

  • Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

  • Pulse Angle: 30-45 degrees.

  • Acquisition Time (aq): ~2-3 seconds.

  • Relaxation Delay (d1): 5 seconds. A longer delay ensures accurate integration.

  • Number of Scans (ns): 16-32 scans, depending on the concentration.

For ¹⁹F NMR:

  • Spectrometer Frequency: Corresponding ¹⁹F frequency (e.g., 376 MHz on a 400 MHz instrument).

  • Pulse Angle: 30-45 degrees.

  • Acquisition Time (aq): ~1-2 seconds.

  • Relaxation Delay (d1): 10-20 seconds. This is crucial for the quantitative analysis of the CF₃ and N-F signals.

  • Number of Scans (ns): 64-128 scans.

  • Decoupling: Use proton decoupling (e.g., 'waltz16') to simplify the spectrum and improve the signal-to-noise ratio.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dry Dry NMR Tube Weigh Weigh Sample (Inert Atmosphere) Dry->Weigh Add Add Anhydrous CD3CN Weigh->Add Dissolve Dissolve Sample Add->Dissolve H1_NMR Acquire ¹H NMR Dissolve->H1_NMR Insert into Spectrometer F19_NMR Acquire ¹⁹F NMR H1_NMR->F19_NMR Phase Phasing & Baseline Correction F19_NMR->Phase Reference Reference Spectra (CD3CN: 1.94 ppm) Phase->Reference Integrate Integrate Signals Reference->Integrate Analyze Analyze Shifts, Couplings & Purity Integrate->Analyze

Caption: Experimental workflow for NMR analysis of this compound.

Trustworthiness: Purity Assessment and Common Impurities

NMR spectroscopy is a powerful tool for assessing the purity of this compound.

  • Quantitative Analysis: By setting the integral of a known proton signal (e.g., the two ortho protons) to a value of 2.0, the relative integrals of any impurity signals can be used to determine their molar ratio. The ¹⁹F NMR is particularly useful for this, as the CF₃ signal of the triflate anion can be used as an internal standard to quantify any fluorine-containing impurities.

  • Common Impurities:

    • Pyridine: The starting material for the synthesis of the reagent. Its signals will appear significantly upfield compared to the pyridinium salt.

    • Water: As the compound is moisture-sensitive, a broad singlet for water may be observed. Its position is highly dependent on temperature and solvent.

    • 2-Pyridyl Triflate: A potential decomposition product.[2]

    • Residual Solvents: Solvents used during synthesis or recrystallization (e.g., ether, dichloromethane) may be present. Authoritative tables of chemical shifts for common laboratory solvents are available and should be consulted.[15][16]

Conclusion: An Authoritative Spectroscopic Fingerprint

The ¹H and ¹⁹F NMR spectra of this compound provide a definitive and information-rich fingerprint for this essential fluorinating agent. The characteristic downfield shifts in the ¹H spectrum, coupled with the two distinct signals in the ¹⁹F spectrum, allow for unambiguous identification. By following the detailed experimental protocols and understanding the principles of spectral interpretation outlined in this guide, researchers can confidently characterize their material, assess its purity, and monitor its role in chemical transformations, thereby ensuring the integrity and reproducibility of their scientific work.

References

An In-depth Technical Guide to the Discovery and Development of N-Fluoropyridinium Salts

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the discovery, development, and application of N-fluoropyridinium salts, a class of electrophilic fluorinating agents that have revolutionized the synthesis of organofluorine compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemistry, synthetic methodologies, and mechanistic intricacies that underpin the utility of these remarkable reagents.

Genesis of a New Fluorinating Agent: A Historical Perspective

The quest for mild, selective, and easy-to-handle electrophilic fluorinating agents has been a long-standing challenge in organic chemistry. Early reagents were often hazardous gases like molecular fluorine (F₂) or highly reactive and unstable compounds. A significant breakthrough came in 1986 when Teruo Umemoto and his colleagues reported the synthesis of stable, crystalline N-fluoropyridinium salts.[1][2] These reagents marked a paradigm shift, offering a safer and more versatile alternative for the introduction of fluorine into organic molecules.

The initial work focused on preparing N-fluoropyridinium triflate and its derivatives.[1][2] The key to their stability was the use of non-nucleophilic counter-anions, such as trifluoromethanesulfonate (triflate), tetrafluoroborate, and hexafluorophosphate.[3][4][5] This innovation allowed for the isolation and handling of these powerful fluorinating agents as benchtop-stable solids.[3][6]

The Art of Synthesis: Crafting a Diverse Toolkit of N-Fluoropyridinium Salts

The versatility of N-fluoropyridinium salts lies in the ability to modulate their reactivity by altering the electronic properties of the pyridine ring and the nature of the counter-anion.[3][7] This has led to the development of a wide array of reagents with a spectrum of fluorinating power, allowing for the selective fluorination of a diverse range of substrates.[2][7]

General Synthetic Strategies

The synthesis of N-fluoropyridinium salts typically involves the direct fluorination of a pyridine derivative with diluted elemental fluorine in the presence of a non-nucleophilic counter-anion source.[1][2][7] Two primary methods have been established:

  • Method A (Stepwise): This involves the initial formation of an unstable pyridine·F₂ complex at low temperatures, followed by the introduction of a non-nucleophilic anion source (e.g., a strong Brønsted acid, its salt, or a silyl ester) to displace the fluoride anion and form the stable N-fluoropyridinium salt.[1][2][4]

  • Method B (One-Step): In this more direct approach, the pyridine derivative is fluorinated in the presence of the non-nucleophilic anion source, leading to the direct formation of the stable salt.[1][2]

Synthesis_Methods cluster_A Method A (Stepwise) cluster_B Method B (One-Step) Py_A Pyridine Derivative F2_A F₂/N₂ Py_A->F2_A Complex_A Pyridine·F₂ Complex (Unstable) F2_A->Complex_A Anion_Source_A Non-nucleophilic Anion Source (e.g., HOTf, AgOTf) Complex_A->Anion_Source_A Salt_A N-Fluoropyridinium Salt Anion_Source_A->Salt_A Py_B Pyridine Derivative F2_B F₂/N₂ Py_B->F2_B Salt_B N-Fluoropyridinium Salt F2_B->Salt_B Anion_Source_B Non-nucleophilic Anion Source Anion_Source_B->F2_B

Caption: General synthetic routes to N-fluoropyridinium salts.

A Spectrum of Reactivity: Tailoring the Reagent

The fluorinating power of N-fluoropyridinium salts is intricately linked to the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups enhance the electrophilicity of the fluorine atom, resulting in a more powerful fluorinating agent. Conversely, electron-donating groups attenuate the reactivity.[3][8] This principle has been exploited to create a fine-tunable system of reagents suitable for a wide array of chemical transformations.[7]

Reagent TypeSubstituentsRelative Fluorinating Power
Weakly Activating Electron-donating (e.g., alkyl, alkoxy)Low
Moderately Activating Unsubstituted or weakly deactivatingMedium
Strongly Activating Electron-withdrawing (e.g., CN, NO₂, halo)High
Zwitterionic Sulfonate group on the ringHigh selectivity

Table 1: Correlation between substituents and fluorinating power.

In 1995, Umemoto and coworkers introduced a class of zwitterionic N-fluoropyridinium salts, such as N-fluoropyridinium-2-sulfonates.[1][2] These reagents exhibit high selectivity, particularly in the ortho-fluorination of phenols, which is attributed to a hydrogen-bonding interaction between the sulfonate anion and the hydroxyl group of the substrate.[2]

Mechanism and Reactivity: Beyond Simple Fluorination

While primarily known as electrophilic fluorinating agents, the reactivity of N-fluoropyridinium salts is multifaceted.[9][10][11] Understanding these alternative reaction pathways is crucial for predicting reaction outcomes and designing novel synthetic strategies.

Electrophilic Fluorination

The principal mode of action involves the transfer of an electrophilic fluorine atom ("F⁺") to a nucleophilic substrate. This process is believed to proceed through a single-electron transfer (SET) mechanism as an alternative to a direct X-philic attack on the fluorine atom.[9] The reaction is applicable to a broad range of nucleophiles, including carbanions, enolates, silyl enol ethers, and electron-rich aromatic and heteroaromatic compounds.[2]

Fluorination_Mechanism NFPS N-Fluoropyridinium Salt (R-Py⁺-F X⁻) Nu Nucleophile (Nu⁻) NFPS->Nu TS Transition State [Nu---F---Py⁺-R] NFPS->TS Nu->TS Product Fluorinated Product (Nu-F) TS->Product Pyridine Pyridine Derivative (R-Py) TS->Pyridine

Caption: Simplified mechanism of electrophilic fluorination.

Cine- and Tele-Substitution

Interestingly, under certain conditions, N-fluoropyridinium salts can react with nucleophiles at the pyridine ring itself, leading to cine- or tele-substitution products.[9][10] For instance, the reaction with certain carbon nucleophiles can result in the formation of 2- or 4-substituted pyridines instead of the expected fluorinated product.[9] This reactivity highlights the electrophilic nature of the pyridine ring in the N-fluoropyridinium cation.

Carbenoid-like Reactivity

Base-induced proton abstraction from the 2-position of the N-fluoropyridinium ring can lead to the formation of an intermediate that exhibits carbenoid-like reactivity.[9][10] This intermediate can then participate in various transformations, including three-component condensation reactions.[9][10][11]

Applications in Drug Discovery and Organic Synthesis

The introduction of fluorine into a molecule can profoundly impact its biological properties, including metabolic stability, lipophilicity, and binding affinity.[6][12][13] Consequently, N-fluoropyridinium salts have become indispensable tools in medicinal chemistry and drug discovery.[6]

Protocol: Electrophilic Fluorination of a β-Ketoester

This protocol describes a general procedure for the enantioselective fluorination of a β-ketoester using an N-fluoropyridinium salt in the presence of a chiral catalyst.

Materials:

  • β-Ketoester

  • N-Fluorobenzenesulfonimide (NFSI) or a suitable N-fluoropyridinium salt

  • Chiral bis(oxazoline)-copper triflate complex (or other suitable chiral Lewis acid)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the chiral catalyst (e.g., 1-5 mol%).

  • Add the anhydrous solvent and stir until the catalyst is fully dissolved.

  • Add the β-ketoester (1.0 equivalent) to the solution and stir for a few minutes.

  • Add the N-fluoropyridinium salt (1.1-1.5 equivalents) portion-wise over a period of time.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired α-fluorinated β-ketoester.[6]

Experimental_Workflow Start Start: Flame-dried flask under inert atmosphere Add_Catalyst Add chiral catalyst and anhydrous solvent Start->Add_Catalyst Add_Substrate Add β-Ketoester Add_Catalyst->Add_Substrate Add_Reagent Add N-Fluoropyridinium Salt Add_Substrate->Add_Reagent Reaction Monitor reaction (TLC, LC-MS) Add_Reagent->Reaction Quench Quench with NaHCO₃ (aq) Reaction->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify Product Final Product: α-Fluoro-β-ketoester Purify->Product

Caption: Workflow for the enantioselective fluorination of a β-ketoester.

Conclusion and Future Outlook

The discovery and development of N-fluoropyridinium salts have fundamentally changed the landscape of organofluorine chemistry. Their stability, tunable reactivity, and ease of handling have made them invaluable reagents in both academic research and industrial applications. As the demand for novel fluorinated molecules in pharmaceuticals, agrochemicals, and materials science continues to grow, the legacy of N-fluoropyridinium salts will undoubtedly inspire the development of next-generation fluorinating agents with even greater efficiency and selectivity.

References

A Theoretical Deep Dive into the Reactivity of 1-Fluoropyridinium Triflate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Fluoropyridinium triflate has emerged as a cornerstone reagent in modern synthetic chemistry, offering a unique combination of stability, selectivity, and electrophilic fluorinating power. The strategic introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, making this reagent invaluable in pharmaceutical and agrochemical research.[1] This technical guide provides a comprehensive theoretical examination of the reactivity of this compound, moving beyond simple synthetic protocols to explore the fundamental electronic structure and mechanistic pathways that govern its behavior. We will delve into the nuanced world of computational chemistry to dissect the factors influencing the N-F bond's reactivity and to shed light on the ongoing mechanistic debate between SN2 and single-electron transfer (SET) pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, theory-driven understanding of this pivotal fluorinating agent.

The 1-Fluoropyridinium Cation: An Electronic Perspective

The reactivity of this compound is intrinsically linked to the electronic properties of the 1-fluoropyridinium cation. The triflate anion is a weakly coordinating counterion, leaving the cation as the primary driver of the reagent's electrophilicity.

Molecular Orbital Analysis and the Nature of the N-F Bond

The key to understanding the electrophilic nature of the 1-fluoropyridinium cation lies in the polarization and energy of the N-F bond. The nitrogen atom, being part of an aromatic pyridinium ring, is sp2 hybridized and bears a formal positive charge, which significantly influences the electronic landscape.

Computational studies, including Density Functional Theory (DFT), reveal a highly polarized N-F bond, with a significant partial positive charge on the fluorine atom. This is somewhat counterintuitive, as fluorine is the most electronegative element. However, the potent electron-withdrawing nature of the positively charged pyridinium ring depletes electron density from the fluorine atom, rendering it electrophilic.

The Lowest Unoccupied Molecular Orbital (LUMO) of the 1-fluoropyridinium cation is predicted to have significant σ* character with respect to the N-F bond. This low-lying LUMO is a key indicator of the molecule's susceptibility to nucleophilic attack at the fluorine atom.

G cluster_MO Molecular Orbital Interaction Diagram for the N-F Bond N_AO Nitrogen p orbital sigma_bonding σ (N-F) Bonding MO N_AO->sigma_bonding Constructive Overlap sigma_antibonding σ* (N-F) Antibonding MO (LUMO) N_AO->sigma_antibonding Destructive Overlap F_AO Fluorine p orbital F_AO->sigma_bonding F_AO->sigma_antibonding

Caption: A simplified molecular orbital diagram illustrating the formation of the σ and σ* orbitals of the N-F bond.

Tunable Reactivity: The Influence of Pyridine Ring Substituents

A significant advantage of the N-fluoropyridinium salt family is the ability to fine-tune their reactivity by introducing substituents onto the pyridine ring.[2] Electron-withdrawing groups enhance the electrophilicity of the fluorine atom, leading to a more potent fluorinating agent. Conversely, electron-donating groups diminish the reactivity.

This phenomenon can be rationalized through theoretical principles:

  • Inductive Effects: Electron-withdrawing substituents (e.g., -Cl, -NO2) inductively pull electron density away from the pyridinium ring, further increasing the positive charge on the nitrogen atom and, consequently, the electrophilicity of the fluorine.

  • Resonance Effects: Substituents that can participate in resonance can either stabilize or destabilize the positive charge on the ring, thereby modulating the reactivity.

Substituent on Pyridine Ring Predicted Effect on Reactivity Rationale
Electron-Withdrawing (e.g., -NO2)IncreasedEnhances the positive charge on the pyridinium ring.
Electron-Donating (e.g., -OCH3)DecreasedDiminishes the positive charge on the pyridinium ring.
Halogens (e.g., -Cl)IncreasedPrimarily an inductive electron-withdrawing effect.

The Mechanistic Dichotomy: SN2 versus Single Electron Transfer (SET)

The precise mechanism by which this compound transfers its fluorine atom to a nucleophile has been a subject of considerable debate. Two primary pathways have been proposed: a direct bimolecular nucleophilic substitution (SN2) at the fluorine atom and a single-electron transfer (SET) mechanism.

The SN2 Pathway: A Direct Displacement

The SN2 mechanism involves the direct attack of a nucleophile on the electrophilic fluorine atom, leading to the concerted cleavage of the N-F bond and the formation of a new carbon-fluorine (or other heteroatom-fluorine) bond.

SN2_Mechanism Reactants Nu:⁻ + [Pyr-F]⁺ TS [Nu---F---Pyr]‡ Transition State Reactants->TS Nucleophilic Attack Products Nu-F + Pyr TS->Products N-F Bond Cleavage SET_Mechanism Reactants Nu:⁻ + [Pyr-F]⁺ Intermediates Nu•⁺ + Pyr-F• Radical Intermediates Reactants->Intermediates Single Electron Transfer Products Nu-F + Pyr Intermediates->Products Fluorine Atom Transfer Computational_Workflow Start Define Reactants and Products Opt_React_Prod Geometry Optimization of Reactants and Products Start->Opt_React_Prod Freq_React_Prod Frequency Calculation (Confirm Minima) Opt_React_Prod->Freq_React_Prod TS_Search Transition State Search Freq_React_Prod->TS_Search Opt_TS Transition State Optimization TS_Search->Opt_TS Freq_TS Frequency Calculation (Confirm TS) Opt_TS->Freq_TS IRC IRC Calculation Freq_TS->IRC Energy_Calc Single-Point Energy Calculations IRC->Energy_Calc Analysis Determine Ea and ΔErxn Energy_Calc->Analysis

References

solubility and stability of 1-Fluoropyridinium triflate in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-Fluoropyridinium Triflate in Common Organic Solvents

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the critical parameters of solubility and stability for this compound, a widely utilized electrophilic fluorinating agent. The information herein is intended for researchers, chemists, and professionals in drug development who handle and utilize this reagent. The focus is on providing both theoretical understanding and practical, field-tested methodologies to ensure safe, effective, and reproducible experimental outcomes.

Introduction: The Critical Role of the Solvent System

This compound belongs to a class of electrophilic fluorinating agents known for their relative ease of handling compared to elemental fluorine. Its efficacy in complex molecule synthesis is, however, intrinsically linked to the choice of solvent. The solvent not only dictates the solubility of the reagent but also profoundly influences its stability and reactivity. An inappropriate solvent can lead to reagent degradation, reduced yields, and the formation of unwanted byproducts. This guide offers a framework for understanding and experimentally determining the optimal solvent conditions for your specific application.

Solubility Profile of this compound

The solubility of this compound, a salt, is governed by the principle of "like dissolves like." Its ionic nature, conferred by the pyridinium cation and the triflate anion, suggests higher solubility in polar solvents capable of solvating these ions. However, the organic pyridinium ring provides some lipophilic character, allowing for solubility in a range of organic solvents.

Factors Influencing Solubility
  • Solvent Polarity: Highly polar solvents are generally effective at dissolving ionic compounds. For this compound, polar aprotic solvents are often preferred to minimize potential reactions.

  • Dielectric Constant: Solvents with a high dielectric constant can better overcome the lattice energy of the salt, facilitating dissolution.

  • Temperature: Solubility of solids in liquids typically increases with temperature, although this should be balanced with the thermal stability of the reagent.

Experimentally Determining Solubility

A definitive solubility value for a specific solvent and temperature must be determined experimentally. The following protocol outlines a standard procedure for this determination.

Experimental Protocol: Gravimetric Solubility Determination

  • Solvent Preparation: Add a known volume of the desired organic solvent to a sealed vial equipped with a magnetic stir bar.

  • Temperature Equilibration: Place the vial in a temperature-controlled bath and allow it to equilibrate to the desired experimental temperature.

  • Saturated Solution Preparation: Add small, pre-weighed portions of this compound to the stirring solvent until a persistent solid is observed, indicating saturation.

  • Equilibration: Allow the heterogeneous mixture to stir at a constant temperature for a minimum of 2 hours to ensure equilibrium is reached.

  • Sample Withdrawal: Cease stirring and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, ensuring no solid particles are transferred.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed vial. Carefully evaporate the solvent under reduced pressure.

  • Mass Determination: Once the solvent is fully removed, weigh the vial containing the dried residue. The mass of the dissolved this compound can then be calculated.

  • Solubility Calculation: Express the solubility in g/L or mol/L.

Diagram: Workflow for Solubility Determination

cluster_prep Preparation cluster_saturation Saturation cluster_analysis Analysis A 1. Add known volume of solvent to vial B 2. Equilibrate to target temperature A->B C 3. Add this compound until excess solid persists B->C D 4. Stir for 2+ hours to ensure equilibrium C->D E 5. Withdraw known volume of supernatant D->E F 6. Evaporate solvent E->F G 7. Weigh dried residue F->G H 8. Calculate solubility (g/L or mol/L) G->H

Caption: Workflow for the gravimetric determination of solubility.

Qualitative Solubility in Common Organic Solvents

While quantitative data should be generated as needed, the following table provides a general guide to the expected solubility of this compound in common laboratory solvents. This information is synthesized from general principles of solubility for pyridinium salts.

SolventPolarity (Dielectric Constant)Expected SolubilityNotes
AcetonitrileHigh (37.5)HighA common choice for reactions involving this reagent.
Dichloromethane (DCM)Medium (9.1)ModerateOften used, but solubility may be limited for high concentrations.
Tetrahydrofuran (THF)Medium (7.6)Moderate to LowPotential for slow reaction with the solvent over time.
Ethyl AcetateMedium (6.0)LowGenerally not a preferred solvent for dissolution.
Hexanes/HeptanesLow (1.9)InsolubleNon-polar solvents are unsuitable.
Dimethylformamide (DMF)High (36.7)HighExercise caution due to potential reactivity with the solvent.
Dimethyl Sulfoxide (DMSO)High (46.7)HighExercise caution due to potential reactivity with the solvent.

Stability Profile of this compound

The stability of this compound in solution is paramount for achieving consistent and high-yielding fluorination reactions. Decomposition not only consumes the active reagent but can also introduce impurities into the reaction mixture.

Primary Decomposition Pathways
  • Hydrolysis: The presence of water can lead to the hydrolysis of the N-F bond, generating pyridine N-oxide and hydrogen fluoride. This is a significant concern, and anhydrous solvents are highly recommended.

  • Solvent Reactivity: Nucleophilic solvents or impurities can attack the electrophilic fluorine or the pyridine ring, leading to degradation. Protic solvents are generally avoided for this reason.

  • Thermal Decomposition: While relatively stable at room temperature, prolonged exposure to elevated temperatures can induce decomposition.

Experimental Protocol for Stability Assessment

The stability of a this compound solution can be monitored over time using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: ¹⁹F NMR Stability Assay

  • Solution Preparation: Prepare a solution of this compound of known concentration in the desired anhydrous solvent within an NMR tube.

  • Initial Spectrum Acquisition: Acquire a ¹⁹F NMR spectrum of the freshly prepared solution. The signal corresponding to the N-F fluorine will serve as the reference (t=0).

  • Incubation: Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature).

  • Time-Point Analysis: Acquire subsequent ¹⁹F NMR spectra at regular intervals (e.g., 1, 6, 24, 48 hours).

  • Data Analysis: Monitor for the appearance of new signals, which would indicate the formation of degradation products. The decrease in the integral of the starting material's signal relative to an internal standard can be used to quantify the rate of decomposition.

Diagram: Workflow for Stability Assessment

cluster_setup Setup cluster_measurement Measurement cluster_evaluation Evaluation A 1. Prepare solution of known concentration in NMR tube B 2. Acquire initial ¹⁹F NMR spectrum (t=0) A->B C 3. Incubate under desired conditions B->C D 4. Acquire subsequent spectra at time intervals C->D E 5. Monitor for new signals (degradation products) D->E F 6. Quantify decomposition rate E->F

Caption: Workflow for ¹⁹F NMR-based stability assessment.

Recommendations for Maximizing Stability
  • Use Anhydrous Solvents: The use of dry solvents is the most critical factor in preventing hydrolysis.

  • Inert Atmosphere: Handling the reagent and its solutions under an inert atmosphere (e.g., nitrogen or argon) can further mitigate moisture-related degradation.

  • Temperature Control: Prepare solutions at room temperature and avoid unnecessary heating unless required by the specific reaction protocol.

  • Fresh Solutions: It is best practice to prepare solutions of this compound immediately before use.

Summary and Best Practices

The selection of an appropriate solvent is a critical first step in any procedure involving this compound.

  • Prioritize Polar Aprotic Solvents: Acetonitrile is often an excellent starting point, offering a good balance of solubility and stability.

  • Verify Solubility and Stability Experimentally: For novel applications or when scaling up reactions, it is imperative to perform the solubility and stability assessments outlined in this guide.

  • Maintain Anhydrous Conditions: The exclusion of water is essential for preserving the integrity of the reagent.

By following these guidelines and employing the provided experimental protocols, researchers can ensure the reliable and effective use of this compound in their synthetic endeavors.

An In-depth Technical Guide to the Safe Handling and Application of 1-Fluoropyridinium Triflate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for 1-Fluoropyridinium triflate, a powerful electrophilic fluorinating agent. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind each recommendation, ensuring a culture of safety and experimental integrity.

Introduction: The Role and Significance of this compound

This compound ([C₅H₅NF]O₃SCF₃) is a stable, crystalline solid widely employed as an electrophilic fluorinating agent.[1][2] Its ability to introduce fluorine atoms into organic molecules makes it a critical reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where fluorination can significantly enhance properties like metabolic stability, binding affinity, and biological activity.[3] Unlike highly toxic and corrosive gases like molecular fluorine, N-fluoropyridinium salts offer a more manageable, yet highly potent, alternative for modern synthetic chemistry.[2] However, its efficacy is matched by its hazardous nature, necessitating a deep understanding of its properties for safe and effective use.

Hazard Identification and Mechanistic Insight

A thorough understanding of the hazards associated with this compound is foundational to its safe use. The primary danger lies in its potent reactivity and corrosivity.

Physical and Chemical Properties

The reagent is a white to yellow, light and moisture-sensitive powder.[4] This sensitivity is a critical handling consideration; exposure to atmospheric moisture can lead to slow decomposition and the release of corrosive byproducts.[2]

PropertyValueSource(s)
CAS Number 107263-95-6[4][5]
Molecular Formula C₆H₅F₄NO₃S[4][5]
Molecular Weight 247.17 g/mol [4][5]
Appearance White to yellow solid/powder[4]
Melting Point 185-186 °C[4]
Sensitivity Light and moisture sensitive[4]
GHS Classification and Core Hazards

This compound is classified as a corrosive material. The primary hazard stems from its ability to cause severe chemical burns upon contact with skin and eyes.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion 1A/1C
alt text
Danger H314: Causes severe skin burns and eye damage.[5][6][7][8]
Serious Eye Damage 1(Same as above)Danger H318: Causes serious eye damage.[6][8]

The causality behind its corrosivity is twofold: the inherent reactivity of the N-F bond and the triflate anion. Upon contact with moisture (e.g., on skin or mucous membranes), the compound can hydrolyze, releasing trifluoromethanesulfonic acid (triflic acid), an extremely strong acid, which contributes significantly to its corrosive nature.

Comprehensive Risk Mitigation Strategy

A multi-layered approach involving engineering controls, administrative protocols, and personal protective equipment (PPE) is essential for mitigating the risks associated with this reagent.

Engineering Controls: The First Line of Defense
  • Fume Hood: All manipulations of this compound powder must be conducted inside a certified chemical fume hood.[9] This is critical to prevent the inhalation of fine dust particles which can cause severe respiratory tract irritation and burns.

  • Inert Atmosphere: Due to its moisture sensitivity, handling and storage under an inert atmosphere (e.g., a nitrogen-filled glovebox or using Schlenk techniques) is strongly recommended to maintain the reagent's integrity and prevent hazardous decomposition.[10]

  • Safety Equipment: An eyewash station and a safety shower must be immediately accessible in the laboratory where the reagent is handled.[9]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of appropriate PPE is critical to prevent personal injury. Standard laboratory attire (long pants, closed-toe shoes) is mandatory.

Protection TypeSpecificationRationale
Hand Protection Impervious chemical-resistant gloves (e.g., Neoprene, Nitrile).[9]To prevent skin contact and subsequent severe chemical burns. Always check glove manufacturer data for compatibility.
Eye Protection Tightly sealed chemical safety goggles and a full-face shield.[4][5][9]Protects against dust particles and splashes. A face shield is mandatory due to the severe eye damage risk (H314/H318).
Body Protection Flame-resistant laboratory coat.To protect skin and clothing from spills and dust.
Respiratory Required when dusts are generated. Use a NIOSH-approved respirator with appropriate cartridges (e.g., type P3/N100).[4][5]To prevent inhalation of corrosive dust.

Standard Operating Procedures: From Storage to Quenching

Adherence to validated protocols is key to ensuring both safety and experimental success.

Storage and Handling
  • Storage: Store the reagent in its original, tightly sealed container in a cool, dry, and dark place.[4] The storage area should be a designated corrosives cabinet. The container should be kept under an inert atmosphere if possible.[10]

  • Dispensing: Weighing and dispensing of the solid should be performed rapidly but carefully in a fume hood or glovebox to minimize exposure to the atmosphere. Avoid any actions that could generate dust.[6]

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling (In Fume Hood) cluster_Cleanup Cleanup & Completion Start Start: Need to weigh reagent Don_PPE Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) Start->Don_PPE 1. Verify_Controls Verify Engineering Controls (Fume Hood On, Eyewash Accessible) Don_PPE->Verify_Controls 2. Transfer Transfer Reagent from Storage to Fume Hood Verify_Controls->Transfer 3. Inert_Atm Purge weighing vessel with Inert Gas Transfer->Inert_Atm 4. Weigh Carefully weigh solid, avoiding dust generation Inert_Atm->Weigh 5. Seal_Reaction Add to reaction vessel under inert atmosphere Weigh->Seal_Reaction 6. Seal_Storage Tightly re-seal storage container Seal_Reaction->Seal_Storage 7. Clean_Area Decontaminate spatula and weighing vessel Seal_Storage->Clean_Area 8. Return_Storage Return reagent to corrosives cabinet Clean_Area->Return_Storage 9. Doff_PPE Doff PPE Return_Storage->Doff_PPE 10. Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands 11. End End Wash_Hands->End 12.

Caption: Workflow for safely weighing and dispensing this compound.
Disposal of Waste

All waste materials, including empty containers and contaminated items, must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with all local, state, and federal regulations at an approved waste disposal plant.[7][11]

  • Do not mix with other waste streams.

  • Handle uncleaned containers as you would the product itself.

Emergency Response Protocols

Immediate and correct response to an exposure or spill is critical. Always call for a poison center or doctor immediately in case of exposure. [4][6]

First Aid Measures

First_Aid_Response cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Inhalation Inhalation cluster_Ingestion Ingestion Exposure Exposure Event Skin_Action1 IMMEDIATELY remove all contaminated clothing. Exposure->Skin_Action1 Skin Eye_Action1 Rinse cautiously with water for several minutes. Exposure->Eye_Action1 Eye Inhale_Action Move person to fresh air and keep comfortable for breathing. Exposure->Inhale_Action Inhaled Ingest_Action1 Rinse mouth with water. Exposure->Ingest_Action1 Swallowed Skin_Action2 Rinse skin with copious amounts of water/shower. Skin_Action1->Skin_Action2 Seek_Medical IMMEDIATELY call a POISON CENTER or doctor. Skin_Action2->Seek_Medical Eye_Action2 Remove contact lenses, if present and easy to do. Eye_Action1->Eye_Action2 Eye_Action3 Continue rinsing. Eye_Action2->Eye_Action3 Eye_Action3->Seek_Medical Inhale_Action->Seek_Medical Ingest_Action2 Do NOT induce vomiting. Ingest_Action1->Ingest_Action2 Ingest_Action2->Seek_Medical

Caption: Emergency first aid response flowchart for exposure incidents.
Spills and Accidental Release

  • Evacuate: Evacuate non-essential personnel from the immediate area.[6]

  • Ventilate: Ensure adequate ventilation.

  • Protect: Wear full PPE, including respiratory protection.[6] Avoid breathing dust.[6]

  • Contain: Cover drains to prevent entry into the sewer system.

  • Clean-up: Carefully sweep or scoop up the dry material without creating dust.[6] Collect in a suitable, closed, and labeled container for disposal.[6]

  • Decontaminate: Clean the affected area thoroughly once the solid has been removed.

Firefighting Measures

While the material is combustible, it is not highly flammable.[6]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: In the event of a fire, hazardous combustion gases can be produced, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen fluoride (HF).[6]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin.

Conclusion

This compound is an indispensable tool in modern organic synthesis. Its power as a fluorinating agent demands a commensurate level of respect and caution. By integrating a deep understanding of its chemical reactivity with rigorous adherence to safety protocols—from engineering controls and PPE to emergency preparedness—researchers can harness its synthetic utility while ensuring the highest standards of laboratory safety.

References

A Historical Perspective on the Development of N-F Fluorinating Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1][2] The unique properties conferred by the fluorine atom—such as high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1][3] While various methods exist for fluorination, the development of electrophilic N-F fluorinating agents has revolutionized the field by providing safe, selective, and versatile reagents for the direct introduction of fluorine.[4][5][6] This guide provides a historical perspective on the evolution of these critical reagents, tracing their development from early, hazardous precursors to the sophisticated, user-friendly tools available today.

I. The Dawn of Electrophilic Fluorination: Early N-F Reagents

The journey towards practical electrophilic fluorination was fraught with challenges, primarily due to the extreme reactivity and hazardous nature of early fluorinating agents like elemental fluorine (F₂).[3][7] The quest for milder, more selective reagents led chemists to explore compounds with a nitrogen-fluorine (N-F) bond, where the electronegativity of the nitrogen atom could be modulated to "tame" the reactivity of the attached fluorine.

The history of N-F compounds as fluorine-transfer agents began in 1964 with the report of perfluoro-N-fluoropiperidine.[1] This early reagent demonstrated the potential of N-F compounds by successfully fluorinating the sodium salt of 2-nitropropane, although yields were often low with other substrates.[1] A significant step forward came in 1983 with the synthesis of 1-fluoro-2-pyridone, which could be prepared by reacting 2-(trimethylsiloxy)pyridine with diluted fluorine gas.[1] These initial discoveries, while limited in their broad applicability, laid the crucial groundwork for the development of more stable and efficient N-F reagents.

II. The Rise of the Sulfonamides: A New Generation of Reagents

A major breakthrough in the field was the development of N-fluorosulfonamides. These compounds offered improved stability and handling characteristics compared to their predecessors. In the early 1980s, it was demonstrated that N-fluoro-N-alkylsulfonamides could be synthesized by treating N-alkylsulfonamides with diluted fluorine.[8][9] These reagents proved to be effective for the fluorination of carbanions, significantly expanding the scope of electrophilic fluorination.[1][10]

However, the fluorinating power of these early N-fluorosulfonamides was limited, and they were generally only effective for reactive carbanions.[1] This limitation spurred the development of N-fluorosulfonimides, which feature two electron-withdrawing sulfonyl groups attached to the nitrogen atom. This key structural modification significantly increased the electrophilicity of the fluorine atom. The most prominent example of this class is N-fluorobenzenesulfonimide (NFSI) , which has become a widely used reagent for the fluorination of a broad range of nucleophiles, including enolates, silyl enol ethers, and even some aromatic compounds.[1][5]

III. The Pyridinium Revolution: Cationic and Tunable Reagents

The mid-1980s marked a paradigm shift with the introduction of N-fluoropyridinium salts by Umemoto and coworkers.[1] These cationic reagents, such as N-fluoropyridinium triflate, were not only stable and easy to handle but also exhibited a wide range of fluorinating power that could be tuned by simply altering the substituents on the pyridine ring.[1][2][11] This "tunability" was a significant advancement, allowing chemists to select a reagent with the appropriate reactivity for a specific transformation, thereby minimizing side reactions.[1][2]

The synthesis of these salts could be achieved through the direct fluorination of pyridine derivatives in the presence of a non-nucleophilic counteranion.[1][12] The versatility of N-fluoropyridinium salts enabled the efficient fluorination of a diverse array of substrates, including aromatics, carbanions, and olefins, under mild conditions.[1]

IV. The Modern Era: The Advent of Selectfluor® and its Analogs

This reagent's popularity stems from its exceptional stability, safety, and ease of handling, making it amenable to both laboratory and industrial-scale applications.[3][13][14] Selectfluor® is a powerful electrophilic fluorinating agent, capable of fluorinating a vast range of organic compounds.[3][7] Its development was a game-changer, particularly in the synthesis of fluorinated pharmaceuticals and agrochemicals, such as the corticosteroid fluticasone.[13]

Following the success of Selectfluor®, other related reagents have been developed, including Accufluor™ (NFTh), which is 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).[1] The development of chiral N-F reagents, such as optically active N-fluoro-sultams, has also been a significant area of research, enabling the enantioselective synthesis of fluorinated compounds.[1]

Evolution of N-F Fluorinating Agents

G cluster_0 Early Reagents (1960s-1980s) cluster_1 N-Fluorosulfonamides & Imides (1980s) cluster_2 N-Fluoropyridinium Salts (mid-1980s) cluster_3 Modern Reagents (1990s-Present) Perfluoro-N-fluoropiperidine Perfluoro-N-fluoropiperidine 1-Fluoro-2-pyridone 1-Fluoro-2-pyridone Perfluoro-N-fluoropiperidine->1-Fluoro-2-pyridone N-Fluoro-N-alkylsulfonamides N-Fluoro-N-alkylsulfonamides 1-Fluoro-2-pyridone->N-Fluoro-N-alkylsulfonamides NFSI NFSI N-Fluoro-N-alkylsulfonamides->NFSI N-Fluoropyridinium triflate N-Fluoropyridinium triflate NFSI->N-Fluoropyridinium triflate Selectfluor® Selectfluor® N-Fluoropyridinium triflate->Selectfluor® Accufluor™ Accufluor™ Selectfluor®->Accufluor™ Chiral N-F Reagents Chiral N-F Reagents Selectfluor®->Chiral N-F Reagents

Caption: Chronological development of key N-F fluorinating agents.

V. Mechanistic Considerations

The precise mechanism of electrophilic fluorination with N-F reagents has been a subject of ongoing research.[5] Two primary pathways have been proposed: a direct Sₙ2-type attack of the nucleophile on the electrophilic fluorine atom, or a single-electron transfer (SET) mechanism.[5] The operative mechanism is likely dependent on the nature of the N-F reagent, the nucleophile, and the reaction conditions. For instance, evidence suggests that the fluorination of stilbenes with Selectfluor® proceeds via an SET/fluorine atom transfer mechanism.[15] Understanding these mechanistic nuances is crucial for predicting reactivity, controlling selectivity, and designing new and improved fluorinating agents.

General Mechanism of Electrophilic Fluorination

G cluster_0 SN2-type Mechanism cluster_1 SET Mechanism Nu Nucleophile (Nu⁻) TS_SN2 [Nu---F---N]⁻ Nu->TS_SN2 NF N-F Reagent NF->TS_SN2 Prod_SN2 Nu-F + N⁻ TS_SN2->Prod_SN2 Nu_SET Nucleophile (Nu) Intermediate [Nu•⁺] [N-F•⁻] Nu_SET->Intermediate NF_SET N-F Reagent NF_SET->Intermediate Prod_SET Nu-F + N• Intermediate->Prod_SET G A Dissolve Substrate in Acetonitrile B Establish Inert Atmosphere A->B C Add Selectfluor® B->C D Stir at Room Temperature & Monitor C->D E Aqueous Workup D->E F Extraction with Organic Solvent E->F G Purification by Column Chromatography F->G H Final Product G->H

References

Methodological & Application

Application Note & Protocol: Electrophilic Fluorination of β-Ketoesters with 1-Fluoropyridinium Triflate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, capable of modulating a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] α-Fluoro-β-ketoesters are highly valuable, versatile building blocks for synthesizing more complex fluorinated compounds, such as fluorinated amino acids and heterocycles.[3][4] This guide provides a detailed technical overview and a robust experimental protocol for the electrophilic fluorination of β-ketoesters using 1-fluoropyridinium triflate, a powerful and efficient N-F type reagent.[5][6] We will delve into the reaction mechanism, safety and handling protocols, a step-by-step experimental procedure, and a discussion of the reaction's scope and optimization.

Introduction to Electrophilic Fluorination

The selective formation of a carbon-fluorine bond is a critical transformation in medicinal and agrochemical research.[7] While various methods exist, electrophilic fluorination, which involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+"), has emerged as a direct and reliable strategy.[8][9] Reagents containing a nitrogen-fluorine (N-F) bond have become the preferred choice due to their stability, safety, and efficacy compared to earlier agents like elemental fluorine or hypofluorites.[9][10]

Among the suite of N-F reagents, 1-fluoropyridinium salts are particularly noteworthy. Their reactivity can be finely tuned by altering the substituents on the pyridine ring.[5][11] this compound is a stable, crystalline solid that serves as a potent electrophilic fluorine donor for a wide range of nucleophiles, including the enol or enolate forms of β-ketoesters.[5][6]

The Reagent: this compound

Properties and Reactivity

This compound is a white to pale yellow powder with a melting point of approximately 185-186 °C.[5] It is sensitive to light and moisture and should be stored in a tightly sealed container in a cool, dry place.[5][12] The triflate counteranion and the cationic pyridinium ring render the attached fluorine atom highly electrophilic, making it an effective agent for the fluorination of carbanions, enamines, and enolates.[5]

Critical Safety and Handling Procedures

Hazard Warning: this compound is corrosive and causes severe skin burns and serious eye damage.[5][13] It must be handled with extreme care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5][12]

  • Handling: The reagent is light and moisture-sensitive.[5][12] Handle under an inert atmosphere (e.g., nitrogen or argon) where possible. Avoid inhalation of dust.[14]

  • Storage: Store in a tightly sealed container, away from heat and direct sunlight, in a cool, dry, and well-ventilated area.[5]

  • Spills and Disposal: In case of a spill, absorb the solid with an inert material and dispose of it as hazardous chemical waste. In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13]

Reaction Mechanism: The Pathway to Fluorination

The electrophilic fluorination of a β-ketoester proceeds via a two-step mechanism. First, the β-ketoester must form its more nucleophilic enol or enolate tautomer. This equilibrium can be influenced by the solvent or the presence of a non-nucleophilic base. Second, the electron-rich double bond of the enol/enolate attacks the electrophilic fluorine atom of the this compound in an SN2-type reaction, transferring the fluorine and generating the α-fluoro-β-ketoester product, along with pyridine and triflic acid byproducts.

G Mechanism of Electrophilic Fluorination cluster_0 Enolization cluster_1 Fluorination Step cluster_2 Byproducts Keto β-Ketoester (Keto Form) Enol Enol Intermediate Keto->Enol Tautomerization TS Transition State Enol->TS Nucleophilic Attack Reagent 1-Fluoropyridinium Triflate Reagent->TS Product α-Fluoro-β-ketoester TS->Product Byprod1 Pyridine TS->Byprod1 Byprod2 HOTf TS->Byprod2

Caption: Mechanism of Electrophilic Fluorination.

Experimental Protocol & Workflow

This protocol provides a general method for the fluorination of a generic β-ketoester. Researchers should optimize conditions based on their specific substrate.

Materials & Equipment
  • Reagents:

    • β-Ketoester (e.g., Ethyl 2-phenylacetoacetate)

    • This compound (CAS: 107263-95-6)

    • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

  • Equipment:

    • Round-bottom flask with stir bar

    • Septa and nitrogen/argon inlet

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • Glassware for column chromatography

    • NMR tubes and access to NMR spectrometer (¹H, ¹³C, ¹⁹F)

Experimental Workflow Diagram

G A 1. Reagent Prep B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Reaction Execution (0 °C to RT) B->C D 4. TLC Monitoring C->D D->C Continue reaction E 5. Aqueous Workup D->E Reaction complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: Experimental Workflow.

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the β-ketoester (1.0 eq). Seal the flask with a septum and purge with dry nitrogen or argon.

  • Solvent Addition: Add anhydrous solvent (e.g., DCM, ~0.1 M concentration) via syringe. Cool the resulting solution to 0 °C in an ice bath.

    • Scientist's Note: Dichloromethane is a common choice, but for less soluble reagents, acetonitrile can be a superior option.[15] The choice of solvent can significantly impact reaction kinetics.

  • Addition of Fluorinating Agent: In a single portion, carefully add this compound (1.1–1.2 eq) to the stirring solution.

    • Scientist's Note: Using a slight excess of the fluorinating agent ensures complete consumption of the starting material. The reagent is typically stable enough for brief handling in air, but quick addition is recommended.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Scientist's Note: The bicarbonate wash is crucial to neutralize the triflic acid byproduct generated during the reaction.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-fluoro-β-ketoester.

  • Characterization: Confirm the structure and purity of the product using NMR spectroscopy (¹H, ¹³C, and especially ¹⁹F NMR) and mass spectrometry. The appearance of a characteristic signal in the ¹⁹F NMR spectrum is a key indicator of successful fluorination.[3][16]

Results: Substrate Scope & Performance

This compound is effective for the fluorination of a variety of β-ketoesters, including both cyclic and acyclic substrates. The table below presents representative data synthesized from literature reports.

EntrySubstrate (β-Ketoester)Product (α-Fluoro-β-ketoester)Typical YieldReference
1Ethyl benzoylacetateEthyl 2-fluoro-2-benzoylacetate85-95%[4][17]
2Ethyl 2-oxocyclohexanecarboxylateEthyl 1-fluoro-2-oxocyclohexanecarboxylate80-90%[15]
3Diethyl malonateDiethyl 2-fluoromalonate>90%[6]
4Ethyl acetoacetateEthyl 2-fluoroacetoacetate80-88%[18]

Troubleshooting Insights:

  • Low Yield: If the reaction is sluggish, consider switching to a more polar solvent like acetonitrile or gently heating the reaction mixture. Ensure the this compound has not degraded from improper storage.

  • Di-fluorination: This is generally not a major issue with β-ketoesters as the second proton is significantly less acidic. However, if observed, reducing the stoichiometry of the fluorinating agent to ~1.05 equivalents can mitigate this side reaction.

Conclusion

The electrophilic fluorination of β-ketoesters using this compound is a highly reliable and efficient method for synthesizing valuable α-fluorinated building blocks. The reagent's stability, ease of handling (with appropriate precautions), and high reactivity make it an excellent choice for both academic and industrial laboratories. By following the detailed protocol and safety guidelines presented in this note, researchers can confidently incorporate this powerful transformation into their synthetic programs, paving the way for the discovery of novel fluorinated molecules in drug development and materials science.

References

Application Notes and Protocols: 1-Fluoropyridinium Triflate in Palladium-Catalyzed C-H Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of C-H Fluorination

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and development. The unique physicochemical properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacological profiles.[1][2] Direct C-H fluorination, the conversion of a carbon-hydrogen bond to a carbon-fluorine bond, represents a highly efficient and atom-economical strategy for accessing fluorinated compounds.[2][3] This approach circumvents the need for pre-functionalized starting materials, streamlining synthetic routes and enabling late-stage fluorination of complex molecules.[2][4]

Palladium catalysis has emerged as a powerful tool for C-H functionalization.[3][5][6] In the context of fluorination, palladium catalysts can mediate the formation of C-F bonds under relatively mild conditions. A key challenge in this field has been the development of effective fluorinating agents that are compatible with the catalytic cycle.[1] 1-Fluoropyridinium triflate has proven to be a versatile and effective electrophilic fluorine source for these transformations.[7][8][9]

This compound: A Profile

This compound, with the chemical formula [C5H5NF]O3SCF3, is a white, crystalline solid.[7][9] It is valued as an electrophilic fluorinating agent, essentially acting as a source of "F+".[9] The reactivity of N-fluoropyridinium salts can be modulated by substituents on the pyridine ring, allowing for a tunable fluorinating system.[7][10]

Key Properties:

PropertyValue
Appearance White to off-white crystalline powder or needles[7]
Melting Point 185-186 °C[7][10]
Molecular Formula C6H5F4NO3S[9][10]
Molecular Weight 247.17 g/mol [10]
Sensitivity Light and moisture sensitive[10]

Handling and Storage: this compound is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place away from direct sunlight.[10] It is important to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[11]

The Mechanism of Palladium-Catalyzed C-H Fluorination

The prevailing mechanism for palladium-catalyzed C-H fluorination using electrophilic fluorine sources like this compound involves a Pd(II)/Pd(IV) catalytic cycle.[1][12][13] This process can be either directed, where a functional group on the substrate coordinates to the palladium center, guiding the C-H activation to a specific site, or undirected.[3][14]

The Directed Pd(II)/Pd(IV) Catalytic Cycle

The directed pathway is a common strategy for achieving site-selective C-H fluorination. A plausible catalytic cycle is depicted below:

Directed Pd(II)/Pd(IV) Catalytic Cycle A Pd(II) Precatalyst B Substrate Coordination A->B + Substrate C C-H Activation (Cyclometalation) B->C D Pd(II) Intermediate C->D E Oxidative Addition (this compound) D->E + [F+] F Pd(IV) Intermediate E->F G Reductive Elimination F->G C-F Bond Formation H Fluorinated Product G->H I [Pd(II)] G->I I->B Catalyst Regeneration Experimental Workflow start Start reagents Prepare Reagents (Substrate, Pd Catalyst, This compound, Solvent, Additives) start->reagents setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Reaction (Heating/Microwave) setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

References

The Strategic Incorporation of Fluorine: A Guide to 1-Fluoropyridinium Triflate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the strategic introduction of fluorine into a drug candidate can be a transformative event, profoundly influencing its metabolic stability, binding affinity, and pharmacokinetic profile. Among the arsenal of reagents available for this purpose, 1-Fluoropyridinium triflate has emerged as a versatile and powerful tool for electrophilic fluorination. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights, to empower researchers in drug discovery and development.

Introduction: The Unique Power of this compound

This compound, with the chemical formula [C₅H₅NF]OTf, is a stable, crystalline solid that serves as a potent electrophilic fluorinating agent.[1][2] Unlike more hazardous fluorinating agents of the past, its ease of handling and tunable reactivity have made it a staple in modern synthetic laboratories.[3] The triflate counter-anion contributes to its stability and solubility in common organic solvents.[2]

The reactivity of the N-F bond is the cornerstone of its utility. The electron-withdrawing nature of the pyridinium ring renders the fluorine atom electrophilic ("F+"), making it susceptible to attack by a wide range of nucleophiles.[2] This fundamental reactivity allows for the precise installation of fluorine into diverse molecular scaffolds, a critical capability in the iterative process of drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₅F₄NO₃S
Molecular Weight 247.17 g/mol
Appearance White to off-white crystalline powder or needles[4]
Melting Point 185-187 °C[2]
Solubility Soluble in polar organic solvents like acetonitrile and dichloromethane.[2]
Stability Stable under a dry atmosphere; slowly decomposes in water.[3]

The Art of Fluorination: Understanding the Mechanism and Tunable Reactivity

The prevailing mechanism for fluorination by N-fluoropyridinium salts is often described as a single-electron transfer (SET) process.[2] In this model, an electron is transferred from the nucleophilic substrate to the N-fluoropyridinium cation, generating a radical cation of the substrate and a pyridinyl radical. The fluorine atom is then transferred to the substrate radical. This mechanistic understanding is crucial for predicting reactivity and potential side reactions.

A key feature of the N-fluoropyridinium salt family is the ability to tune the fluorinating power by altering the substituents on the pyridine ring. Electron-withdrawing groups on the ring increase the electrophilicity of the fluorine atom, leading to a more powerful fluorinating agent. Conversely, electron-donating groups decrease its reactivity. This tunability allows chemists to select the optimal reagent for a given substrate, minimizing side reactions and maximizing yield.

Application in Pharmaceutical Synthesis: Detailed Protocols

Synthesis of this compound

A reliable and scalable synthesis of this compound is essential for its widespread use. The following protocol is adapted from a well-established procedure in Organic Syntheses.[3]

Experimental Workflow: Synthesis of this compound

reagents Pyridine, Sodium Triflate, Acetonitrile reaction_vessel Reaction Flask (-40 °C) reagents->reaction_vessel Charge filtration Filter through Celite reaction_vessel->filtration Warm to RT, then filter fluorine_gas 10% F₂ in N₂ fluorine_gas->reaction_vessel Introduce slowly concentration Concentrate in vacuo filtration->concentration washing Wash with Ethyl Acetate concentration->washing recrystallization Recrystallize from Acetonitrile/Diethyl Ether washing->recrystallization product Pure this compound recrystallization->product

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound [3]

Materials:

  • Pyridine (4.74 g, 0.06 mol)

  • Sodium triflate (10.3 g, 0.06 mol)

  • Dry acetonitrile (80 mL)

  • 10% Fluorine in Nitrogen gas mixture

  • Celite

  • Dry ethyl acetate

  • Dry diethyl ether

Procedure:

  • Charge a 300-mL, round-bottomed reaction flask with pyridine, sodium triflate, and dry acetonitrile.

  • Purge the system with nitrogen and cool the reaction mixture to -40 °C.

  • Introduce the 10% fluorine/90% nitrogen mixture just above the surface of the rapidly stirred solution at a rate of 90 mL/min.

  • After the reaction is complete (monitored by the disappearance of pyridine), warm the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove sodium fluoride.

  • Concentrate the filtrate to dryness using a rotary evaporator without heating.

  • Wash the crystalline residue with dry ethyl acetate to yield the crude product.

  • Dissolve the crude material in dry acetonitrile at room temperature and add dry diethyl ether to precipitate the pure product.

  • Collect the crystals by filtration under a nitrogen atmosphere to obtain pure this compound.

Regioselective Fluorination of Steroidal Precursors

The introduction of fluorine into steroid skeletons is a common strategy in the development of potent hormonal drugs and anti-inflammatory agents. This compound offers a mild and selective method for this transformation. The following protocol details the fluorination of an estrone-derived enol silyl ether.[3]

Reaction Scheme: Fluorination of an Estrone Derivative

Estrone Enol Silyl Ether Estrone Enol Silyl Ether 16α-Fluoroestrone Methyl Ether 16α-Fluoroestrone Methyl Ether Estrone Enol Silyl Ether->16α-Fluoroestrone Methyl Ether  this compound  Dichloromethane, 20-25 °C, 8 hr

Caption: Fluorination of an estrone enol silyl ether.

Protocol 2: Synthesis of 16α-Fluoro-3-methoxy-1,3,5(10)-estratrien-17-one [3]

Materials:

  • 3-Methoxy-17-trimethylsiloxy-1,3,5(10),16-estratetraene (prepared from estrone 3-methyl ether)

  • This compound (6.5 g, 0.026 mol)

  • Dry dichloromethane (50 mL)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate

Procedure:

  • In a 125-mL round-bottomed flask purged with argon, dissolve the estrone enol silyl ether in dry dichloromethane.

  • Add this compound in one portion.

  • Stir the mixture at 20–25 °C for 8 hours.

  • Pour the reaction mixture into water and extract with dichloromethane (3 x 60 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution, and then with water.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to yield the 16α-fluoroestrone derivative.

Fluorination of Electron-Rich Heterocycles: A Representative Protocol for Indole Derivatives

Fluorinated indoles are privileged scaffolds in many pharmaceutical agents. The direct fluorination of the indole nucleus can be challenging, but this compound provides a viable route. This representative protocol is based on general procedures for the fluorination of electron-rich aromatic systems.

Protocol 3: Fluorination of an N-Protected Indole

Materials:

  • N-Protected indole derivative (e.g., N-acetylindole) (1.0 mmol)

  • This compound (1.1 mmol)

  • Anhydrous acetonitrile (10 mL)

  • Saturated sodium bicarbonate solution

  • Sodium thiosulfate solution

  • Brine

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the N-protected indole in anhydrous acetonitrile.

  • Cool the solution to 0 °C.

  • Add this compound portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Add sodium thiosulfate solution to quench any residual oxidant.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to afford the fluorinated indole derivative.

Broader Applications in Pharmaceutical Synthesis

Beyond the specific protocols detailed above, this compound is a versatile reagent with a broad range of applications in pharmaceutical synthesis:

  • Synthesis of Fluorinated Amino Acids: The fluorination of enolates derived from amino acid precursors is a key strategy for accessing novel non-proteinogenic amino acids for peptide and peptidomimetic drug discovery.

  • Fluorination of Active Methylene Compounds: Carbanions generated from active methylene compounds readily react with this compound, providing access to α-fluorinated ketones, esters, and other carbonyl compounds that are valuable building blocks in drug synthesis.

  • Mediated Cyclization Reactions: In addition to its role as a direct fluorinating agent, this compound can act as an oxidant to initiate cyclization reactions, enabling the synthesis of complex heterocyclic systems. For instance, it has been used in organoselenium-catalyzed exo-cyclizations to form oxygen and nitrogen heterocycles.[3]

Conclusion and Future Perspectives

This compound has solidified its position as a cornerstone reagent in modern pharmaceutical synthesis. Its stability, ease of handling, and tunable reactivity provide chemists with a reliable and versatile tool for the strategic introduction of fluorine. The detailed protocols and mechanistic insights presented in this guide are intended to empower researchers to leverage the full potential of this remarkable reagent in the quest for novel and improved therapeutics. As the demand for sophisticated fluorinated drug candidates continues to grow, the applications of this compound and its derivatives are poised to expand even further.

References

Application Notes & Protocols: Stereoselective Fluorination of Chiral Substrates with N-Fluoropyridinium Salts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1][2][3] In the realm of drug discovery and development, the strategic placement of a fluorine atom can enhance metabolic stability, modulate bioavailability, and increase binding affinity to target proteins.[2][4][5] Consequently, a significant percentage of pharmaceuticals and agrochemicals currently on the market contain at least one fluorine atom.[6]

Achieving this with stereochemical control is a paramount challenge. The synthesis of single-enantiomer fluorinated compounds is critical, as different stereoisomers can exhibit vastly different biological activities. This guide focuses on a key class of reagents that have enabled significant progress in this area: N-fluoropyridinium salts . These reagents are stable, easy-to-handle sources of electrophilic fluorine, offering a safer and often more selective alternative to highly reactive agents like elemental fluorine (F₂) or perchloryl fluoride.[7][8][9][10]

This document provides an in-depth exploration of the mechanisms, applications, and detailed protocols for the stereoselective fluorination of chiral substrates using N-fluoropyridinium salts, designed for researchers and professionals in organic synthesis and drug development.

Understanding the Reagent: N-Fluoropyridinium Salts

First reported by Umemoto and co-workers in 1986, N-fluoropyridinium salts were among the first highly reactive, yet stable and easy-to-handle, electrophilic fluorinating agents.[7][11] Their utility stems from a tunable reactivity profile, which allows for the selective fluorination of a wide array of nucleophiles, from reactive carbanions to less reactive aromatic rings.[12][13]

Causality of Reactivity: Tuning Fluorinating Power

The electrophilicity of the fluorine atom in N-fluoropyridinium salts is not fixed; it is dictated by two primary factors:

  • Substituents on the Pyridine Ring: Electron-withdrawing groups (e.g., -Cl, -NO₂) on the pyridine ring increase the electrophilicity of the N-F bond, making the salt a more powerful fluorinating agent. Conversely, electron-donating groups (e.g., -CH₃) decrease its reactivity.[12][14]

  • The Counter-Anion: The stability and non-nucleophilicity of the counter-anion are crucial. Highly stable anions like triflate (OTf⁻) or tetrafluoroborate (BF₄⁻) prevent unwanted side reactions and contribute to the salt's stability and solubility.[12][14]

This tunability allows chemists to match the reagent's power to the substrate's reactivity, minimizing side reactions and maximizing yield.[7]

Table 1: Relative Fluorinating Power of Common N-Fluoropyridinium Salts

Reagent Name Structure (Cation) Relative Power Key Characteristics
N-Fluoro-2,4,6-trimethylpyridinium triflate 2,4,6-Me₃-Py-F⁺ Low Mild and selective; suitable for highly reactive nucleophiles.[12][14]
N-Fluoropyridinium triflate Py-F⁺ Medium General-purpose reagent with a broad application scope.[14]
N-Fluoro-3,5-dichloropyridinium triflate 3,5-Cl₂-Py-F⁺ High Highly reactive for fluorinating less nucleophilic substrates.[7]
N-Fluoro-2,6-dichloropyridinium triflate 2,6-Cl₂-Py-F⁺ High Increased steric hindrance can influence regioselectivity.[7]

| N-Fluoropentachloropyridinium triflate | Cl₅-Py-F⁺ | Very High | Among the most powerful pyridinium-based reagents.[12] |

Mechanistic Considerations: Sₙ2 versus Single Electron Transfer (SET)

The precise mechanism of fluorine transfer from N-F reagents remains a subject of investigation and appears to be substrate-dependent.[9][15] Two primary pathways are often proposed:

  • Sₙ2-type Pathway: The nucleophile (e.g., an enolate) directly attacks the electrophilic fluorine atom, with the pyridine leaving group departing in a concerted fashion. This is often favored for explaining stereoselective outcomes.[15]

  • Single Electron Transfer (SET): An electron is transferred from the nucleophile to the N-F reagent, generating a radical cation and a radical intermediate. This pathway is often invoked to explain reactions with electron-rich aromatics and certain carbanions.[7][12][16]

For stereoselective transformations involving chiral enolates or enamides, the reaction outcome is often rationalized via a highly organized, Sₙ2-like transition state where facial selectivity is dictated by steric and electronic factors.

G cluster_0 Mechanism of Electrophilic Fluorination Enolate Chiral Substrate (e.g., Enolate/Enamide) TS Ordered Transition State (Sₙ2-like) Enolate->TS NFP N-Fluoropyridinium Salt (Py+-F X-) NFP->TS Product α-Fluorinated Product TS->Product F+ transfer Biproduct Pyridine TS->Biproduct Pyridine release

Caption: General mechanism for electrophilic fluorination of a chiral enolate.

Part A: Diastereoselective Fluorination of Substrates with Pre-existing Chirality

The most direct application of this topic involves using a chiral center already present in the substrate to control the stereochemical outcome of the fluorination. The chiral element, whether a stereocenter or a removable chiral auxiliary, biases the approach of the N-fluoropyridinium salt to one of the two faces of the nucleophilic center (e.g., a double bond).

Guiding Principle: Steric Shielding

The foundational principle is steric hindrance. A bulky group associated with the chiral element effectively "blocks" one face of the molecule, forcing the electrophilic fluorinating agent to attack from the less hindered face. This π-facial selectivity is critical for achieving high diastereoselectivity.[17][18]

A prime example is the fluorination of chiral enamides derived from Evans' oxazolidinone auxiliaries. The chiral auxiliary creates a conformationally biased system where one face of the enamide double bond is shielded.

G cluster_model Transition State Model for Facial Selectivity Reagent N-Fluoropyridinium Salt (F-Py+) Approach Attack from less hindered Bottom (Si) Face Reagent->Approach Electrophilic Attack Substrate Chiral Enamide (Conformationally Locked) Blocked Top Face Shielded by Chiral Auxiliary Substrate->Blocked Substrate->Approach

Caption: Steric model for diastereoselective fluorination of a chiral enamide.

Protocol 1: Diastereoselective Fluorination of a Phenylacetyl-Substituted Chiral Enamide

This protocol is adapted from methodologies developed for the highly stereoselective synthesis of α-fluoro imides.[17][18] It demonstrates the fluorination of an enamide derived from (R)-4-benzyl-2-oxazolidinone.

Materials:

  • Chiral Enamide Substrate (1.0 equiv)

  • N-Fluoropyridinium triflate (Py-F OTf) (1.2 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Equipment:

  • Round-bottom flask with stir bar

  • Septa and needles

  • Schlenk line or balloon for inert atmosphere

  • Stir plate

  • Standard glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry, argon-flushed round-bottom flask, add the chiral enamide substrate (e.g., 0.5 mmol, 1.0 equiv).

    • Dissolve the substrate in anhydrous acetonitrile (5 mL).

    • Scientist's Note: Acetonitrile is a common solvent for these reactions due to its polarity and ability to dissolve both the substrate and the salt. Ensure it is truly anhydrous, as water can react with intermediates.

  • Reagent Addition:

    • In a single portion, add N-fluoropyridinium triflate (0.6 mmol, 1.2 equiv) to the stirred solution at room temperature.

    • Scientist's Note: While some fluorinations require cooling, many N-fluoropyridinium salt reactions proceed efficiently at ambient temperature. A slight excess of the fluorinating agent ensures complete consumption of the starting material. Using a less reactive salt like N-fluoro-2,4,6-trimethylpyridinium triflate might require gentle heating (e.g., 40 °C) to achieve a reasonable reaction rate.[17]

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Scientist's Note: The initial product is a β-fluoro-iminium intermediate. The reaction is typically quenched with water, which traps this intermediate to form a stable N,O-hemiacetal.[17]

  • Workup and Quenching:

    • Once the reaction is complete, quench by adding deionized water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

    • Combine the organic layers. Wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

    • Scientist's Note: The bicarbonate wash is crucial to neutralize any acidic byproducts, such as triflic acid, which could promote side reactions during concentration.

  • Isolation and Purification:

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-fluorinated product.

  • Characterization:

    • Confirm the structure and purity via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

    • Determine the diastereomeric ratio (d.r.) by ¹H or ¹⁹F NMR analysis of the crude product, observing the integration of distinct signals for each diastereomer. High selectivities (>95:5 d.r.) are commonly achieved with this substrate class.[17][18]

Part B: Catalytic Enantioselective Fluorination

While the primary topic is the fluorination of chiral substrates, a comprehensive guide must acknowledge the powerful alternative: using a chiral catalyst to fluorinate a prochiral substrate. This approach is often more atom-economical. While N-fluoropyridinium salts have been used, reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are more common in metal- and organo-catalyzed systems.[8][9]

Rare-earth metal complexes have shown success in catalyzing the α-fluorination of β-ketoesters using N-fluoropyridinium triflate (NFPY-OTf), demonstrating the viability of these salts in catalytic asymmetric transformations.[8]

Protocol 2: General Procedure for a Lewis Acid-Catalyzed Enantioselective Fluorination of a β-Ketoester

This protocol outlines a general approach based on successful reports of chiral Lewis acid catalysis.[8]

Materials:

  • Prochiral β-ketoester (1.0 equiv)

  • Chiral Lewis Acid Catalyst (e.g., Sc[(R)-F₈BNP]₃, 5-10 mol%)

  • N-Fluoropyridinium triflate (NFPY-OTf) (1.1 equiv)

  • Anhydrous solvent (e.g., Toluene or CH₂Cl₂)

  • Molecular sieves (4 Å), activated

Step-by-Step Methodology:

  • Catalyst Preparation:

    • To a flame-dried, argon-flushed flask containing a stir bar and activated 4 Å molecular sieves, add the chiral catalyst (0.05 equiv).

    • Add anhydrous toluene (2 mL).

  • Reaction Execution:

    • Add the β-ketoester substrate (0.5 mmol, 1.0 equiv) to the catalyst mixture.

    • Cool the reaction to the desired temperature (e.g., 0 °C or -20 °C). Stir for 15 minutes.

    • Scientist's Note: The pre-incubation of the substrate with the catalyst allows for the formation of the chiral metal-enolate complex, which is the key intermediate for stereocontrol. Lower temperatures often enhance enantioselectivity.

    • Add NFPY-OTf (0.55 mmol, 1.1 equiv) in one portion.

  • Monitoring and Workup:

    • Stir the reaction at the set temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction by filtering it through a short plug of silica gel, eluting with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the yield and enantiomeric excess (e.e.) of the α-fluoro-β-ketoester product using chiral HPLC analysis.

G cluster_workflow Experimental Workflow Overview A 1. Reaction Setup (Inert Atmosphere) B 2. Reagent Addition (Substrate, Catalyst, NFP Salt) A->B C 3. Reaction Monitoring (TLC, LC-MS) B->C D 4. Aqueous Workup (Quench, Extract, Wash) C->D E 5. Purification (Column Chromatography) D->E F 6. Analysis (NMR, HPLC, HRMS) E->F

References

Application Notes and Protocols: Electrophilic Fluorination of Active Methylene Compounds with 1-Fluoropyridinium Triflate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Fluorine

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for modulating a compound's physicochemical and biological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can significantly enhance metabolic stability, improve bioavailability, and alter binding affinities of drug candidates.[1][2] Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are particularly valuable precursors in organic synthesis. The acidic nature of their protons facilitates enolate formation, providing a nucleophilic center ripe for electrophilic fluorination.

Among the arsenal of modern electrophilic fluorinating agents, N-F reagents have emerged as powerful and versatile tools.[3][4] 1-Fluoropyridinium triflate, an N-fluoropyridinium salt, stands out as a stable, crystalline solid that offers a balance of reactivity and selectivity, making it an effective reagent for the fluorination of a wide array of nucleophiles, including the enolates of active methylene compounds.[5][6] This guide provides an in-depth exploration of the use of this compound for the monofluorination of active methylene compounds, detailing the underlying mechanistic principles, providing practical experimental protocols, and discussing the scope and safety considerations of this important transformation.

Reagent Overview: this compound

This compound ([C₅H₅NF]O₃SCF₃) is a salt composed of the electrophilic N-fluoropyridinium cation and the non-nucleophilic triflate anion.[6] It is a white, crystalline solid with a melting point of 185-186 °C.[6][7] The reactivity of N-fluoropyridinium salts can be fine-tuned by altering the substituents on the pyridine ring; electron-withdrawing groups increase the fluorinating power.[5][8] The parent this compound is of intermediate reactivity, making it suitable for moderately electron-rich substrates like the enolates of active methylene compounds.[5]

Key Properties:

  • Appearance: White to yellow crystalline powder.[8]

  • Molecular Formula: C₆H₅F₄NO₃S.[6][9]

  • Molecular Weight: 247.17 g/mol .[6][9]

  • Stability: It is a stable, crystalline material that can be handled routinely, though it should be stored under a dry atmosphere as it slowly decomposes in water.[5][8] It is also light and moisture sensitive.[8]

Mechanism of Fluorination

The fluorination of active methylene compounds with this compound proceeds via an electrophilic substitution mechanism. The key steps involve the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the electrophilic fluorine atom of the N-fluoropyridinium cation.

The overall transformation can be summarized as follows:

  • Enolate Formation: A suitable base is used to deprotonate the active methylene compound (a 1,3-dicarbonyl or related species) at the α-position, generating a resonance-stabilized enolate anion. The choice of base is crucial and depends on the pKa of the substrate.

  • Nucleophilic Attack: The electron-rich enolate attacks the electrophilic fluorine atom of the this compound in an Sₙ2-type reaction.[10] This step results in the formation of a C-F bond and the release of pyridine.

Fluorination Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack Substrate R1(CO)CH₂(CO)R2 (Active Methylene Compound) Enolate [R1(CO)CH(CO)R2]⁻ (Enolate) Substrate->Enolate + Base Base Base Protonated_Base Base-H⁺ Enolate_2 [R1(CO)CH(CO)R2]⁻ Enolate->Enolate_2 Product R1(CO)CHF(CO)R2 (Monofluorinated Product) Enolate_2->Product + [C₅H₅NF]⁺ Reagent [C₅H₅NF]⁺OTf⁻ (this compound) Pyridine C₅H₅N (Pyridine)

Caption: Generalized mechanism for the fluorination of an active methylene compound.

Experimental Protocols

Safety and Handling Precautions
  • This compound is a corrosive solid that can cause severe skin burns and eye damage.[8][11][12]

  • Always handle the reagent in a well-ventilated fume hood.[5][11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[8][11]

  • Avoid inhalation of dust.[11][12] In case of inhalation, move to fresh air and seek medical attention.[8]

  • In case of contact with skin or eyes, rinse immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][11]

  • Store the reagent in a tightly sealed container in a cool, dry place, away from light and moisture.[8][13]

General Protocol for the Monofluorination of a 1,3-Dicarbonyl Compound

This protocol provides a general procedure for the fluorination of an active methylene compound. The specific base, solvent, and reaction temperature may require optimization depending on the substrate.

Materials:

  • Active methylene compound (e.g., a β-keto ester or malonate ester)

  • This compound

  • Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF))

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or an organic base like triethylamine (Et₃N))

  • Argon or Nitrogen for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)

  • Workup and purification supplies (separatory funnel, saturated aqueous solutions, drying agent, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (argon or nitrogen), add the active methylene compound (1.0 eq.) and the anhydrous solvent.

  • Enolate Formation: Cool the solution to the appropriate temperature (e.g., 0 °C or room temperature). Add the base (1.0-1.2 eq.) portion-wise with stirring. Allow the mixture to stir for 15-30 minutes to ensure complete formation of the enolate.

  • Fluorination: In one portion, add this compound (1.1-1.5 eq.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by pouring it into water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Experimental Workflow Start Start Setup 1. Reaction Setup - Add substrate and anhydrous solvent to flask - Establish inert atmosphere Start->Setup Enolate_Formation 2. Enolate Formation - Cool reaction mixture - Add base and stir Setup->Enolate_Formation Fluorination 3. Fluorination - Add this compound Enolate_Formation->Fluorination Monitoring 4. Reaction Monitoring - Stir at temperature - Monitor by TLC or LC-MS Fluorination->Monitoring Workup 5. Aqueous Workup - Quench reaction - Extract with organic solvent Monitoring->Workup Purification 6. Purification - Dry, filter, and concentrate - Purify by column chromatography Workup->Purification End End Purification->End

References

Application Notes and Protocols: 1-Fluoropyridinium Triflate in the Synthesis of Fluorinated Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Role of Fluorine in Natural Product Chemistry

The introduction of fluorine into bioactive natural products is a powerful strategy in medicinal chemistry and drug development.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Among the arsenal of modern fluorinating agents, N-Fluoropyridinium salts, particularly 1-Fluoropyridinium triflate, have emerged as versatile and user-friendly reagents for electrophilic fluorination.[3] These stable, crystalline solids offer a tunable reactivity profile, allowing for the selective fluorination of a wide range of organic substrates under mild conditions.[2][4]

This comprehensive guide provides an in-depth exploration of the use of this compound in the synthesis of fluorinated natural products. We will delve into the mechanistic underpinnings of its reactivity, showcase its application in the synthesis of key natural product classes, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Understanding this compound: A Tunable Electrophilic Fluorinating Agent

This compound, with the chemical formula [C₅H₅NF]O₃SCF₃, is a salt consisting of a cationic N-fluoropyridinium moiety and a triflate anion.[1] Its efficacy as an electrophilic fluorinating agent stems from the electron-withdrawing nature of the positively charged pyridinium ring, which polarizes the N-F bond and renders the fluorine atom susceptible to nucleophilic attack.[5]

One of the key advantages of the N-fluoropyridinium salt system is the ability to modulate its fluorinating power by introducing substituents onto the pyridine ring.[2][4] Electron-withdrawing groups enhance the electrophilicity of the fluorine atom, resulting in a more potent fluorinating agent. Conversely, electron-donating groups attenuate the reactivity, allowing for more selective fluorinations of highly reactive substrates.[2] This "tunability" enables chemists to select the optimal reagent for a specific transformation, minimizing side reactions and maximizing yields.[3]

Table 1: Relative Fluorinating Power of Substituted N-Fluoropyridinium Triflates [4]

Pyridine Substituent(s)Relative Fluorinating Power
2,4,6-TrimethylWeakest
UnsubstitutedIntermediate
3,5-DichloroStrong
PentachloroStrongest

The mechanism of fluorination with N-fluoropyridinium salts is a topic of ongoing discussion, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways depending on the substrate and reaction conditions.[1] Regardless of the precise mechanism, these reagents have proven to be highly effective for the fluorination of a diverse array of nucleophiles, including carbanions, enol ethers, enol acetates, and electron-rich aromatic systems.[3][6]

Application in Fluorinated Steroid Synthesis: A Case Study with Estrone

The synthesis of fluorinated steroids is of significant pharmacological interest, as the introduction of fluorine can dramatically enhance their therapeutic properties.[7] this compound has been successfully employed in the regioselective fluorination of steroid precursors. A notable example is the synthesis of 16α-fluoroestrone 3-methyl ether, a valuable intermediate for the preparation of fluorine-containing steroid hormones.[4]

The key step in this synthesis is the electrophilic fluorination of the enol silyl ether of estrone 3-methyl ether. The enol silyl ether serves as a soft nucleophile that readily reacts with this compound to introduce the fluorine atom at the C16 position with high regioselectivity.[4]

G cluster_0 Synthesis of 16α-Fluoroestrone 3-Methyl Ether Estrone_Derivative Estrone 3-Methyl Ether Enol Silyl Ether Product 16α-Fluoroestrone 3-Methyl Ether Estrone_Derivative->Product Electrophilic Fluorination Fluorinating_Agent This compound Fluorinating_Agent->Product

Caption: Synthetic workflow for 16α-fluoroestrone.

Detailed Protocol: Synthesis of 16α-Fluoro-3-methoxy-1,3,5(10)-estratrien-17-one[4]

Materials:

  • Estrone 3-methyl ether

  • Trimethylsilyl triflate (TMSOTf)

  • Triethylamine (Et₃N)

  • This compound

  • Dichloromethane (CH₂Cl₂), dry

  • Argon or Nitrogen atmosphere

  • Saturated sodium bicarbonate solution

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

Part A: Preparation of the Enol Silyl Ether

  • To a solution of estrone 3-methyl ether (1.0 eq) in dry dichloromethane under an inert atmosphere, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and add trimethylsilyl triflate (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • The resulting solution containing the enol silyl ether is used directly in the next step.

Part B: Electrophilic Fluorination

  • To the solution of the enol silyl ether from Part A, add this compound (1.1 eq) in one portion at room temperature.

  • Stir the mixture at 20–25 °C for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 16α-fluoro-3-methoxy-1,3,5(10)-estratrien-17-one.

Expected Yield: 70-80%

Application in the Synthesis of Fluorinated Artemisinin Analogues

Artemisinin and its derivatives are potent antimalarial drugs. The synthesis of fluorinated analogues is an active area of research aimed at improving their efficacy and overcoming drug resistance.[8] While specific protocols using this compound are not as extensively documented as for steroids, the principles of electrophilic fluorination of enol ether or enolate precursors of artemisinin are directly applicable. The introduction of fluorine at various positions of the artemisinin scaffold can modulate its activity and pharmacokinetic profile.[8]

G cluster_1 General Strategy for Fluorinated Artemisinin Analogues Artemisinin_Precursor Artemisinin Derivative (e.g., enol ether) Fluorinated_Product Fluorinated Artemisinin Analogue Artemisinin_Precursor->Fluorinated_Product Electrophilic Fluorination Fluorinating_Agent This compound Fluorinating_Agent->Fluorinated_Product

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Fluorination Reactions with 1-Fluoropyridinium Triflate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for electrophilic fluorination using 1-Fluoropyridinium triflate. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their fluorination reactions and troubleshoot common issues, particularly low yields. We have structured this resource to provide direct, actionable advice based on both mechanistic understanding and practical laboratory experience.

Introduction

This compound is a versatile and widely used electrophilic fluorinating agent, valued for its stability and effectiveness in introducing fluorine to a variety of nucleophilic substrates, including carbanions, enolates, and aromatics.[1][2] Despite its utility, achieving high yields can be challenging and is often dependent on a nuanced understanding of the reagent's properties and the reaction's sensitivity to various parameters. This guide addresses the most common pitfalls and provides systematic strategies for overcoming them.

Troubleshooting Guide: Diagnosing and Solving Low Yields

Experiencing a low yield can be frustrating. This section is formatted as a direct question-and-answer guide to help you pinpoint the source of the problem and implement an effective solution.

Question 1: My reaction is not working at all, or the yield is less than 10%. Where should I start?

Answer: When facing a complete reaction failure, the first step is to verify the integrity of your reagents and the reaction setup.

  • Reagent Quality and Handling: this compound is a white to yellow powder that is sensitive to both light and moisture.[1] Improper storage can lead to gradual decomposition, rendering it inactive.[3]

    • Actionable Solution: Always store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protect it from light.[1][4] For critical reactions, use a freshly opened bottle or a sample that has been properly stored. The reagent is stable indefinitely under dry conditions but decomposes in water.[3]

  • Anhydrous Conditions: The presence of water can consume the reagent and interfere with the reaction, especially when working with sensitive intermediates like enolates.

    • Actionable Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Dry liquid reagents and substrates over appropriate drying agents. Handle the hygroscopic this compound in a glovebox or under a positive pressure of inert gas.

  • Reaction Temperature: Some fluorination reactions require specific temperature control.

    • Actionable Solution: Verify that your reaction is being conducted at the temperature specified in the literature protocol for your substrate class. If no specific temperature is known, starting at room temperature (20-25 °C) is a common practice.[3]

Question 2: My starting material is consumed, but I'm isolating very little of the desired fluorinated product. What is likely happening?

Answer: This common scenario suggests that while the initial reaction is occurring, it is either not proceeding to the desired product efficiently or is being diverted by side reactions. The fluorinating power of the reagent and the reaction conditions are critical here.

  • Mismatched Reagent Power: The reactivity of N-fluoropyridinium salts is highly dependent on the electronic nature of the pyridine ring substituents.[3][5] this compound has intermediate reactivity. For highly reactive nucleophiles (e.g., electron-rich enamines or sulfides), it might be too reactive, leading to side products or decomposition.[3] Conversely, for less reactive substrates (e.g., some unactivated aromatics), it may not be powerful enough.

    • Actionable Solution: Assess your substrate's reactivity. If you suspect the reagent is too aggressive, switch to a milder agent like 1-Fluoro-2,4,6-trimethylpyridinium triflate . If you need more fluorinating power, a stronger agent like N-Fluoro-3,5-dichloropyridinium triflate may be required.[3][5]

  • Side Reactions via Oxidation: N-Fluoropyridinium cations are not only sources of "F+" but can also function as one-electron oxidants.[6][7] This can lead to undesired oxidative side reactions, particularly with electron-rich substrates, which compete with the fluorination pathway.

    • Actionable Solution: Lowering the reaction temperature can often suppress oxidative side pathways. Running the reaction at 0 °C or even -78 °C may improve the selectivity for the desired fluorination.

  • Solvent Effects: The solubility of this compound can be limited in certain organic solvents, which can affect reaction rates.[7][8]

    • Actionable Solution: The reaction is often performed in dichloromethane or acetonitrile.[3] If you observe poor solubility or low conversion, a solvent screen is recommended. Polar aprotic solvents are generally preferred.

The following diagram outlines a systematic approach to troubleshooting these issues.

G start Low Yield Observed check_reagent 1. Verify Reagent & Setup Integrity start->check_reagent check_power 2. Assess Reagent Fluorinating Power check_reagent->check_power Reagent OK sub_reagent Store under inert gas Use fresh reagent Ensure anhydrous conditions check_reagent->sub_reagent check_conditions 3. Optimize Reaction Conditions check_power->check_conditions Power seems appropriate sub_power Substrate very reactive? -> Use milder reagent (e.g., trimethylpyridinium) Substrate unreactive? -> Use stronger reagent (e.g., dichloropyridinium) check_power->sub_power success Yield Improved check_conditions->success Optimization successful sub_conditions Lower temperature (0 °C, -78 °C) Screen solvents (MeCN, DCM) Optimize base/additives check_conditions->sub_conditions

Caption: A workflow for troubleshooting low yields in fluorination reactions.

Question 3: I am trying to fluorinate a ketone via its enolate, but the yield is poor. How can I optimize this?

Answer: Fluorination of carbonyl compounds is a primary application, but success hinges on the efficient and clean formation of the nucleophilic enolate (or its equivalent, like a silyl enol ether).

  • Inefficient Enolate Formation: If you are generating the enolate in situ with a base, incomplete deprotonation can leave starting material, while side reactions (e.g., aldol condensation) can consume it.

    • Actionable Solution:

      • Pre-form the enolate: Use a strong, non-nucleophilic base like LDA or KHMDS at low temperature (-78 °C) to quantitatively form the enolate before adding the fluorinating agent.

      • Use a silyl enol ether: This is often the most reliable method. Synthesize and purify the silyl enol ether of your ketone first. These intermediates are generally stable and react cleanly with this compound.[3] The reaction of a silyl enol ether with this compound often proceeds smoothly at room temperature in a solvent like dichloromethane.[3]

  • Regioselectivity Issues: For unsymmetrical ketones, you may be forming a mixture of regioisomeric products, lowering the isolated yield of the desired isomer.

    • Actionable Solution: Control the enolate formation. Kinetic deprotonation (LDA, THF, -78 °C) will favor the less substituted enolate, while thermodynamic conditions (NaH, refluxing THF) will favor the more substituted enolate. Using a pre-formed, purified silyl enol ether provides the cleanest approach to a single regioisomer.

Frequently Asked Questions (FAQs)

Q: How does the fluorinating power of this compound compare to other common electrophilic fluorinating agents? A: this compound is a powerful fluorinating agent. Its reactivity is generally considered to be in a similar range to other N-F reagents like N-Fluorobenzenesulfonimide (NFSI).[9][10] However, the N-fluoropyridinium salt system is uniquely "tunable".[1][5] By adding electron-donating groups (like methyl) to the pyridine ring, the reagent becomes milder, whereas adding electron-withdrawing groups (like chloro) makes it significantly stronger.[3] This allows for fine-tuning the reactivity to match the substrate. Reagents like Selectfluor® are also widely used and are known for their stability and ease of handling.[11][12]

Q: What is the underlying mechanism of fluorination? A: The mechanism can be substrate-dependent. Two primary pathways are generally considered:

  • SN2-type Attack: The nucleophile (e.g., an enolate or carbanion) directly attacks the electrophilic fluorine atom, displacing the pyridine molecule in a single step.

  • Single-Electron Transfer (SET): The N-fluoropyridinium salt acts as a one-electron oxidant, transferring an electron from the nucleophile.[7] This forms a radical cation and a fluorine radical, which then combine. The SET pathway is more likely with highly electron-rich substrates.

G cluster_0 SN2-type Mechanism cluster_1 Single-Electron Transfer (SET) Mechanism Nu Nu⁻ TS1 [Nu---F---Py]‡ Nu->TS1 FPyr [Py-F]⁺ FPyr->TS1 Prod1 Nu-F + Py TS1->Prod1 Nu2 Nu⁻ Step1 Nu• + [Py-F]• Nu2->Step1 SET FPyr2 [Py-F]⁺ FPyr2->Step1 SET Prod2 Nu-F + Py Step1->Prod2 Radical Recombination

Caption: Simplified view of potential fluorination mechanisms.

Q: What are the key safety precautions for handling this compound? A: This reagent must be handled with care.

  • Corrosive: It causes severe skin burns and eye damage.[1][13][14]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][15]

  • Handling: Handle in a well-ventilated fume hood. Avoid creating dust.[14]

  • First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water.[14] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[13][14]

Experimental Protocols

Protocol 1: General Procedure for the Fluorination of a Silyl Enol Ether

This protocol is adapted from a standard, reliable procedure for the fluorination of steroid derivatives and serves as an excellent starting point for optimization.[3]

Materials:

  • Substrate (silyl enol ether)

  • This compound

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water (deionized)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: In an oven-dried, round-bottomed flask equipped with a magnetic stir bar, dissolve the silyl enol ether (1.0 equiv.) in anhydrous dichloromethane under an argon atmosphere.

  • Reagent Addition: To the stirred solution at room temperature (20-25 °C), add this compound (1.05-1.2 equiv.) in one portion.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically takes 2-10 hours).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic extracts and wash them sequentially with saturated aqueous NaHCO₃ and then with water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired α-fluoro ketone.

Data Summary: Tuning Fluorinating Power

The choice of reagent is a critical parameter. The following table summarizes the relative fluorinating power of commonly used N-fluoropyridinium triflate salts, which increases with the presence of electron-withdrawing substituents on the pyridine ring.[3]

Reagent NameRelative PowerRecommended For
1-Fluoro-2,4,6-trimethylpyridinium triflateLowHighly reactive/easily oxidized substrates (sulfides, enamines)
This compound Medium General purpose; good for enolates, carbanions, activated aromatics
N-Fluoro-3-chloropyridinium triflateHighLess reactive substrates
N-Fluoro-3,5-dichloropyridinium triflateVery HighUnactivated substrates (alkenes, certain aromatics) where high power is needed

References

Technical Support Center: Optimizing Reaction Temperature for Fluorination with 1-Fluoropyridinium Triflate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for electrophilic fluorination using 1-Fluoropyridinium Triflate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Instead of a rigid protocol, we offer a dynamic, question-and-answer-based resource to troubleshoot and optimize your specific reaction, grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is reaction temperature such a critical parameter for fluorinations with this compound?

Reaction temperature is the primary lever to control the rate and outcome of your fluorination. Its influence is twofold:

  • Kinetic Control: Every chemical reaction must overcome an energy barrier, known as the activation energy (Ea). Supplying thermal energy (heating) increases the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the rate at which the reaction overcomes this barrier. For less reactive substrates, a higher temperature may be essential to achieve a reasonable reaction rate.[1]

  • Selectivity and Stability: Temperature is a double-edged sword. While it drives the desired reaction, it can also provide sufficient energy to initiate undesired pathways, such as side-product formation or decomposition of the starting material, product, or the fluorinating agent itself.[1][2] this compound is a stable, crystalline solid, but like many energetic reagents, it can be susceptible to thermal decomposition at elevated temperatures.[3][4] The key is to find the "sweet spot" that maximizes the rate of the desired fluorination while minimizing competing side reactions.

Q2: I'm setting up a new fluorination reaction. What is a good starting temperature?

For most applications involving moderately activated substrates, room temperature (20–25 °C) is an excellent and prudent starting point. Many fluorinations with this compound, especially with electron-rich substrates like enol ethers or silyl enol ethers, proceed efficiently under these conditions.[2][3]

Starting at room temperature provides a crucial baseline. From this initial experiment, you can rationally decide whether to increase or decrease the temperature based on the observed outcome (conversion rate, purity, side-product profile).

Q3: My reaction shows low or no conversion of the starting material. Should I just increase the temperature?

This is a common issue, and while increasing the temperature is a valid strategy, it should be done systematically. Sub-optimal temperature is a frequent cause of low conversion.[1]

Troubleshooting Protocol for Low Conversion:

  • Verify Reagent & Conditions: Before adjusting the temperature, ensure your fundamentals are sound. This compound can be moisture-sensitive.[5] Confirm that your solvent is anhydrous and the reagent is from a reliable, well-stored source.[1]

  • Incremental Temperature Increase: Gradually increase the reaction temperature in controlled steps (e.g., from 25 °C to 40 °C). Allow the reaction to stir for a set period and monitor the progress by a suitable method (TLC, LC-MS, or GC-MS).

  • Further Elevation (If Necessary): If conversion remains low at 40 °C, you can increase it further (e.g., to 60 °C or 80 °C). Be aware that some less reactive substrates, such as certain activated aromatic compounds, explicitly require elevated temperatures to proceed effectively.[3]

  • Monitor for Decomposition: At each temperature step, carefully monitor for the appearance of new, undesired spots or a decrease in the mass balance, which could indicate decomposition.

G start Low or No Conversion Observed check_reagents Verify Reagent Quality & Anhydrous Conditions start->check_reagents increase_T1 Increase Temperature to 40°C check_reagents->increase_T1 monitor1 Monitor Reaction Progress (TLC, LC-MS) increase_T1->monitor1 decision1 Is Conversion Improved? monitor1->decision1 increase_T2 Increase Temperature to 60-80°C decision1->increase_T2  No decision2 Success? decision1->decision2  Yes monitor2 Monitor Reaction Progress & Check for Decomposition increase_T2->monitor2 monitor2->decision2 success Optimize Time & Isolation decision2->success  Yes fail Consider Alternative: - More Powerful Reagent - Different Solvent/Catalyst decision2->fail  No G start Step 1: Run Baseline Reaction @ 25°C analyze Step 2: Analyze Outcome (Conversion & Purity) start->analyze decision Evaluate Baseline Result analyze->decision path_A >90% Conversion Clean decision->path_A Scenario A path_B <50% Conversion Clean decision->path_B Scenario B path_C Messy Reaction Decomposition decision->path_C Scenario C path_D Moderate Conversion Minor Impurities decision->path_D Scenario D finalize Step 3: Compare Results & Finalize Optimal Temperature path_A->finalize exp_B Run Parallel Reactions @ 40°C and 60°C path_B->exp_B exp_C Run Parallel Reactions @ 0°C and -20°C path_C->exp_C exp_D Run Parallel Reactions @ 0°C and 40°C path_D->exp_D exp_B->finalize exp_C->finalize exp_D->finalize

References

preventing hydrolysis of 1-Fluoropyridinium triflate during storage and use

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Fluoropyridinium Triflate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the storage and use of this powerful fluorinating agent. My aim is to combine technical precision with practical, field-tested advice to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of this compound.

Q1: What is this compound and what are its primary applications?

This compound is a salt composed of an N-fluoropyridinium cation and a triflate anion.[1][2] It is a white to light yellow crystalline powder used as an electrophilic fluorinating agent in organic synthesis.[1][2][3] Its applications are extensive and include the efficient fluorination of a wide variety of organic molecules such as aromatics, carbanions, and enolates.[3] The reactivity of N-fluoropyridinium salts can be fine-tuned by modifying the substituents on the pyridine ring.[4]

Q2: How sensitive is this compound to moisture and what happens upon hydrolysis?

This reagent is highly sensitive to moisture.[3] Upon exposure to water, it undergoes hydrolysis. One report indicates that in water at room temperature, it has a half-life of 13 days, decomposing to form pyridin-2-ol.[4][5] This decomposition pathway is critical to understand as it not only consumes the active reagent but can also introduce impurities into your reaction mixture, potentially leading to side reactions or difficulties in purification.

Hydrolysis_Mechanism

Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?

To maintain its integrity, this compound must be stored in a tightly sealed container to prevent exposure to moisture.[3] It should be kept in a cool, dry place, away from direct sunlight and heat.[3] Storage under an inert atmosphere, such as argon or nitrogen, is highly recommended to further minimize contact with ambient moisture.[6] While some sources suggest room temperature storage is acceptable if dry, refrigeration in a desiccated environment is a more robust strategy for long-term preservation.

Storage ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents contact with atmospheric moisture.
Temperature Cool (<15°C recommended), dark placeMinimizes thermal decomposition and light-induced degradation.
Container Tightly sealed, opaque containerPrevents moisture ingress and light exposure.[3]
Location Dry, well-ventilated area away from heat sourcesEnsures a stable storage environment.[3]
Q4: I've noticed the color of my this compound has changed from white to yellow. Is it still usable?

A slight yellowing of the powder is not uncommon and does not necessarily indicate significant degradation.[3] However, a pronounced color change, especially to brown, or a change in texture (e.g., clumping) can be indicative of hydrolysis or other forms of decomposition. If you observe such changes, it is advisable to test the reagent's activity on a small-scale reaction before committing to a large-scale synthesis. For critical applications, using a fresh, unopened batch is the safest approach.

Section 2: Troubleshooting Guide for Experimental Use

This section provides solutions to specific problems that may arise during the use of this compound in your experiments.

Problem 1: My fluorination reaction is sluggish or incomplete, even with a stoichiometric amount of the reagent.

Possible Cause 1: Hydrolysis of the Reagent The most common culprit for reduced reactivity is the hydrolysis of this compound.

Troubleshooting Steps:

  • Verify Solvent Anhydrousness: Ensure that all solvents used in the reaction are rigorously dried. Use freshly distilled solvents or solvents from a solvent purification system.

  • Inert Atmosphere Technique: Conduct the reaction under a strict inert atmosphere (argon or nitrogen). This includes flame-drying glassware and using Schlenk techniques or a glovebox.

  • Reagent Handling: Weigh and dispense the reagent as quickly as possible to minimize its exposure to the atmosphere. If possible, handle it in a glovebox.

  • Reagent Integrity Check: If you suspect the reagent has degraded, you can perform a quick NMR analysis. The presence of signals corresponding to pyridin-2-ol would confirm hydrolysis.

Possible Cause 2: Inappropriate Solvent Choice The solubility and stability of this compound can be solvent-dependent.

Troubleshooting Steps:

  • Solvent Polarity: While it has low solubility in many polar organic solvents, solvents like acetonitrile are commonly used.[1] Ensure your chosen solvent is appropriate for both the reagent and your substrate.

  • Solvent Reactivity: Avoid protic solvents (e.g., alcohols) unless they are part of the desired reaction, as they can react with the fluorinating agent.

Troubleshooting_Workflow

Problem 2: I am observing unexpected side products in my reaction mixture.

Possible Cause 1: Hydrolysis Products Interfering As mentioned, the hydrolysis product, pyridin-2-ol, can act as a nucleophile or otherwise interfere with your desired reaction pathway.

Troubleshooting Steps:

  • Follow the rigorous anhydrous techniques outlined in Problem 1 . By minimizing hydrolysis, you will minimize the formation of these interfering species.

Possible Cause 2: Oxidative Side Reactions N-Fluoropyridinium cations are not only electrophilic fluorinating agents but can also act as one-electron oxidants.[1][7]

Troubleshooting Steps:

  • Substrate Sensitivity: Evaluate if your substrate or other components in the reaction mixture are sensitive to oxidation.

  • Temperature Control: Running the reaction at a lower temperature may help to suppress unwanted oxidative pathways.

  • Alternative Reagents: If oxidation is a persistent issue, consider using a less oxidizing fluorinating agent. The reactivity of N-fluoropyridinium salts can be attenuated by substituents on the pyridine ring.[4]

Experimental Protocol: Standard Procedure for Handling this compound in a Fluorination Reaction

This protocol outlines the best practices for setting up a reaction to minimize hydrolysis.

  • Glassware Preparation: All glassware (reaction flask, stir bar, dropping funnel, etc.) should be thoroughly cleaned and then oven-dried at >120°C for at least 4 hours or flame-dried under vacuum. Allow to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Solvent Preparation: Use freshly distilled, anhydrous solvent. If using a solvent from a bottle with a septum, ensure it has been stored properly and use a dry needle and syringe for transfer.

  • Reaction Setup: Assemble the glassware under a positive pressure of inert gas.

  • Reagent Addition:

    • In a glovebox: Weigh the this compound in the glovebox and add it to the reaction flask.

    • On the bench: If a glovebox is not available, weigh the reagent quickly and add it to the reaction flask against a positive flow of inert gas. Minimize the time the container is open to the atmosphere.

  • Substrate and Solvent Addition: Add the anhydrous solvent to the reaction flask containing the this compound. Then, add your substrate (either neat or as a solution in the anhydrous solvent) via a syringe or dropping funnel.

  • Reaction Monitoring: Maintain the inert atmosphere throughout the reaction. Monitor the reaction progress by standard techniques (TLC, LC-MS, etc.).

By adhering to these stringent anhydrous techniques, you can significantly reduce the risk of hydrolysis and ensure the optimal performance of your this compound.

References

Technical Support Center: Improving Regioselectivity in the Fluorination of Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of regioselective fluorination of substituted phenols. The introduction of a fluorine atom into a phenol ring is a critical transformation in the synthesis of pharmaceuticals and agrochemicals, often imparting unique and beneficial properties to the final molecule.[1][2][3] However, controlling the position of fluorination—achieving high regioselectivity for the desired ortho or para isomer—is a frequent and significant challenge.

This guide is structured to provide both foundational knowledge and practical, actionable solutions to common problems encountered in the lab. It is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in synthetic chemistry.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the fluorination of substituted phenols.

Q1: Why is the electrophilic fluorination of phenols often unselective?

A1: The hydroxyl group (-OH) of a phenol is a potent activating, ortho, para-directing group.[4] It strongly enriches the electron density at the positions ortho and para to itself through resonance effects.[5][6] Consequently, when an electrophilic fluorinating agent like Selectfluor™ is introduced, it can attack both sites, often leading to a mixture of ortho- and para-fluorinated isomers with poor regioselectivity.[7] The final product ratio is a delicate balance of electronic and steric factors.[8]

Q2: What are the primary factors that influence regioselectivity in phenol fluorination?

A2: The regiochemical outcome is governed by a combination of factors:

  • Steric Hindrance: Bulky substituents on the phenol ring, or in proximity to the hydroxyl group, can sterically hinder the approach of the fluorinating agent to the ortho positions, thereby favoring para substitution.

  • Electronic Effects: The electronic nature of other substituents on the ring can modulate the electron density at the ortho and para positions, influencing the reaction site. Electron-donating groups enhance reactivity, while electron-withdrawing groups decrease it.[5][9]

  • Reaction Conditions: Solvent, temperature, and the specific fluorinating agent used can all play a crucial role in determining the isomeric ratio. For instance, some solvent systems can influence the effective size and reactivity of the fluorinating species.[7]

  • Directing Groups: The intentional installation of a directing group can be a powerful strategy to force the fluorination to occur at a specific position.[10]

Q3: What are the most common electrophilic fluorinating agents for phenols?

A3: N-F reagents are the most common class of electrophilic fluorinating agents.[11] Among these, Selectfluor™ (F-TEDA-BF4) is widely used due to its stability, commercial availability, and relatively safe handling.[12][13] Other N-F reagents include N-Fluorobenzenesulfonimide (NFSI). The choice of reagent can sometimes influence the regioselectivity of the reaction.

Part 2: Troubleshooting Guide: Common Experimental Issues

This section provides specific, in-depth solutions to problems you may encounter during your experiments.

Issue 1: My reaction yields a nearly 1:1 mixture of ortho and para isomers. How can I favor the para product?

  • Underlying Cause: This is a classic problem stemming from the similar electronic activation of the ortho and para positions by the hydroxyl group.

  • Solutions & Scientific Rationale:

    • Increase Steric Bulk:

      • At the ortho position: If your synthesis allows, introduce a sterically demanding group at one of the ortho positions. This will physically block the approach of the fluorinating agent, making the para position the more accessible site.

      • Protecting the Phenol: Consider converting the phenol to a bulkier ether or silyl ether. While this changes the electronics, the steric hindrance of a large protecting group can significantly disfavor ortho attack. This group can be removed in a subsequent step.

    • Solvent Optimization:

      • Rationale: The solvent can influence the aggregation and effective size of the electrophilic fluorinating agent.

      • Action: Screen a range of solvents. Non-coordinating, bulkier solvents might increase the effective steric demand of the fluorinating agent, thus enhancing para-selectivity. Conversely, highly polar or coordinating solvents might lead to different selectivities. Studies have shown that ionic liquids can also influence the reaction rate and outcome.[7]

    • Employ a para-Selective Method:

      • I(I)/I(III) Catalysis: Recent advances have shown that I(I)/I(III) catalysis can achieve highly para-selective dearomative fluorination of phenols to produce fluorinated cyclohexadienones, which can be valuable intermediates.[14][15][16]

Issue 2: My primary product is the ortho-fluorinated phenol, but I need the para isomer. What are my options?

  • Underlying Cause: In some cases, particularly with less sterically hindered phenols, the ortho product can be favored due to statistical reasons (two ortho positions vs. one para position) or potential coordination/hydrogen bonding effects between the phenol's hydroxyl group and the fluorinating agent.

  • Solutions & Scientific Rationale:

    • Use of Directing Groups: This is a robust strategy for achieving high regiocontrol.

      • Concept: A directing group is temporarily installed on the molecule to guide the fluorinating agent to a specific position. It is then removed after the fluorination step.

      • Example: A removable group installed at an ortho position can block that site, forcing fluorination to the para position. Alternatively, certain directing groups can coordinate to a metal catalyst, directing C-H activation and subsequent fluorination to a specific site.[10]

    • Alternative Synthetic Routes:

      • Deoxyfluorination: Instead of electrophilic addition, consider a deoxyfluorination approach.[17] This involves converting the phenolic hydroxyl group into a good leaving group (e.g., via a diaryl sulfoxide) and then displacing it with fluoride. This method is inherently regioselective as it occurs at the carbon atom that was bonded to the hydroxyl group. Reagents like PhenoFluor have been developed for this purpose.[1][3]

      • Transition Metal-Catalyzed Fluorination: Palladium-catalyzed methods for the fluorination of aryl triflates (derived from phenols) can be highly effective.[18] The choice of ligand is often critical in controlling the regioselectivity and efficiency of these reactions.

Issue 3: I am getting very low conversion of my starting material.

  • Underlying Cause: This could be due to several factors, including an inactive fluorinating reagent, suboptimal reaction temperature, or a deactivated substrate.

  • Solutions & Scientific Rationale:

    • Verify Reagent Activity:

      • Problem: Electrophilic fluorinating agents like Selectfluor™ can be sensitive to moisture, although they are generally more robust than many other fluorinating agents.[12][19]

      • Action: Ensure your reagent is dry and has been stored properly. If in doubt, use a fresh bottle or a well-vetted lot. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

    • Optimize Reaction Temperature:

      • Rationale: Fluorination reactions can have a significant activation energy barrier.

      • Action: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition. Some reactions may require elevated temperatures to proceed at a reasonable rate.[19]

    • Substrate Reactivity:

      • Problem: If your phenol contains strong electron-withdrawing groups, the aromatic ring will be deactivated towards electrophilic attack, leading to a sluggish or incomplete reaction.[5]

      • Action: You may need to use a more powerful fluorinating agent or switch to a different synthetic strategy, such as nucleophilic aromatic substitution (SNAr) if the substrate is sufficiently electron-poor.

Part 3: Data & Protocols

Table 1: Factors Influencing Regioselectivity in Phenol Fluorination
FactorInfluence on RegioselectivityKey Considerations
Steric Hindrance Increased bulk on the ring or protecting group generally favors para substitution.Can be used strategically by introducing bulky substituents or protecting groups.
Electronic Effects Activating groups (-OH, -OR) direct ortho/para. Deactivating groups (-NO₂, -CF₃) can slow the reaction.[5][6]The interplay between the directing effect of the -OH group and other substituents determines the final outcome.
Solvent Can alter the effective size and reactivity of the fluorinating agent.[7]Screen a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile, DMF).
Temperature Can affect the kinetic vs. thermodynamic product ratio.Lower temperatures may favor the kinetically preferred product, while higher temperatures may favor the thermodynamically more stable product.
Fluorinating Agent Different N-F reagents can exhibit varying degrees of reactivity and selectivity.Selectfluor™ is a common starting point. Consider NFSI for different reactivity profiles.
Directing Groups Offers the most reliable control over regioselectivity.[10]Requires additional synthetic steps for installation and removal but can be highly effective.
Experimental Protocol: General Procedure for Electrophilic Fluorination of a Substituted Phenol with Selectfluor™

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Electrophilic fluorinating agents are strong oxidizers.[12]

Materials:

  • Substituted Phenol

  • Selectfluor™ (1.1 equivalents)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 equivalent).

  • Dissolution: Add anhydrous acetonitrile to dissolve the phenol (concentration typically 0.1 M).

  • Reagent Addition: In a single portion, add Selectfluor™ (1.1 equivalents) to the stirred solution at room temperature. For highly reactive phenols, cooling the reaction mixture to 0 °C before adding the fluorinating agent may be beneficial to control exotherms and improve selectivity.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to separate the regioisomers.

Part 4: Visualizing the Mechanism & Workflow

Diagram 1: Electrophilic Aromatic Substitution Mechanism

G cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation Phenol Substituted Phenol (Electron-Rich Ring) Arenium Arenium Ion Intermediate (Sigma Complex) Phenol->Arenium ortho/para attack Selectfluor Selectfluor™ (F⁺ Source) Selectfluor->Arenium F⁺ Arenium2 Arenium Ion Intermediate Product Fluorinated Phenol + H⁺ Arenium2->Product -H⁺ (Restores Aromaticity)

Caption: Mechanism of electrophilic fluorination of a phenol.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G Start Poor Regioselectivity (Mixture of ortho/para) Q_Sterics Is steric hindrance a viable strategy? Start->Q_Sterics A_Sterics Increase steric bulk (e.g., protecting group) Q_Sterics->A_Sterics Yes Q_Conditions Have reaction conditions been optimized? Q_Sterics->Q_Conditions No End Improved Regioselectivity A_Sterics->End A_Conditions Screen solvents and temperature Q_Conditions->A_Conditions No Q_Method Is an alternative method feasible? Q_Conditions->Q_Method Yes A_Conditions->End A_Method Consider Deoxyfluorination or Metal Catalysis Q_Method->A_Method Yes Q_Method->End No A_Method->End

References

dealing with the formation of pyridinium byproducts in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyridinium Byproduct Formation

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for managing pyridinium byproducts. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting strategies, preventative measures, and validated protocols to address challenges associated with pyridinium salt formation in organic synthesis. Our goal is to move beyond simple procedural steps, offering a causal understanding that empowers you to optimize your reactions, improve purity, and ensure the integrity of your results.

Section 1: Understanding Pyridinium Byproduct Formation

A foundational understanding of how and why these byproducts form is the first step toward effective mitigation. This section addresses the fundamental mechanisms.

Q1: What are pyridinium byproducts and why are they a major concern in synthesis?

Pyridinium byproducts are positively charged chemical species that form when a pyridine or its derivative acts as a nucleophile, rather than just a base, in a reaction. The most common scenario involves the formation of an N-acylpyridinium salt, particularly when using catalysts like 4-Dimethylaminopyridine (DMAP) or pyridine itself in acylation or esterification reactions.[1][2]

Key Concerns:

  • Purification Challenges: Pyridinium salts are often highly polar and can be difficult to separate from polar products, sometimes co-eluting during column chromatography or remaining in the product phase after aqueous workups.[3]

  • Reduced Yields: The formation of stable, unreactive pyridinium intermediates, such as N-acylurea in Steglich esterifications, can sequester the acylating agent, thereby reducing the yield of the desired product.[4][5]

  • Reaction Inhibition: As charged species, these byproducts can alter the polarity and ionic strength of the reaction medium, potentially affecting reaction kinetics or catalyst stability.

  • Inaccurate Characterization: The presence of these impurities can interfere with analytical techniques like NMR and Mass Spectrometry, leading to incorrect structural elucidation and purity assessment.

Q2: What is the primary mechanism leading to the formation of N-acylpyridinium intermediates?

The formation of an N-acylpyridinium intermediate is central to the catalytic activity of DMAP and other pyridine-based nucleophiles, but it is also the root cause of byproduct formation. The mechanism is particularly well-understood in DMAP-catalyzed acyl transfer reactions, such as the Steglich esterification.[6][7]

The process occurs in distinct steps:

  • Activation of the Acyl Donor: A coupling agent, like N,N'-dicyclohexylcarbodiimide (DCC), first activates a carboxylic acid to form a highly reactive O-acylisourea intermediate. In reactions using an acid anhydride, the anhydride itself is the activated acyl donor.[5][6]

  • Nucleophilic Attack by DMAP: DMAP, being a potent nucleophile, attacks the carbonyl carbon of the activated acyl donor. This is the rate-determining step.[1][7]

  • Formation of the N-Acylpyridinium Salt: This attack forms a highly electrophilic and resonance-stabilized N-acylpyridinium salt.[8][9] This intermediate is significantly more reactive towards nucleophiles (like alcohols) than the initial acyl donor.

  • Reaction and Catalyst Regeneration: The alcohol (or other nucleophile) attacks the N-acylpyridinium salt to form the desired ester. This step regenerates the DMAP catalyst.[2]

While essential for catalysis, if the subsequent reaction with the intended nucleophile is slow (e.g., due to steric hindrance), the N-acylpyridinium salt can persist or participate in side reactions, becoming a problematic byproduct.

Section 2: Troubleshooting and Purification Guide

This section provides direct answers to common experimental challenges involving the confirmation and removal of pyridinium byproducts.

Q3: My reaction using a pyridine-based catalyst is yielding a complex mixture. How can I confirm the presence of pyridinium byproducts?

Identifying the specific byproduct is crucial for devising a purification strategy. A multi-pronged analytical approach is recommended:

  • Thin-Layer Chromatography (TLC): Pyridinium salts are highly polar and will typically appear as baseline spots in common non-polar to moderately polar solvent systems (e.g., ethyl acetate/hexanes). Staining with potassium permanganate can help visualize these compounds if they are not UV-active.

  • Proton NMR (¹H NMR): Look for characteristic downfield shifts in the aromatic region. The protons on the pyridinium ring are significantly deshielded due to the positive charge on the nitrogen, often appearing above 8.5 ppm. Compare the spectrum of your crude product to that of your starting materials and known pyridinium salts.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. Using an ESI (Electrospray Ionization) source in positive ion mode, you can directly detect the mass of the cationic pyridinium species.

Q4: I have confirmed pyridinium byproducts in my organic-soluble product. What are the most effective methods for their removal?

For products soluble in standard organic solvents (e.g., DCM, EtOAc, ethers), several workup procedures are highly effective.

  • Dilute Acid Wash: The most common method is to wash the organic layer with a dilute aqueous acid solution (e.g., 1-5% HCl or 1M NH₄Cl).[10] This protonates any residual pyridine or DMAP, forming the corresponding water-soluble pyridinium salt, which is then extracted into the aqueous phase.

  • Copper (II) Sulfate Wash: An excellent alternative, especially if your product is acid-sensitive, is to wash the organic layer with a 10-15% aqueous solution of copper (II) sulfate.[10] Pyridine forms a deep blue, water-soluble coordination complex with copper ions, effectively removing it from the organic phase.[10]

  • Co-evaporation with Toluene: To remove the final traces of neutral pyridine, which can be stubborn due to its relatively high boiling point, co-evaporation with toluene is highly effective.[10] Toluene forms a lower-boiling azeotrope with pyridine, facilitating its removal under reduced pressure.

  • Column Chromatography: If byproducts persist, column chromatography is the ultimate solution. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, can effectively separate the less polar product from the highly polar pyridinium salts that remain adsorbed to the silica gel.[11]

Q5: My desired product is water-soluble, making acidic washes and extractions impossible. What are my purification options?

This is a common challenge in pharmaceutical and materials science. When the product and byproduct share similar solubility, alternative strategies are required.

  • pH Adjustment and Extraction: If your product's solubility is pH-dependent and it is stable under basic conditions, you can adjust the aqueous solution to a pH of 8-9. This deprotonates the pyridinium salt back to neutral pyridine, which may then be extractable with an organic solvent like DCM.[12] This method is only viable if the product remains in the aqueous layer.

  • Solid-Phase Scavenging: Use a solid-supported scavenger resin, such as a sulfonic acid resin (e.g., Dowex® 50WX8). Passing your aqueous solution through a column of this resin will cause the cationic pyridinium byproducts to bind via ion exchange, while a neutral or anionic product will elute.

  • Lyophilization (Freeze-Drying): If the byproduct is the volatile neutral pyridine, lyophilization can be effective at removing it along with the water, assuming your product is not volatile.[12] However, this will not remove non-volatile pyridinium salts.

  • Recrystallization: This classic technique can be highly effective if a solvent system can be found in which the product has low solubility at cold temperatures while the pyridinium byproduct remains dissolved.[11]

Section 3: Preventative Strategies & Reaction Optimization

The most efficient way to deal with byproducts is to prevent their formation.

Q6: How can I modify my reaction conditions to minimize pyridinium byproduct formation?

Optimizing reaction parameters can significantly suppress the formation of unwanted side products.

  • Use Catalytic Amounts: Unless pyridine is being used as the solvent, ensure it or DMAP is used in truly catalytic amounts (typically 1-10 mol%). Using stoichiometric amounts when only a catalytic quantity is needed is a common source of purification issues.

  • Control Temperature: Acylation reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can slow the rate of side reactions relative to the desired transformation.

  • Order of Addition: For sensitive substrates, consider adding the acylating agent slowly to a solution of the substrate, nucleophile, and catalyst. This keeps the concentration of the highly reactive acylating agent low, minimizing its potential to react undesirably.

  • Choose a Non-Nucleophilic Base: If the primary role of pyridine is simply to act as a proton scavenger, consider replacing it with a sterically hindered, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2]

Q7: Are there alternative catalysts to DMAP that are less prone to forming persistent byproducts?

Yes, several alternatives exist that offer different reactivity profiles and potentially easier workups. The choice depends on the specific requirements of your reaction.

  • Substituted Pyridines: Derivatives like 4-pyrrolidinopyridine (PPY) are even more active than DMAP and can sometimes be used at lower loadings.[9] However, they will still form analogous pyridinium intermediates.

  • N-Heterocyclic Carbenes (NHCs): NHCs are powerful nucleophilic catalysts for acyl transfer reactions and represent a mechanistically distinct alternative to DMAP.

  • Solid-Supported Catalysts: Using polymer-bound DMAP or poly-vinylpyridine allows for the catalyst and any derived byproducts to be removed by simple filtration at the end of the reaction, drastically simplifying purification.[10]

Section 4: Protocols & Data

This section provides standardized protocols for byproduct removal and a comparative data summary for catalyst alternatives.

Experimental Protocols

Protocol 1: Standard Acidic Wash for Pyridine Removal

  • Dilution: Once the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 5-10 volumes).

  • First Wash: Transfer the diluted mixture to a separatory funnel and wash with a 1 M solution of HCl (1 x 3 volumes). Drain the aqueous layer.

  • Subsequent Washes: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1 x 3 volumes) to neutralize any remaining acid, followed by brine (1 x 3 volumes) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Protocol 2: Purification via Flash Column Chromatography

  • Adsorption: Concentrate the crude product and adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using the initial, low-polarity mobile phase (e.g., 100% Hexanes or 5% Ethyl Acetate in Hexanes).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the solvent polarity (e.g., increase the percentage of ethyl acetate). The highly polar pyridinium byproducts will remain strongly adsorbed to the silica at the top of the column while the desired, less polar product elutes.

  • Fraction Collection: Collect fractions and analyze by TLC to isolate the pure product.

Data Presentation

Table 1: Comparison of Common Pyridine-Type Catalysts in Acetylation

CatalystStructureRelative ReactivitypKa (Conjugate Acid)Key Considerations
PyridineC₅H₅N15.2Low reactivity; often used as a base/solvent.[13]
DMAP (CH₃)₂NC₅H₄N~10⁴ 9.6 Highly effective, industry standard; forms stable N-acylpyridinium salts. [2][13]
N-MethylpyrrolidineC₅H₁₁N~10²10.3Less reactive than DMAP but more than pyridine.[13]
PPY(C₄H₈N)C₅H₄N~10⁵9.9More reactive than DMAP; useful for very hindered substrates.[9]
Poly-vinylpyridine(C₇H₇N)nVaries~5.5Heterogeneous catalyst; easily removed by filtration.[10]

Section 5: Visualizations

Visual workflows and mechanistic diagrams provide a clear, at-a-glance understanding of complex processes.

Diagram 1: Mechanism of DMAP-Catalyzed Acylation

DMAP_Mechanism cluster_activation Step 1: Catalyst Activation cluster_reaction Step 3: Nucleophilic Attack cluster_regeneration Step 4: Catalyst Regeneration AcylDonor Acyl Donor (e.g., Ac₂O) Intermediate N-Acylpyridinium Salt (Highly Reactive) AcylDonor->Intermediate + DMAP DMAP DMAP Catalyst Product Desired Product (Ester) Intermediate->Product + R-OH - DMAP-H⁺ Nucleophile Nucleophile (e.g., R-OH) DMAPH DMAP-H⁺ Base Auxiliary Base (e.g., TEA) DMAPH->DMAP + Base - Base-H⁺

Caption: Catalytic cycle of DMAP in acylation reactions.

Diagram 2: Troubleshooting Workflow for Pyridinium Byproducts

Troubleshooting_Workflow decision decision action action result result start Reaction Complete, Suspect Byproducts confirm Confirm Presence: TLC, NMR, LC-MS start->confirm is_present Byproduct Confirmed? confirm->is_present result_ok Proceed with Standard Purification is_present->result_ok No product_sol Product Water Soluble? is_present->product_sol Yes org_sol_actions Use Aqueous Wash: 1. Dilute HCl Wash 2. CuSO₄ Wash 3. Toluene Co-evap. product_sol->org_sol_actions No aq_sol_actions Use Alternative Methods: 1. pH Adjustment 2. Ion-Exchange Resin 3. Recrystallization product_sol->aq_sol_actions Yes final_purify Still Impure? org_sol_actions->final_purify aq_sol_actions->final_purify result_pure Pure Product Obtained final_purify->result_pure No action_chrom Perform Flash Chromatography final_purify->action_chrom Yes action_chrom->result_pure

Caption: Decision tree for identifying and removing pyridinium byproducts.

References

Technical Support Center: The Effect of Solvent Polarity on the Rate of Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvent polarity in modulating the rate and efficiency of fluorination reactions. The introduction of fluorine can dramatically alter a molecule's properties, making it a vital tool in medicinal chemistry and materials science.[1][2][3][4][5] However, the success of a fluorination reaction is often dictated by a nuanced understanding of the reaction environment, particularly the solvent.

This document will delve into the causal relationships between solvent choice, fluoride ion solvation, and reaction outcomes, moving beyond simplistic rules to provide actionable, field-proven insights.

Frequently Asked Questions (FAQs)
Q1: What is the "textbook" rule for solvent choice in nucleophilic fluorination, and why is it often an oversimplification?

The conventional wisdom, rooted in studies of S(N)2 reactions, states that polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are superior for nucleophilic fluorination, while polar protic solvents (e.g., water, methanol) are detrimental.[6][7][8][9][10][11]

  • Polar Aprotic Solvents: These solvents possess large dipole moments but lack acidic protons. They effectively solvate the cation (e.g., Kngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    +^++
    , Cs
    +^++
    ) of the fluoride salt, leaving the fluoride anion "naked" and highly nucleophilic.[7][12] This generally leads to a faster S(_N)2 reaction rate.[7]

  • Polar Protic Solvents: These solvents have acidic protons (O-H or N-H bonds) and can form strong hydrogen bonds with the fluoride anion.[6][13] This creates a tight "solvation shell" around the fluoride ion, stabilizing it and drastically reducing its nucleophilicity, which in turn slows down the reaction.[6][8][14][10]

The Oversimplification: This rule fails to account for several critical factors. The fluoride ion is not only a potent nucleophile but also a strong base. In a polar aprotic solvent, this high basicity of a "naked" fluoride can lead to undesirable side reactions, most notably elimination (E2) to form alkene byproducts.[15] Furthermore, recent research has demonstrated that certain protic solvents, particularly hindered or bulky alcohols, can paradoxically accelerate fluorination and improve selectivity.[12][15]

Q2: I'm observing a high yield of elimination (E2) byproducts in my nucleophilic fluorination. Could my polar aprotic solvent be the cause?

Yes, this is a classic problem. While polar aprotic solvents like DMF or acetonitrile are chosen to maximize the fluoride ion's nucleophilicity, they do little to temper its strong basicity.[12][16] A highly reactive, poorly solvated "naked" fluoride is more likely to act as a base, abstracting a proton from the substrate and leading to elimination rather than substitution.[15]

Troubleshooting Strategy:

  • Introduce a Hydrogen-Bond Donor: Adding a bulky, non-nucleophilic alcohol like tert-butanol or a fluorinated alcohol can modulate the fluoride's reactivity.[15][17] Hydrogen bonding between the alcohol and the fluoride ion reduces its basicity more than its nucleophilicity, thus favoring the desired S(_N)2 pathway over the E2 pathway.[15][17][18]

  • Change the Fluoride Source: Tetrabutylammonium fluoride (TBAF) is known for its high basicity. Using a complex like TBAF(t-BuOH)(_4) can provide a source of fluoride that is already moderated by hydrogen bonding, leading to higher yields of the fluorinated product and fewer elimination byproducts.[16][18]

  • Lower the Temperature: Higher temperatures can favor elimination.[19] If possible, running the reaction at a lower temperature may improve the S(_N)2/E2 ratio.

Q3: Why would I ever choose a protic solvent for a nucleophilic fluorination reaction?

Contrary to the classical view, certain protic solvents can be exceptionally effective, particularly hindered tertiary alcohols like tert-butanol and tert-amyl alcohol.[12] This represents a paradigm shift in optimizing fluorination reactions. The benefits arise from a "dual activation" mechanism facilitated by hydrogen bonding.[18]

  • Modulation of Fluoride Reactivity: The protic solvent forms hydrogen bonds with the fluoride ion. This interaction weakens the ionic bond of the alkali metal fluoride (e.g., CsF), increasing its solubility and creating a solvated, potent nucleophile.[15] Crucially, it tempers the fluoride's basicity, suppressing elimination side reactions.[15][18]

  • Activation of the Leaving Group: The protic solvent can also form hydrogen bonds with the leaving group (e.g., a sulfonate). This interaction polarizes the C-LG bond and stabilizes the leaving group as it departs, lowering the activation energy of the substitution reaction.[15]

This simultaneous interaction with both the nucleophile and the electrophile can lead to dramatically increased reaction rates and cleaner product profiles compared to reactions in conventional aprotic solvents.[12]

Troubleshooting Guide: Low Yield in Nucleophilic Fluorination

Low or no yield is a common frustration. This guide provides a logical workflow to diagnose and resolve issues, with a focus on solvent-related factors.

Problem: My S(_N)2 fluorination reaction with KF/CsF is giving a low yield of the desired product.

Follow these steps to identify the root cause:

  • Anhydrous Conditions: Nucleophilic fluorination is highly sensitive to water.[19][20] Water can hydrolyze the substrate to form alcohol byproducts and will strongly solvate the fluoride ion, killing its nucleophilicity.

    • Solution: Ensure all glassware is rigorously flame- or oven-dried.[21][22] Use anhydrous solvents, and handle hygroscopic fluoride salts (like KF) in an inert atmosphere (e.g., a glovebox).[20]

  • Solvent Purity: Impurities in the solvent can interfere with the reaction.

    • Solution: Use a fresh bottle of high-purity, anhydrous solvent. If in doubt, purify the solvent using standard procedures.[21]

The initial choice of solvent is critical. The optimal solvent depends on the substrate and the specific challenges of the reaction (e.g., solubility, side reactions).

Solvent Type Common Examples Mechanism of Action Advantages Potential Issues & Troubleshooting
Polar Aprotic Acetonitrile (MeCN), DMF, DMSOSolvates the cation, leaving a "naked," highly reactive fluoride anion.[14][12]Generally fast reaction rates for S(N)2.[7] Good solvating power for many organic substrates and fluoride salts.High Basicity: Leads to elimination (E2) byproducts.[15] Solution: Add a bulky alcohol (e.g., t-BuOH) to moderate basicity.[17] Safety: Selectfluor can react exothermically with DMF and DMSO.[19][23] Solution: Choose a more compatible solvent like acetonitrile.[19][20]
Hindered Polar Protic tert-Butanol (t-BuOH), tert-Amyl alcoholModulates fluoride basicity and activates the leaving group via hydrogen bonding.[15]Dramatically increases S(N)2 rate and selectivity. Reduces elimination and other byproducts.[12][15]Solubility: May have lower solvating power for some polar substrates compared to DMF/DMSO. Solution: Screen different hindered alcohols or use co-solvents.
Non-Polar Aprotic Benzene, DioxanePoor solvation of ionic reagents.Rarely used for this purpose.Very low reaction rates due to poor solubility and stabilization of charged species.[12]
  • Phase-Transfer Catalysts: For reactions with poor solubility of the fluoride salt (especially KF), a phase-transfer catalyst like a crown ether (e.g., 18-crown-6) or a quaternary ammonium salt can be used.[16][17] These agents complex the cation, bringing the fluoride anion into the organic phase.

    • Mechanism with 18-crown-6: The crown ether sequesters the K

      +^++
      ion, creating a soluble ion pair in the aprotic solvent and liberating a reactive fluoride anion.[17]

Here is a visual guide to troubleshooting low yields, emphasizing solvent-related decision points.

Troubleshooting_Fluorination start Low Yield in Fluorination Reaction check_anhydrous Are conditions strictly anhydrous? start->check_anhydrous dry_reagents Action: Dry solvents/ glassware. Use inert atm. check_anhydrous->dry_reagents No check_solvent_type What is the solvent type? check_anhydrous->check_solvent_type Yes dry_reagents->check_solvent_type aprotic Polar Aprotic (DMF, MeCN, DMSO) check_solvent_type->aprotic protic Hindered Protic (t-BuOH) check_solvent_type->protic check_elimination Is elimination (E2) a major byproduct? aprotic->check_elimination optimize_protic Action: Screen other hindered alcohols. Check substrate solubility. protic->optimize_protic add_h_donor Action: Add bulky alcohol (e.g., t-BuOH) to reduce basicity of F-. check_elimination->add_h_donor Yes check_solubility Is fluoride salt solubility an issue? check_elimination->check_solubility No success Yield Improved add_h_donor->success optimize_protic->success add_ptc Action: Add phase-transfer catalyst (e.g., 18-crown-6). check_solubility->add_ptc Yes check_solubility->success No, review other parameters (temp, LG) add_ptc->success

Caption: Troubleshooting workflow for low fluorination yield.

Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Fluorination in a Polar Aprotic Solvent (Acetonitrile)

This protocol describes a typical setup for the fluorination of an alkyl sulfonate using cesium fluoride in acetonitrile.

Materials:

  • Alkyl sulfonate (e.g., mesylate, tosylate) (1.0 equiv)

  • Cesium Fluoride (CsF), dried (3.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask, reflux condenser, magnetic stir bar (all oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • Setup: Assemble the reaction glassware and ensure it is dry. Flame-dry the flask and stir bar under vacuum and backfill with an inert gas.

  • Reagent Addition: To the reaction flask, add the dried cesium fluoride followed by the alkyl sulfonate substrate.

  • Solvent Addition: Add anhydrous acetonitrile via syringe to the desired concentration (typically 0.1-0.5 M).

  • Reaction: Stir the mixture at the desired temperature (can range from room temperature to reflux, e.g., 82°C). Monitor the reaction progress by TLC or GC-MS.[20]

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with additional acetonitrile.[20]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the fluorinated compound.[20]

Mechanistic Visualization

The following diagram illustrates the fundamental difference in how polar protic and polar aprotic solvents interact with the fluoride nucleophile, directly impacting its reactivity.

Solvent_Effects Effect of Solvent Polarity on Fluoride Nucleophilicity cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., Acetonitrile) F_protic F⁻ solv_p1 δ⁺H-O-CH₃ F_protic->solv_p1 H-Bond solv_p2 CH₃-O-Hδ⁺ F_protic->solv_p2 H-Bond solv_p3 δ⁺H-O-CH₃ F_protic->solv_p3 H-Bond result_protic Result: Solvated, 'caged' F⁻ Low Nucleophilicity Low Basicity ion_pair K⁺---F⁻ solv_a1 CH₃-C≡Nδ⁻ solv_a2 δ⁻N≡C-CH₃ K_ion K⁺ K_ion->solv_a1 Ion-Dipole K_ion->solv_a2 Ion-Dipole F_aprotic F⁻ result_aprotic Result: 'Naked', free F⁻ High Nucleophilicity High Basicity

Caption: Solvation of fluoride ion in protic vs. aprotic solvents.

References

Validation & Comparative

A Comparative Guide to Electrophilic Fluorinating Agents: 1-Fluoropyridinium Triflate vs. Selectfluor®

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic introduction of fluorine atoms into organic molecules is a cornerstone of drug discovery and materials science. The choice of a fluorinating agent is paramount to the success of this endeavor, dictating not only the reaction's efficiency but also its selectivity and practicality. Among the arsenal of electrophilic fluorinating reagents, 1-Fluoropyridinium triflate and Selectfluor® have emerged as prominent and versatile tools. This guide provides an in-depth, objective comparison of these two reagents, drawing upon experimental data to illuminate their respective strengths and applications.

At a Glance: Key Physicochemical and Reactivity Properties

PropertyThis compoundSelectfluor® (F-TEDA-BF₄)
Chemical Formula C₆H₅F₄NO₃S[1]C₇H₁₄B₂ClF₉N₂[2]
Molecular Weight 247.17 g/mol [1]354.26 g/mol [2]
Appearance White to off-white crystalline powder[3]Colorless solid[4]
Melting Point 185-186 °C (lit.)[1][5]Decomposes >80 °C, exact m.p. is uncertain[4]
Solubility Soluble in polar organic solvents like acetonitrile.[6]Soluble in polar solvents like acetonitrile, DMF, and water.[7]
Stability Light and moisture sensitive.[7]Thermally stable and non-hygroscopic crystalline solid.[7]
Relative Reactivity Less reactive than Selectfluor® (See Quantitative Comparison section)More reactive than this compound (See Quantitative Comparison section)

Delving into Reactivity: A Quantitative Comparison

The efficacy of an electrophilic fluorinating agent is fundamentally defined by its reactivity. Recent kinetic studies have enabled the establishment of a quantitative reactivity scale for a range of N-F reagents, providing a valuable framework for direct comparison.[8][9]

Research by Hodgson and colleagues established a reactivity scale using para-substituted 1,3-diaryl-1,3-dicarbonyl derivatives as kinetic probes.[8] This work revealed that Selectfluor® is significantly more reactive than the parent this compound. The reactivity of N-fluoropyridinium salts can, however, be tuned by introducing electron-withdrawing or -donating substituents on the pyridine ring.[2][10] For instance, the introduction of electron-withdrawing groups, such as chlorine atoms, on the pyridine ring of N-fluoropyridinium salts can dramatically increase their reactivity, making them comparable to or even more reactive than Selectfluor®.[8]

Quantitative Reactivity Scale of N-F Fluorinating Reagents

G cluster_0 Decreasing Reactivity Pentachloro-N-fluoropyridinium_triflate 2,3,4,5,6-Pentachloro- N-fluoropyridinium triflate Dichloro-N-fluoropyridinium_triflate 2,6-Dichloro- N-fluoropyridinium triflate Pentachloro-N-fluoropyridinium_triflate->Dichloro-N-fluoropyridinium_triflate > Selectfluor Selectfluor® Dichloro-N-fluoropyridinium_triflate->Selectfluor 1-Fluoropyridinium_triflate This compound Selectfluor->1-Fluoropyridinium_triflate >> NFSI NFSI 1-Fluoropyridinium_triflate->NFSI >

Caption: Relative reactivity of common electrophilic fluorinating agents.

Mechanistic Considerations: A Tale of Two Pathways

The mechanisms by which these reagents deliver an electrophilic fluorine atom are a subject of ongoing investigation, with evidence suggesting the possibility of both two-electron (S_N2-type) and single-electron transfer (SET) pathways. The operative mechanism is often dependent on the nature of the substrate.

For Selectfluor® , studies involving the fluorination of stilbenes have provided evidence for an SET/fluorine atom transfer mechanism.[11] However, for other substrates, such as glycals, experiments with radical probes have not detected radical intermediates, suggesting a two-electron pathway may be in effect.

Similarly, N-fluoropyridinium salts are also believed to operate through both pathways. Early studies on the fluorination of aromatic compounds with N-fluoropyridinium salts supported an SET mechanism.[10] These reagents can also act as one-electron oxidants, further pointing to their capacity for SET processes.[6] The specific reaction conditions and the electronic properties of the substrate play a crucial role in determining the dominant mechanistic pathway.

Proposed Mechanistic Pathways for Electrophilic Fluorination

G cluster_0 Two-Electron Pathway (SN2-type) cluster_1 Single-Electron Transfer (SET) Pathway Nu Nucleophile N-F N-F Reagent Nu->N-F Attack on F Product F-Nu N-F->Product N N-containing byproduct N-F->N Nu_SET Nucleophile Intermediate [Nu•+  N-F•-] Nu_SET->Intermediate SET N-F_SET N-F Reagent Product_SET F-Nu Intermediate->Product_SET Fluorine atom transfer

Caption: Simplified overview of potential fluorination mechanisms.

Practical Application: Fluorination of a β-Ketoester

To provide a tangible comparison of their utility in the laboratory, we present representative protocols for the electrophilic fluorination of a common substrate, a β-ketoester.

Experimental Protocol Workflow

G Start Start: β-Ketoester Solvent Dissolve in appropriate solvent (e.g., Acetonitrile) Start->Solvent Reagent Add Fluorinating Agent (this compound or Selectfluor®) Reaction Stir at specified temperature and time Reagent->Reaction Solvent->Reagent Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product α-Fluoro-β-ketoester Purification->Product

Caption: General workflow for the fluorination of a β-ketoester.

Protocol 1: Fluorination using this compound

  • Substrate: Ethyl 2-oxocyclohexanecarboxylate (1.0 equiv)

  • Reagent: this compound (1.2 equiv)

  • Solvent: Acetonitrile

  • Procedure:

    • To a solution of ethyl 2-oxocyclohexanecarboxylate in acetonitrile, add this compound.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired α-fluoro-β-ketoester.

Protocol 2: Fluorination using Selectfluor®

  • Substrate: Ethyl 2-oxocyclohexanecarboxylate (1.0 equiv)

  • Reagent: Selectfluor® (1.1 equiv)

  • Solvent: Acetonitrile

  • Procedure:

    • To a solution of ethyl 2-oxocyclohexanecarboxylate in acetonitrile, add Selectfluor®.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired α-fluoro-β-ketoester.[11]

Experimental Insights: The higher reactivity of Selectfluor® often translates to shorter reaction times compared to this compound for the same substrate. However, the tunable reactivity of substituted N-fluoropyridinium salts allows for the selection of a reagent with the appropriate strength for a given transformation, potentially minimizing side reactions with highly sensitive substrates.[2][10]

Safety and Handling: A Critical Consideration

Selectfluor® is widely recognized for its exceptional stability. It is a non-hygroscopic, free-flowing crystalline solid that is easy to handle and can even be used in aqueous media.[7][8] This high degree of stability and safety has contributed to its widespread adoption in both academic and industrial settings.

This compound , while also a crystalline solid, is noted to be light and moisture sensitive.[7] It is classified as a corrosive solid that can cause severe skin burns and eye damage.[7] Therefore, it requires more careful handling and storage under an inert atmosphere, away from light and moisture.[7]

Conclusion: Selecting the Right Tool for the Job

Both this compound and Selectfluor® are powerful electrophilic fluorinating agents with broad utility in organic synthesis. The choice between them should be guided by a careful consideration of the specific requirements of the reaction.

  • Selectfluor® is the reagent of choice for general applications where high reactivity and ease of handling are desired. Its stability and compatibility with a wide range of solvents, including water, make it a robust and user-friendly option.

  • This compound and its derivatives offer a unique advantage in their tunable reactivity. For substrates that are sensitive to highly reactive reagents or where fine control over the fluorination process is required, the N-fluoropyridinium salt system provides a valuable platform for optimizing reaction conditions. However, its sensitivity to moisture and light necessitates more stringent handling procedures.

Ultimately, a thorough understanding of the reactivity, mechanistic nuances, and handling requirements of each reagent will empower researchers to make informed decisions and achieve their synthetic goals with greater efficiency and success.

References

A Comparative Guide to N-Fluoropyridinium Salts: Unraveling the Influence of the Counterion

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules remains a cornerstone for modulating physicochemical and biological properties. Among the arsenal of electrophilic fluorinating agents, N-fluoropyridinium salts have emerged as versatile and user-friendly reagents.[1][2][3] Their reactivity and selectivity can be finely tuned not only by modifying the substituents on the pyridine ring but also, and crucially, by the nature of the counterion.[1][4] This guide provides an in-depth comparative analysis of N-fluoropyridinium salts bearing different counterions, offering experimental insights to inform reagent selection for researchers, scientists, and drug development professionals.

The Critical Role of the Counterion: Beyond Charge Neutrality

While the N-F bond is the business end of the molecule, delivering the electrophilic fluorine, the counterion is far from a passive spectator. Its influence is multifaceted, impacting the salt's stability, solubility, and, most importantly, its fluorinating power.[4][5] The stability of N-fluoropyridinium salts is inversely related to the nucleophilicity and basicity of the counteranion.[5] Highly nucleophilic counterions can lead to instability and decomposition.

The choice of counterion dictates key physical properties that have significant practical implications in a laboratory setting. For instance, salts with non-nucleophilic counterions like triflate (OTf⁻) and tetrafluoroborate (BF₄⁻) are often stable, non-hygroscopic crystalline solids, making them easy to handle and store.[2][5]

A Head-to-Head Comparison: Triflate vs. Tetrafluoroborate and Other Counterions

To illustrate the practical differences imparted by the counterion, we will compare the performance of several common N-fluoropyridinium salts. The fluorinating power of these reagents is intricately linked to the electron-withdrawing or -donating nature of the substituents on the pyridine ring and the properties of the counterion.[6]

CounterionCommon AbbreviationKey Characteristics
TrifluoromethanesulfonateOTf⁻ (Triflate)Highly stable, good solubility in organic solvents, generally more reactive than tetrafluoroborate analogs.[4]
TetrafluoroborateBF₄⁻Stable, non-hygroscopic, but can exhibit lower solubility in some organic solvents compared to triflates.[7]
Pyridine Heptafluorodiborate-A more complex counterion, can influence reactivity and selectivity.
PerchlorateClO₄⁻Can be prepared but may have safety concerns due to the explosive nature of perchlorates.
HexafluorophosphatePF₆⁻Another non-nucleophilic counterion, offering stability.

A quantitative reactivity scale for various N-F fluorinating agents, including several N-fluoropyridinium salts, has been established through kinetic studies.[8] This work demonstrated that for 2,6-dichloro-N-fluoropyridinium salts, the triflate and tetrafluoroborate counterions had very similar reactivities.[8] However, for other systems, the triflate salt has been shown to be more reactive than its tetrafluoroborate counterpart.[4] This highlights that the interplay between the pyridinium cation and the counterion is nuanced and can be substrate-dependent.

The general order of fluorinating power often increases with the electron-withdrawing capacity of the substituents on the pyridine ring. For a given substituted pyridine, the triflate salt is often found to be a more potent fluorinating agent than the corresponding tetrafluoroborate salt.[4] For example, in the fluorination of sulfides, N-fluoro-2,4,6-trimethylpyridinium triflate was found to be more reactive than the corresponding tetrafluoroborate.[4]

Mechanism of Fluorination: A Unifying Principle

The fluorination of a wide range of nucleophiles by N-fluoropyridinium salts, including carbanions, enolates, and aromatic compounds, is generally understood to proceed via a one-electron transfer (SET) mechanism.[4][5] However, the exact mechanism can be complex and may also have characteristics of a polar (SN2-type) pathway, depending on the substrate and reaction conditions.[9][10]

The counterion can influence the rate of this process by affecting the electrophilicity of the N-F bond and the overall stability of the reagent.

Diagram: Generalized Mechanism of Electrophilic Fluorination

G cluster_0 Reaction Pathway Reagents N-Fluoropyridinium Salt (Pyr-F⁺ X⁻) + Nucleophile (Nu⁻) Intermediate Electron Transfer or Direct Attack Reagents->Intermediate Fluorination Products Fluorinated Product (Nu-F) + Pyridine (Pyr) + X⁻ Intermediate->Products

Caption: Generalized pathway for electrophilic fluorination.

Experimental Protocols: A Practical Guide

The choice of N-fluoropyridinium salt and reaction conditions is critical for achieving optimal results. Below are representative protocols for the fluorination of a common substrate class.

This protocol provides a general procedure for the α-fluorination of a β-ketoester using an N-fluoropyridinium salt.

Materials:

  • β-Ketoester (1.0 mmol)

  • N-Fluoropyridinium triflate or tetrafluoroborate (1.1 mmol)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane) (10 mL)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the β-ketoester and the anhydrous solvent.

  • Stir the solution at room temperature.

  • Add the N-fluoropyridinium salt in one portion.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Diagram: Experimental Workflow for α-Fluorination

G Start Start Dissolve β-Ketoester in Anhydrous Solvent Reagent_Addition Add N-Fluoropyridinium Salt Start->Reagent_Addition Reaction Stir at Room Temperature Monitor by TLC/LC-MS Reagent_Addition->Reaction Workup Quench with Water Extract with Organic Solvent Reaction->Workup Purification Dry and Concentrate Purify by Column Chromatography Workup->Purification End End Isolated α-Fluoro-β-ketoester Purification->End

References

A Senior Application Scientist's Guide to 19F NMR Analysis for Determining Fluorination Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1] The unique properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and improved bioavailability—make it a valuable tool for optimizing drug candidates.[2] Consequently, the precise and accurate determination of fluorination efficiency is a critical step in the synthetic workflow. Among the analytical techniques available, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful and direct method for this purpose.

This guide provides an in-depth, experience-driven perspective on leveraging 19F NMR for the quantitative analysis of fluorination reactions. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare this technique with viable alternatives, all grounded in authoritative scientific principles.

The Unparalleled Advantages of 19F NMR in Fluorination Analysis

The fluorine-19 nucleus possesses a unique combination of properties that make it exceptionally well-suited for NMR analysis, especially in a quantitative context.[3]

  • 100% Natural Abundance and High Gyromagnetic Ratio: The 19F nucleus is a spin ½ particle with 100% natural abundance and a high gyromagnetic ratio, second only to ¹H.[3][4] This translates to high sensitivity, allowing for the detection and quantification of fluorinated species even at low concentrations.

  • Vast Chemical Shift Range: The chemical shift range of 19F NMR is significantly wider than that of ¹H NMR, spanning over 400 ppm.[5][6] This vast dispersion minimizes the likelihood of signal overlap between the starting material, product, and any fluorinated byproducts, a common challenge in ¹H NMR.[5][7] This characteristic is paramount for unambiguous peak integration and, therefore, accurate quantification.

  • Absence of Background Signals: Since fluorine is not naturally abundant in most biological molecules or common organic solvents, the 19F NMR spectrum is typically free of background signals.[8][9] This "clean" baseline simplifies spectral analysis and enhances the signal-to-noise ratio, contributing to more reliable quantification.[10]

A Validated Experimental Protocol for Quantitative 19F NMR Analysis

The following protocol is designed to ensure the acquisition of high-quality, quantitative 19F NMR data. The rationale behind each step is provided to foster a deeper understanding of the experimental design.

Step 1: Sample Preparation – The Foundation of Accuracy
  • Homogeneous Solution: Ensure the crude reaction mixture is fully dissolved in a suitable deuterated solvent. Incomplete dissolution is a primary source of error in quantitative NMR.

  • Internal Standard Selection: Choose an appropriate internal standard. An ideal standard should:

    • Be inert and not react with any components in the mixture.

    • Possess a simple 19F NMR spectrum (ideally a single peak) that does not overlap with any signals from the reaction mixture.

    • Have a known purity.

    • Be added in a precisely known amount to the NMR tube.

    • Commonly used standards include trifluorotoluene, hexafluorobenzene, and 3,5-bis(trifluoromethyl)benzoic acid.[11][12][13]

  • Precise Measurement: Accurately weigh a known amount of the crude reaction mixture and the internal standard. Dissolve them together in the deuterated solvent in a volumetric flask to ensure a precise concentration.

Step 2: NMR Instrument Setup – Optimizing for Quantification
  • Tuning and Matching: Ensure the NMR probe is properly tuned to the 19F frequency and matched to the instrument's electronics. This maximizes signal transmission and reception.

  • Shimming: Carefully shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks, which are essential for accurate integration.

  • Pulse Calibration: Accurately calibrate the 90° pulse width for 19F. This is crucial for ensuring uniform excitation across the entire spectral width, a key requirement for quantitative analysis.[14]

Step 3: Data Acquisition – The Key to Reliable Integrals
  • Sufficient Relaxation Delay (d1): Set the relaxation delay (d1) to at least 5 times the longest T1 (spin-lattice relaxation time) of all the fluorine signals of interest (starting material, product, and internal standard). This ensures that all nuclei have fully relaxed back to their equilibrium state before the next pulse, which is critical for accurate signal integration.[15] A shorter delay will lead to signal saturation and an underestimation of the integral area for nuclei with longer T1 values.

  • Inverse-Gated Decoupling: If proton decoupling is necessary to simplify the spectrum, use an inverse-gated decoupling sequence. This applies the decoupling field only during the acquisition time and not during the relaxation delay, preventing the Nuclear Overhauser Effect (NOE) from altering the signal intensities.

  • Sufficient Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 is recommended for quantitative analysis).

Step 4: Data Processing and Analysis – From Spectrum to Efficiency
  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a robust baseline correction algorithm to ensure a flat baseline across the entire spectrum.

  • Integration: Integrate the signals corresponding to the starting material, the fluorinated product, and the internal standard.

  • Calculation of Fluorination Efficiency: The efficiency can be calculated using the following formula:

    Efficiency (%) = [ (Integral of Product) / ( (Integral of Product) + (Integral of Starting Material) ) ] * 100

    To determine the absolute yield, the integral of the product can be compared to the integral of the known amount of the internal standard.

Visualizing the Workflow

The following diagram illustrates the key stages of determining fluorination efficiency using 19F NMR.

Fluorination_Efficiency_Workflow cluster_prep Sample Preparation cluster_nmr 19F NMR Acquisition cluster_analysis Data Analysis cluster_result Result start Crude Reaction Mixture add_std Add Known Amount of Internal Standard start->add_std dissolve Dissolve in Deuterated Solvent add_std->dissolve nmr_acq Acquire 19F NMR Spectrum (Quantitative Parameters) dissolve->nmr_acq process Process Spectrum (Phase, Baseline Correction) nmr_acq->process integrate Integrate Signals (Product, Starting Material, Standard) process->integrate calculate Calculate Fluorination Efficiency integrate->calculate result Quantitative Efficiency (%) calculate->result

Caption: Workflow for determining fluorination efficiency using 19F NMR.

Comparative Analysis: 19F NMR vs. Alternative Techniques

While 19F NMR is a powerful tool, it is essential to understand its performance relative to other common analytical techniques used for reaction monitoring.

Feature19F NMRLC-MSGC-MS
Quantification Direct and highly accurate with an internal standard.[14]Generally requires calibration curves for accurate quantification.[16]Requires calibration curves; can be very accurate.[17]
Sample Preparation Minimal; dissolve crude mixture with standard.Often requires filtration and dilution; potential for sample loss.May require derivatization for non-volatile compounds; potential for thermal degradation.[18]
Analysis Time Relatively fast per sample (minutes).[10]Can be slower due to chromatographic separation.Run times can be longer depending on the separation method.
Universality Applicable to any soluble fluorinated compound.Limited by compound ionization and solubility in mobile phases.[19]Limited to volatile and thermally stable compounds.[18]
Structural Information Provides detailed structural information from chemical shifts and coupling constants.[20]Provides mass-to-charge ratio; fragmentation can give structural clues.Provides mass-to-charge ratio and characteristic fragmentation patterns.
Destructive Non-destructive; sample can be recovered.Destructive.Destructive.

Case Study: Data Interpretation and Efficiency Calculation

Consider a hypothetical fluorination reaction where fluorobenzene is converted to 1,4-difluorobenzene. Trifluorotoluene is used as the internal standard.

19F NMR Data:

CompoundChemical Shift (ppm)Number of FluorinesIntegral
Fluorobenzene (Starting Material)-113.15125.0
1,4-Difluorobenzene (Product)-106.02150.0
Trifluorotoluene (Internal Standard)-63.72390.0

Calculation:

  • Normalize Integrals: To account for the different number of fluorine atoms in each molecule, divide the integral by the number of fluorine nuclei contributing to the signal.

    • Normalized Integral (Starting Material) = 25.0 / 1 = 25.0

    • Normalized Integral (Product) = 150.0 / 2 = 75.0

  • Calculate Efficiency:

    • Efficiency (%) = [ (Normalized Integral of Product) / ( (Normalized Integral of Product) + (Normalized Integral of Starting Material) ) ] * 100

    • Efficiency (%) = [ 75.0 / (75.0 + 25.0) ] * 100 = 75%

This straightforward calculation provides a direct and accurate measure of the reaction's success.

Conclusion

For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated compounds, 19F NMR spectroscopy offers a superior method for determining fluorination efficiency. Its inherent sensitivity, wide chemical shift range, and the simplicity of quantitative analysis provide a robust and reliable tool for reaction monitoring and optimization. By following a well-designed experimental protocol and understanding the principles behind quantitative NMR, one can confidently and accurately assess the outcome of fluorination reactions, thereby accelerating the drug discovery and development process. While alternative methods like LC-MS and GC-MS have their place, the direct, non-destructive, and structurally informative nature of 19F NMR makes it the gold standard for this critical application.

References

A Researcher's Guide to Electrophilic Fluorination: A Cost-Benefit Analysis of 1-Fluoropyridinium triflate versus Other N-F Reagents

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] The unique physicochemical properties imparted by fluorine can dramatically enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Among the various fluorination methods, electrophilic fluorination using N-F reagents stands out for its operational simplicity and broad applicability.[1][2] This guide provides a comprehensive cost-benefit analysis of 1-Fluoropyridinium triflate, a powerful electrophilic fluorinating agent, in comparison to other widely used N-F reagents, namely Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).

This analysis moves beyond a simple cataloging of features, offering practical insights and experimental data to empower researchers in making informed decisions for their specific synthetic challenges.

The Landscape of Electrophilic N-F Fluorinating Agents

The development of stable, selective, and easy-to-handle electrophilic fluorinating agents has revolutionized the synthesis of organofluorine compounds.[3][4] Historically, the use of highly reactive and hazardous reagents like elemental fluorine (F₂) limited the accessibility of fluorination chemistry.[4][5] The advent of N-F reagents, which deliver an electrophilic fluorine atom ("F⁺") in a controlled manner, has made this transformative chemistry available to a broader scientific community.[2][4][6]

These reagents can be broadly categorized as neutral or cationic.[3] this compound and Selectfluor® are examples of cationic N-F reagents, where the nitrogen atom is part of a positively charged ring system, enhancing the electrophilicity of the fluorine atom.[3][7] NFSI, on the other hand, is a neutral reagent.[3][7]

Comparative Analysis of Leading N-F Reagents

The choice of an N-F reagent is a critical decision in the design of a synthetic route. Factors such as cost, reactivity, selectivity, and safety must be carefully weighed. The following table provides a detailed comparison of this compound, Selectfluor®, and NFSI.

FeatureThis compoundSelectfluor® (F-TEDA-BF₄)N-Fluorobenzenesulfonimide (NFSI)
Reagent Type Cationic N-F Reagent[3][8]Cationic N-F Reagent[7][9]Neutral N-F Reagent[3]
Molecular Formula C₆H₅F₄NO₃S[8]C₇H₁₄B₂ClF₉N₂[7][10]C₁₂H₁₀FNO₄S₂[11]
Molecular Weight 247.17 g/mol [12]354.26 g/mol [10][13]315.34 g/mol [11]
Appearance White to pale-yellow crystalline solid[14]White crystalline solid[7][13]White to light yellow crystalline solid[15]
Melting Point 185-187 °C[8][12]~190 °C (decomposes)[7]114-116 °C[16]
Solubility Soluble in polar organic solvents like acetonitrile and dichloromethane.[8]Soluble in polar solvents like acetonitrile, DMF, and water.[7][17]Soluble in many organic solvents including acetonitrile, dichloromethane, and THF.[16]
Reactivity Highly reactive, potent electrophilic fluorinating agent. The reactivity can be tuned by substituents on the pyridine ring.[14]Highly reactive and versatile. Considered one of the most powerful electrophilic fluorinating agents.[1]Mild and selective fluorinating agent, suitable for a wide range of substrates.
Selectivity Generally exhibits high regioselectivity.Can exhibit high selectivity depending on the substrate and reaction conditions.[1]Often provides high selectivity, particularly for the fluorination of enolates and other activated substrates.
Stability & Handling Stable, crystalline solid that can be handled in air, but is moisture and light sensitive.[14][18]Bench-stable, non-hygroscopic, and can be handled in air.[1][9]Stable, crystalline solid with good shelf-life.[7]
Safety Corrosive, causes severe skin burns and eye damage. Requires careful handling in a fume hood with appropriate PPE.[14][19]Can cause skin and eye irritation. Should be handled with appropriate PPE.[13]Can cause skin and eye irritation. Should be handled with appropriate PPE.[16]
Cost (per gram, approx.) ~$11-15 (for research quantities)[20][21]~$3-4 (for research quantities)[13][22][23]~$3-6 (for research quantities)[11][15][24][25]

Cost-Benefit Rationale:

  • This compound emerges as a highly potent fluorinating agent, often utilized when other reagents fail to deliver the desired reactivity. Its tunable nature through pyridine ring substitution offers a unique advantage for fine-tuning selectivity.[18] However, its higher cost and sensitivity to moisture and light are significant considerations for large-scale applications.[14] The primary benefit lies in its efficacy for challenging fluorinations where yield and success are prioritized over reagent cost.

  • Selectfluor® is the workhorse of electrophilic fluorination for many researchers. Its high reactivity, excellent stability, and relatively lower cost make it an attractive option for a wide array of transformations.[1][9][17] Its solubility in water also opens up possibilities for greener reaction conditions. The cost-benefit profile of Selectfluor® is highly favorable for both discovery and process development.

  • NFSI offers a milder and often more selective alternative to the cationic reagents. This can be particularly advantageous when dealing with sensitive substrates prone to side reactions or degradation under harsher conditions. Its cost is comparable to Selectfluor®, making it a valuable tool in the synthetic chemist's arsenal, especially when chemoselectivity is a primary concern.

Mechanistic Insights: The Path to Fluorination

The precise mechanism of electrophilic fluorination with N-F reagents has been a subject of debate, with evidence supporting both Sₙ2-type and single-electron transfer (SET) pathways depending on the substrate and reaction conditions.[3] For the fluorination of electron-rich species like enolates, an Sₙ2-type mechanism is often proposed.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Enolate Enolate (Nucleophile) TS [Enolate---F---N]‡ Enolate->TS Nucleophilic Attack NF_Reagent N-F Reagent (Electrophile) (e.g., this compound) NF_Reagent->TS Fluoro_Product α-Fluorinated Product TS->Fluoro_Product C-F Bond Formation N_Leaving_Group N-Containing Leaving Group TS->N_Leaving_Group N-F Bond Cleavage

Caption: Generalized Sₙ2-type mechanism for electrophilic fluorination.

Experimental Protocol: α-Fluorination of a β-Ketoester

To provide a practical context for the application of these reagents, a general protocol for the α-fluorination of a β-ketoester is outlined below. This reaction is a common transformation in medicinal chemistry for the synthesis of fluorinated building blocks.

Materials:

  • β-Ketoester (1.0 equiv)

  • Electrophilic Fluorinating Agent (1.1 equiv, e.g., this compound, Selectfluor®, or NFSI)

  • Anhydrous Solvent (e.g., Acetonitrile, Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Workflow Diagram:

Experimental_Workflow Start Start Setup Dissolve β-Ketoester in anhydrous solvent under inert atmosphere Start->Setup Cool Cool reaction mixture to 0 °C (optional) Setup->Cool Add_Reagent Add N-F Reagent portion-wise Cool->Add_Reagent Stir Stir at specified temperature and time Add_Reagent->Stir Quench Quench reaction (e.g., with water or sat. aq. NaHCO₃) Stir->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer (e.g., over Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Obtain α-Fluorinated Product Purify->End

Caption: Experimental workflow for the α-fluorination of a β-ketoester.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the β-ketoester (1.0 equiv) and anhydrous solvent.

  • Stir the solution until the substrate is fully dissolved. If necessary, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the chosen N-F fluorinating agent (1.1 equiv) in portions over 5-10 minutes.

  • Allow the reaction to stir at the specified temperature (typically ranging from 0 °C to room temperature) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluorinated β-ketoester.

Causality in Experimental Choices:

  • Anhydrous Solvent and Inert Atmosphere: These precautions are crucial, particularly when using moisture-sensitive reagents like this compound, to prevent decomposition of the reagent and unwanted side reactions.[14]

  • Portion-wise Addition and Cooling: For highly exothermic reactions, slow addition of the fluorinating agent and cooling the reaction mixture helps to control the reaction temperature, minimize byproduct formation, and ensure safety.

  • Reaction Monitoring: Careful monitoring is essential to determine the optimal reaction time, preventing over-reaction or decomposition of the product.

  • Aqueous Workup: The quench and extraction steps are necessary to remove any remaining reagent, byproducts, and inorganic salts, leading to a cleaner crude product for purification.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound, Selectfluor®, and NFSI is not a matter of one being definitively "better" than the others, but rather selecting the most appropriate tool for a specific synthetic task.

  • This compound is the specialist's choice for challenging fluorinations where its high reactivity and tunable nature justify its higher cost and more demanding handling requirements.

  • Selectfluor® represents a robust and cost-effective option for a broad range of applications, making it a staple in many synthetic laboratories.

  • NFSI provides a milder and more selective approach, ideal for substrates that are sensitive to the more powerful cationic reagents.

By understanding the nuanced differences in reactivity, stability, and cost, researchers can strategically employ these powerful reagents to accelerate the discovery and development of novel fluorinated molecules that will shape the future of medicine and materials science.

References

A Senior Application Scientist's Guide to the Electrophilicity of 1-Fluoropyridinium Triflate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern synthesis. The unique properties imparted by fluorine can dramatically influence a compound's metabolic stability, lipophilicity, and bioavailability.[1] At the forefront of reagents enabling these transformations are electrophilic N-F fluorinating agents. This guide provides an in-depth, objective comparison of 1-Fluoropyridinium triflate and its derivatives, offering both quantitative experimental data and the underlying scientific rationale to empower you in selecting the optimal reagent for your synthetic challenges.

The Central Role of Electrophilicity in N-F Reagents

The efficacy of an electrophilic fluorinating agent hinges on its ability to deliver a formal "F+" equivalent to a nucleophilic center. This property, its electrophilicity, dictates the reagent's reactivity and, consequently, its suitability for a given substrate. Reagents like this compound, Selectfluor®, and N-Fluorobenzenesulfonimide (NFSI) have become staples in the synthetic chemist's toolbox due to their manageable stability and tunable reactivity.[2][3]

The N-fluoropyridinium salt system is particularly noteworthy for its "tunable" nature. By introducing electron-donating or electron-withdrawing substituents onto the pyridine ring, one can modulate the electrophilicity of the reagent.[4][5] This allows for a tailored approach, matching the potency of the fluorinating agent to the reactivity of the substrate to maximize yields and minimize side reactions.[6]

Quantitative Assessment of Electrophilicity: A Comparative Analysis

Qualitative descriptions of reactivity are useful, but a quantitative, data-driven approach is essential for rigorous scientific work. Groundbreaking kinetic studies by Hodgson and coworkers have provided a quantitative reactivity scale for a range of N-F reagents, allowing for direct comparison.[7][8] This work utilized a series of para-substituted 1,3-diaryl-1,3-dicarbonyl compounds as model nucleophiles to determine the second-order rate constants (k₂) for fluorination, offering a precise measure of each reagent's electrophilic power.

The data unequivocally demonstrates the vast range of reactivities accessible within the N-fluoropyridinium class, spanning several orders of magnitude.

Table 1: Comparative Reactivity of Electrophilic Fluorinating Agents

ReagentRelative Reactivity (krel, Selectfluor® = 1)Absolute Rate Constant (k₂, M⁻¹s⁻¹) with Dibenzoylmethane
N-Fluoropyridinium Derivatives
2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate1.1 x 10²2.1 x 10¹
2,6-Dichloro-N-fluoropyridinium triflate1.12.1 x 10⁻¹
This compound 1.1 x 10⁻⁵ 2.1 x 10⁻⁶
3,5-Dimethyl-N-fluoropyridinium triflate2.1 x 10⁻⁶4.0 x 10⁻⁷
Alternative Electrophilic Fluorinating Agents
Selectfluor® (F-TEDA-BF₄)1 (Reference)1.9 x 10⁻¹
N-Fluorobenzenesulfonimide (NFSI)1.3 x 10⁻⁴2.4 x 10⁻⁵

Data synthesized from Hodgson et al., Chem. Sci., 2018, 9, 8692-8702.[7][8]

As the data illustrates, substituting the pyridine ring with electron-withdrawing chloro groups dramatically increases the electrophilicity. The highly electron-deficient 2,3,4,5,6-pentachloro-N-fluoropyridinium triflate is over 100 times more reactive than Selectfluor®.[7] Conversely, the parent this compound is significantly milder, approximately 100,000 times less reactive than Selectfluor®.[7] This positions it as a valuable reagent for highly reactive or sensitive substrates where a more potent agent might lead to decomposition or side reactions. N-Fluorobenzenesulfonimide (NFSI) occupies an intermediate position in terms of reactivity.[7]

Caption: Reactivity scale of electrophilic fluorinating agents.

Experimental Protocol: Kinetic Analysis of Electrophilicity

To ensure scientific integrity, the protocols described herein are self-validating. The following methodology for determining the electrophilicity of N-F reagents is based on the robust kinetic studies published in the literature.[7][9]

Causality Behind Experimental Choices:
  • Choice of Nucleophile: 1,3-Dicarbonyl compounds are ideal model substrates. They exist in a keto-enol tautomerism, and the enol form is the active nucleophile. Crucially, the enol tautomer often possesses a strong UV-Vis chromophore, allowing for convenient spectrophotometric monitoring of the reaction progress.[7][9] Varying the para-substituents on the aryl rings provides a systematic way to tune the nucleophilicity of the substrate.

  • Choice of Solvent: Acetonitrile (CH₃CN) is a common solvent for these reactions. It is polar enough to dissolve the reagents and substrates but is relatively inert and does not interfere with the fluorination process.

  • Pseudo-First-Order Conditions: The experiment is designed with the fluorinating agent in large excess (typically ≥ 10 equivalents) relative to the nucleophile. This ensures that the concentration of the electrophile remains effectively constant throughout the reaction, simplifying the kinetic analysis to a pseudo-first-order model. The observed rate constant (kₒₒₒ) is then directly proportional to the second-order rate constant (k₂).

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the 1,3-dicarbonyl nucleophile (e.g., dibenzoylmethane) in dry acetonitrile at a known concentration (e.g., 0.1 mM).

    • Prepare stock solutions of the N-F fluorinating agents (e.g., this compound, Selectfluor®) in dry acetonitrile at a higher known concentration (e.g., 10 mM).

  • Spectrophotometric Measurement:

    • Set a UV-Vis spectrophotometer to monitor the absorbance decay at the λₘₐₓ of the enol tautomer of the nucleophile (typically around 350 nm).[9]

    • Equilibrate a cuvette containing the fluorinating agent solution in the spectrophotometer's thermostatted cell holder at a constant temperature (e.g., 25.0 °C).

  • Initiation of the Reaction:

    • Inject a small, precise volume of the nucleophile stock solution into the cuvette containing the excess fluorinating agent.

    • Rapidly mix the solution and immediately begin recording the absorbance as a function of time.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time. For a pseudo-first-order reaction, this plot should yield a straight line.

    • The slope of this line is equal to -kₒₒₒ.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = kₒₒₒ / [Electrophile] .

Caption: Workflow for kinetic analysis of electrophilicity.

Conclusion and Future Outlook

The electrophilicity of this compound and its derivatives is not a monolithic property but rather a finely tunable parameter that can be rationally adjusted to suit a wide array of synthetic applications. While highly activated derivatives provide immense fluorinating power, the parent this compound serves as a crucial mild reagent for delicate substrates. The quantitative data and experimental protocols presented in this guide provide a framework for making informed, evidence-based decisions in reagent selection. By moving beyond empirical screening and embracing a quantitative understanding of reactivity, researchers can accelerate the discovery and development of novel fluorinated molecules that will shape the future of medicine, agriculture, and materials science.

References

A Senior Application Scientist's Guide to Validating Fluorination on Complex Molecules: A Comparative Analysis of Mass Spectrometry and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage and the Analytical Challenge

The strategic incorporation of fluorine into complex molecules has become a cornerstone of modern drug discovery and development. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can dramatically improve a molecule's metabolic stability, membrane permeability, and binding affinity to its target. However, the successful synthesis of these precisely tailored molecules is only half the battle. The subsequent, critical challenge lies in validating the outcome: confirming that the fluorination occurred, and just as importantly, that it occurred at the intended position.

This guide provides an in-depth comparison of the primary analytical tools employed for this purpose. We will delve into the nuanced application of mass spectrometry (MS) as a rapid, high-sensitivity tool, and objectively compare its performance against the structural elucidation powerhouses of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Our focus will be on providing not just procedural steps, but the underlying scientific rationale to empower researchers to make informed decisions in their analytical workflows.

Chapter 1: The First Line of Inquiry: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is often the first technique researchers turn to after a fluorination reaction. Its principal advantages—speed and exceptional sensitivity—allow for the rapid screening of crude reaction mixtures with minimal sample consumption.[1][2]

Why HRMS is Essential

For fluorination validation, high-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), is indispensable.[3][4] Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement, typically to within 5 parts per million (ppm). This accuracy is crucial for confirming the elemental composition of the product.

Fluorine is monoisotopic, meaning it has only one naturally occurring isotope (¹⁹F). This simplifies some aspects of spectral interpretation but also presents a unique challenge. While compounds containing chlorine or bromine exhibit characteristic M+2 isotopic patterns, fluorinated compounds show relatively weak M+1 peaks, arising primarily from the natural abundance of ¹³C.[5] Therefore, the confirmation of fluorination relies heavily on the mass accuracy of the parent ion. For example, replacing a hydroxyl group (-OH, mass ≈ 17.00274 u) with a fluorine atom (-F, mass ≈ 18.99840 u) results in a specific mass shift that can be confidently identified with HRMS.

Interpreting the Data: Beyond the Molecular Ion

While the molecular ion is the primary indicator, fragmentation patterns provide further evidence. The strong C-F bond means that perfluorinated compounds, in particular, can fragment readily upon ionization.[6] Common observations in electron ionization (EI) or collision-induced dissociation (CID) include:

  • Loss of HF (M-20): A neutral loss of hydrogen fluoride is a common fragmentation pathway for molecules containing both hydrogen and fluorine.[7]

  • Loss of F (M-19): The radical loss of a fluorine atom is also observed.[7]

  • Characteristic Ions: The CF₃⁺ cation is highly stable and often observed as a prominent or even base peak in the spectra of compounds containing a trifluoromethyl group.[6][8]

However, it's important to recognize that mass spectrometry alone rarely provides unambiguous proof of isomeric purity. If a reaction could yield multiple positional isomers (e.g., fluorination on different positions of an aromatic ring), they will often have the exact same mass and may even exhibit similar fragmentation, making them indistinguishable by MS alone.

Chapter 2: The Orthogonal View: ¹⁹F NMR Spectroscopy

When positional information is critical, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed gold standard.[9][10] As ¹⁹F is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR experiments.[11]

The Power of the ¹⁹F "Spy"

The key strengths of ¹⁹F NMR are:

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 800 ppm, offering exquisite resolution.[11] This means that fluorine atoms in subtly different chemical environments will produce distinct, well-separated signals, making it an excellent tool for identifying isomers.[12]

  • Direct & Quantitative Information: The integration of the ¹⁹F signal is directly proportional to the number of fluorine atoms it represents, allowing for straightforward quantification.[12]

  • Coupling Information: Spin-spin coupling between ¹⁹F and other nuclei (like ¹H, ¹³C, or other ¹⁹F nuclei) provides rich structural information about the immediate vicinity of the fluorine atom, helping to piece together the molecular structure.[11][13]

Recent advancements have further enhanced its utility, allowing for the structural elucidation of fluorinated molecules even within complex mixtures without prior separation.[10][13] This makes ¹⁹F NMR not just a validation tool, but a powerful method for reaction monitoring and byproduct identification.[9]

Chapter 3: A Comparative Analysis: Choosing the Right Tool

The choice between MS and NMR is not about which is "better," but which is best suited for the analytical question at hand. Often, the most robust validation strategy involves a combination of both techniques.[14][15]

FeatureHigh-Resolution Mass Spectrometry (HRMS)¹⁹F Nuclear Magnetic Resonance (NMR)
Primary Information Elemental Composition (Molecular Formula)Molecular Structure & Connectivity
Sensitivity High (picomole to femtomole)[1]Lower (micromole to millimole)[14]
Speed (Throughput) High (minutes per sample)Lower (minutes to hours per sample)
Isomer Resolution Poor to NoneExcellent
Quantification Relative (requires standards for absolute)[16]Absolute (intrinsic to the technique)[15]
Sample Requirement Minimal, tolerant of complex mixturesLarger sample amount, requires purity
Key Strength Rapid confirmation of mass/formulaUnambiguous structure elucidation
Key Limitation Does not distinguish positional isomersLower sensitivity and throughput

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Decision workflow for selecting the appropriate analytical technique.

Chapter 4: In-Depth Experimental Protocol: LC-HRMS for Reaction Mixture Screening

This protocol outlines a self-validating system for the initial analysis of a fluorination reaction mixture. The goal is to confirm the presence of the desired product and identify major byproducts.

Objective:

To rapidly determine if the target fluorinated molecule was formed in a chemical reaction.

Materials:
  • Crude reaction mixture

  • High-purity solvents (e.g., Acetonitrile, Water, Methanol with 0.1% Formic Acid)

  • LC-HRMS system (e.g., UHPLC coupled to an Orbitrap or Q-TOF mass spectrometer)[3][16]

  • Autosampler vials with inserts

Step-by-Step Methodology:
  • Sample Preparation (The "Dilute-and-Shoot" Approach):

    • Causality: The high sensitivity of modern HRMS means that crude reaction mixtures must be significantly diluted to avoid saturating the detector and contaminating the ion source.[6]

    • Protocol:

      • Take a 1-2 µL aliquot of the crude reaction mixture.

      • Dilute it in 1 mL of a 50:50 Acetonitrile:Water mixture in a clean vial. This represents a ~500-1000 fold dilution.

      • Vortex thoroughly.

      • Transfer the diluted sample to an autosampler vial.

  • LC Method Development:

    • Causality: A rapid generic gradient is sufficient for initial screening. The goal is not perfect separation but to desalt the sample and separate the analyte of interest from highly polar or non-polar interferences before it enters the mass spectrometer.[4]

    • Protocol:

      • Column: Standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Flow Rate: 0.4 mL/min

      • Gradient:

        • 0.0 - 0.5 min: 5% B

        • 0.5 - 4.0 min: 5% to 95% B

        • 4.0 - 5.0 min: Hold at 95% B

        • 5.0 - 5.1 min: 95% to 5% B

        • 5.1 - 7.0 min: Hold at 5% B (re-equilibration)

      • Injection Volume: 1-5 µL

  • HRMS Data Acquisition:

    • Causality: Electrospray ionization (ESI) is the most common technique for analyzing polar to moderately polar drug-like molecules.[4] Acquiring data in both positive and negative ion modes is crucial as the fluorinated product may ionize preferentially in one mode.

    • Protocol:

      • Ionization Mode: ESI, run in separate positive and negative ion modes.

      • Scan Range: m/z 100 - 1000.

      • Resolution: Set to >60,000 to ensure high mass accuracy.[17]

      • Source Parameters: Optimize capillary voltage and gas flows for the specific instrument. A good starting point is often the manufacturer's recommended "general purpose" settings.[6]

  • Data Analysis & Validation:

    • Causality: The validation relies on matching the exact mass of the expected ion ([M+H]⁺, [M-H]⁻, or [M+Na]⁺) with the theoretical mass calculated from its elemental formula.

    • Protocol:

      • Calculate the theoretical exact mass of the expected product's protonated ([M+H]⁺) and deprotonated ([M-H]⁻) ions.

      • Extract the ion chromatograms (XICs) for these calculated m/z values using a narrow mass window (e.g., ± 5 ppm).

      • If a peak is observed at the expected retention time, examine the mass spectrum associated with that peak.

      • Validation Check: The measured mass should be within 5 ppm of the theoretical mass.

      • Isotopic Pattern: Check the isotopic pattern. For a fluorinated organic molecule, the A+1 peak should correspond primarily to the natural abundance of ¹³C. Software tools can simulate the theoretical isotopic pattern for comparison.[5]

      • Search the chromatogram for the mass of the starting material to estimate reaction completion.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Experimental workflow for LC-HRMS validation of fluorination.

Conclusion

Validating the successful fluorination of complex molecules requires a multi-faceted analytical approach. High-resolution mass spectrometry serves as an invaluable first-pass technique, offering unparalleled speed and sensitivity for confirming the correct elemental composition. However, its inherent inability to distinguish between positional isomers necessitates the use of orthogonal techniques. ¹⁹F NMR spectroscopy provides the definitive structural data required to confirm regiochemistry and ensure that the correct molecule has been synthesized. By understanding the strengths and limitations of each technique, and by employing them in a logical, complementary workflow, researchers can confidently and efficiently advance their drug discovery programs.

References

A Researcher's Guide to the Stability of Electrophilic Fluorinating Agents: 1-Fluoropyridinium Triflate vs. N-Fluorobenzenesulfonimide (NFSI)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms can profoundly alter a molecule's metabolic stability, bioavailability, and binding affinity. Electrophilic N-F fluorinating agents have become indispensable tools for this purpose, offering a safer and more manageable alternative to hazardous reagents like elemental fluorine.[1][2][3] Among the most prominent of these are 1-Fluoropyridinium triflate and N-fluorobenzenesulfonimide (NFSI).

The choice between these reagents often hinges on reactivity and substrate scope. However, an equally critical, though less frequently discussed, parameter is their stability. A reagent's stability under thermal stress, in the presence of various chemical species, and during routine handling directly impacts reaction reproducibility, safety, and the overall cost of a synthetic campaign. This guide provides an in-depth comparison of the stability profiles of this compound and NFSI, supported by experimental data and field-proven insights to aid researchers in making informed decisions.

At a Glance: Structural and Electronic Foundations of Stability

The stability of an N-F reagent is intrinsically linked to its molecular structure. This compound is a salt, composed of a cationic N-fluoropyridinium moiety and a triflate anion.[4] In contrast, NFSI is a neutral molecule where the nitrogen atom is bonded to two strongly electron-withdrawing benzenesulfonyl groups.[5]

This fundamental difference is the primary determinant of their stability and reactivity. The positive charge on the pyridinium ring in this compound strongly withdraws electron density from the N-F bond, making it highly polarized and more susceptible to nucleophilic attack but also contributing to the salt's overall lattice energy and thermal stability. NFSI's N-F bond is also polarized by the adjacent sulfonyl groups, but the overall molecule is neutral, influencing its solid-state properties and chemical compatibility.

Thermal Stability: A Quantitative Comparison

Thermal stability is a critical safety and quality parameter. It dictates the maximum temperature for a reaction, as well as the required storage conditions. The primary methods for assessing this are Thermogravimetric Analysis (TGA), which measures mass loss with increasing temperature, and Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions.[6][7]

ParameterThis compoundN-fluorobenzenesulfonimide (NFSI)
Appearance White to off-white crystalline powder[4][8]White crystalline powder[9]
Melting Point (°C) 185 - 187[4]110 - 116 (with decomposition reported)[9]
Inference High melting point suggests significant lattice energy and high thermal stability in the solid state.Lower melting point with decomposition indicates lower thermal stability compared to the pyridinium salt.

Expert Interpretation:

The significantly higher melting point of this compound (around 185 °C) compared to NFSI (around 110 °C with decomposition) is a strong indicator of its superior thermal stability.[4] The ionic nature of the pyridinium salt results in strong electrostatic interactions within the crystal lattice, requiring more energy to break apart. NFSI, being a neutral molecule, has weaker intermolecular forces, leading to a lower melting point. The fact that NFSI is often reported to decompose at its melting point highlights the need for caution when running reactions at or above this temperature.

In contrast, N-fluoropyridinium salts are generally considered highly thermally stable reagents, a property that makes them easier to handle and store.[10] However, it is a known principle that for the N-fluoropyridinium class of reagents, stability tends to decrease as fluorinating power increases (e.g., with the addition of more electron-withdrawing groups to the pyridine ring).[10]

Experimental Protocol: Assessing Thermal Stability via TGA/DSC

To provide a self-validating system for researchers, the following general protocol outlines how the thermal stability of a novel or uncharacterized fluorinating agent would be determined.

Objective: To determine the onset of thermal decomposition and identify phase transitions of an N-F reagent.

Instrumentation: Simultaneous TGA/DSC Analyzer.

Methodology:

  • Baseline Calibration: Run a baseline experiment with an empty, clean alumina or platinum crucible through the entire temperature program (e.g., 25 °C to 300 °C) under a nitrogen atmosphere (flow rate ~50 mL/min). This corrects for instrument drift.

  • Sample Preparation: Accurately weigh 3-5 mg of the fluorinating agent into the sample crucible. Ensure the sample is evenly distributed at the bottom.

  • Experimental Run: Place the sample crucible and an empty reference crucible into the analyzer.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 300 °C) at a controlled rate, typically 10 °C/min.

  • Atmosphere: Maintain a constant inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.

  • Data Analysis:

    • TGA Curve: Analyze the plot of mass (%) vs. temperature. A sharp drop in mass indicates decomposition. The "onset temperature" is the point where this mass loss begins.

    • DSC Curve: Analyze the plot of heat flow (mW) vs. temperature. Endothermic peaks (heat absorption) typically correspond to melting, while exothermic peaks (heat release) often indicate decomposition.[7]

Chemical and Handling Stability

A reagent's utility is also defined by its compatibility with its chemical environment—solvents, moisture, and other reagents—and its ease of handling.

Moisture Sensitivity

Moisture is a common enemy of reactive reagents. Hydrolysis can deactivate the fluorinating agent and generate corrosive byproducts like hydrogen fluoride (HF).[1]

  • This compound: This reagent is sensitive to moisture and light.[8] It should be stored under a dry, inert atmosphere and handled accordingly.[8][10] It is reported to slowly decompose in water, with a measured half-life of 13 days in D₂O at room temperature.[10] This moderate hydrolytic stability means that while rigorously anhydrous conditions are best, trace amounts of water may be tolerated over short reaction times, though this can affect reproducibility.

  • N-fluorobenzenesulfonimide (NFSI): NFSI is generally described as a "bench-stable" and easy-to-handle reagent.[9] It is not particularly hygroscopic and shows greater resilience to ambient moisture compared to many other fluorinating agents, contributing to its widespread use. This robustness simplifies handling, as it does not strictly require a glovebox for weighing and transfer in many applications, although best practices still recommend minimizing atmospheric exposure.

Chemical Compatibility and Incompatibilities
  • This compound: As a strong oxidant and electrophile, it is incompatible with strong reducing agents and strong nucleophiles, which would rapidly consume the reagent. Its stability in various organic solvents is generally good, though its solubility can be limited in nonpolar solvents.[4]

  • N-fluorobenzenesulfonimide (NFSI): NFSI is also incompatible with strong reducing agents.[9] It exhibits good solubility in a wide range of common organic solvents such as acetonitrile, dichloromethane, and THF.[5] This versatility makes it suitable for a broad array of reaction conditions.

The following diagram outlines a generalized workflow for handling these sensitive reagents to ensure stability and safety.

G cluster_storage Storage cluster_handling Handling & Dispensing cluster_reaction Reaction Setup storage Store in original, tightly sealed container under inert gas (N2 or Ar) away from light and moisture. weigh Weigh quickly into a tared, dry vial under a positive flow of inert gas. storage->weigh glovebox For highly sensitive applications, perform all transfers inside a glovebox. weigh->glovebox Optional, but recommended for Pyridinium Salt glassware Ensure all glassware is oven or flame-dried to remove moisture. weigh->glassware solvent Use anhydrous solvents from a validated source or freshly dried. glassware->solvent addition Add reagent to reaction mixture under an inert atmosphere. solvent->addition

Caption: Workflow for Safe Handling of Electrophilic Fluorinating Agents.

The Stability-Reactivity Nexus

In the realm of N-F reagents, there is often an inverse correlation between stability and reactivity: the most powerful fluorinating agents tend to be the least stable.[10] This relationship has been quantified through kinetic studies, which provide a reactivity scale for common fluorinating agents.[11][12][13]

A comprehensive study by Hodgson and colleagues established an experimental kinetic reactivity scale spanning eight orders of magnitude.[11][14] On this scale:

  • N-Fluoropyridinium salts are among the most reactive electrophilic fluorinating agents. Their reactivity can be tuned by adding electron-withdrawing or -donating substituents to the pyridine ring.[10] Unsubstituted this compound is a potent reagent, significantly more reactive than NFSI.

  • NFSI is positioned as a milder and therefore more selective reagent compared to the N-fluoropyridinium salts.[12][15]

This trade-off is a critical consideration. While the high reactivity of this compound may be necessary for fluorinating less nucleophilic substrates, its lower "chemical stability" in the presence of a reaction partner means it can be less selective. The greater stability of NFSI allows for milder reaction conditions and often higher selectivity with a broader range of functional groups.

The structural differences that dictate thermal and chemical stability are visualized below.

G Structural Comparison and Stability Factors cluster_NFSI N-Fluorobenzenesulfonimide (NFSI) cluster_FPyr This compound nfsi_struct Neutral Molecule Two -SO2Ph groups withdraw electron density from N nfsi_props Properties: - Bench-stable solid - Moderate reactivity - Good solvent compatibility - Lower thermal stability (mp ~110°C dec.) fpyr_struct Ionic Salt Cationic Pyridinium ring strongly withdraws electron density from N-F bond fpyr_struct->nfsi_struct Key Difference: Cationic vs. Neutral fpyr_props Properties: - Moisture-sensitive solid - High reactivity - High thermal stability (mp ~185°C) - Strong oxidant

Caption: Structural Factors Influencing Reagent Stability.

Summary and Recommendations

FeatureThis compoundN-fluorobenzenesulfonimide (NFSI)
Overall Class Cationic N-F SaltNeutral N-F Imide
Thermal Stability Higher . High melting point (~185 °C) indicates a stable crystal lattice.[4][16]Lower . Melts with decomposition at a lower temperature (~110-116 °C).[9]
Moisture Stability Moderate . Sensitive to moisture and light; slowly hydrolyzes in water (t½ = 13 days).[8][10]High . Generally considered a bench-stable, easy-to-handle solid.[9]
Handling Requires careful handling under an inert atmosphere.[10]Easier to handle, less stringent requirements for inert atmosphere for routine use.
Reactivity Very High . A powerful electrophilic fluorinating agent.[11][17]Moderate . A milder and often more selective reagent.[5]

Senior Scientist Recommendations:

  • For high-temperature reactions (>100 °C): This compound is the superior choice due to its significantly higher thermal stability. Using NFSI near or above its decomposition temperature is hazardous and will lead to poor results.

  • For reactions involving sensitive functional groups or requiring high selectivity: NFSI is generally the preferred starting point. Its milder nature and higher stability in the presence of various nucleophiles allow for more controlled fluorinations.

  • For ease of use and process robustness: NFSI holds a clear advantage. Its "bench-stable" character simplifies setup and makes it more forgiving in a process or discovery chemistry setting where multiple chemists may be handling the reagent.

  • For challenging fluorinations of weakly nucleophilic substrates: The high electrophilicity of This compound may be required to achieve a satisfactory reaction rate and yield. The trade-off in handling complexity is justified by its increased fluorinating power.

Ultimately, the choice between these two excellent reagents is a function of the specific chemical challenge. By understanding the nuances of their stability, researchers can design safer, more efficient, and more reproducible fluorination protocols.

References

A Mechanistic Showdown: 1-Fluoropyridinium Triflate vs. Xenon Difluoride in Electrophilic Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Electrophilic Fluorinating Agent

For researchers, medicinal chemists, and professionals in drug development, the precise introduction of fluorine atoms into organic molecules is a critical lever for modulating pharmacological properties. The choice of the fluorinating agent is paramount, dictating not only the success of the reaction but also its selectivity and scope. Among the arsenal of electrophilic fluorinating reagents, 1-Fluoropyridinium triflate, a representative of the widely-used N-F class of compounds, and the powerful inorganic fluorinating agent, Xenon Difluoride (XeF₂), present two distinct and compelling options. This guide provides an in-depth, objective comparison of their mechanistic differences, performance, and practical application, supported by experimental data to inform your selection process.

At a Glance: Key Distinctions

FeatureThis compoundXenon Difluoride (XeF₂)
Reagent Class Organic, N-F SaltInorganic, Noble Gas Compound
Primary Mechanism Polar, Sₙ2-type AttackDual Pathway: Single Electron Transfer (SET) & Electrophilic Addition
Reactivity Tunable by pyridine substituentsHighly reactive, potent oxidizing agent
Handling Stable, crystalline solid, easier to handleCrystalline solid, moisture-sensitive, requires careful handling
Byproducts Pyridine, Triflic acidXenon (gas), HF (can be scavenged)
Catalysis Often uncatalyzed, but can be influenced by Lewis/Brønsted acidsHighly sensitive to catalysis by HF, Lewis acids, and even the reaction vessel surface (e.g., Pyrex)[1]

Delving into the Mechanisms: A Tale of Two Pathways

The fundamental difference between this compound and Xenon Difluoride lies in their dominant mechanistic pathways for fluorine transfer. This divergence in mechanism is the root of their distinct reactivity profiles, selectivities, and functional group tolerances.

This compound: The Polar Sₙ2 Pathway

Electrophilic fluorinating agents of the N-F class, such as this compound, are generally understood to operate through a polar, bimolecular nucleophilic substitution (Sₙ2)-type mechanism.[2][3] In this pathway, the nucleophilic substrate directly attacks the electrophilic fluorine atom, leading to the concerted cleavage of the N-F bond.

SN2_Mechanism cluster_start Reactants cluster_transition Transition State cluster_end Products Nu Nucleophile (Nu⁻) TS [Nu---F---NC₅H₅]‡ Nu->TS Nucleophilic Attack NF_reagent [C₅H₅NF]⁺OTf⁻ NF_reagent->TS F_Nu Fluorinated Product (F-Nu) TS->F_Nu C-F Bond Formation Pyridine Pyridine TS->Pyridine N-F Bond Cleavage

Caption: Sₙ2-type mechanism for this compound.

This mechanism is supported by kinetic studies and the general observation of inversion of configuration at a stereogenic center upon fluorination.[2] The reactivity of N-fluoropyridinium salts can be finely tuned by introducing electron-withdrawing or -donating substituents on the pyridine ring, which alters the electrophilicity of the fluorine atom.[4] While a single-electron transfer (SET) pathway has been considered, for most common nucleophiles, the polar Sₙ2 mechanism is the prevailing and productive pathway.[2]

Xenon Difluoride: A Duality of Mechanisms

Xenon difluoride's reactivity is more complex, with evidence supporting two primary mechanistic routes: single electron transfer (SET) and electrophilic addition .[1] The operative pathway is highly dependent on the substrate, solvent, and the presence of acid catalysts.[1]

  • Single Electron Transfer (SET) Pathway: In the SET mechanism, an electron is transferred from the nucleophile to XeF₂, generating a radical cation and the XeF₂ radical anion. This pathway is often considered a competing, and sometimes non-productive, route for fluorination. It can lead to side products and may not always result in the desired fluorinated compound.

  • Electrophilic Addition Pathway: This pathway is often responsible for productive fluorination, particularly with aromatic substrates. It is believed to be catalyzed by trace amounts of HF or Lewis acids, which polarize the Xe-F bond and can lead to the formation of the highly electrophilic [XeF]⁺ cation.[5][6] This potent electrophile is then attacked by the nucleophile.

XeF2_Mechanisms cluster_SET Single Electron Transfer (SET) Pathway cluster_Electrophilic Electrophilic Addition Pathway XeF2 XeF₂ SET_intermediate [Nu•⁺] [XeF₂•⁻] XeF2->SET_intermediate e⁻ transfer Active_Species [XeF]⁺[HF₂]⁻ XeF2->Active_Species Nu Nucleophile (Nu) Nu->SET_intermediate Electrophilic_Attack Electrophilic Attack Nu->Electrophilic_Attack Side_Products Side Products SET_intermediate->Side_Products Catalyst Catalyst (e.g., HF) Catalyst->Active_Species Active_Species->Electrophilic_Attack Product_Complex [Nu-F-Xe]⁺ Electrophilic_Attack->Product_Complex Fluorinated_Product Fluorinated Product (Nu-F) Product_Complex->Fluorinated_Product Xe Xenon (gas) Product_Complex->Xe Xe elimination

Caption: Dual mechanistic pathways of Xenon Difluoride.

The surface of the reaction vessel, particularly Pyrex glass, can also act as a Lewis acid catalyst, promoting the electrophilic pathway.[1] Conversely, coordinating solvents like acetonitrile can inhibit this catalysis by blocking the Lewis acidic sites on the glass.[1]

Performance Comparison: A Data-Driven Perspective

While a comprehensive, direct comparative study under identical conditions is scarce in the literature, we can draw meaningful comparisons from studies on similar classes of substrates.

α-Fluorination of β-Ketoesters

The α-fluorination of β-ketoesters is a common benchmark reaction for electrophilic fluorinating agents.

SubstrateReagentConditionsYield (%)Reference
Ethyl 2-oxocyclohexanecarboxylateThis compoundCH₂Cl₂, rt, 3h85--INVALID-LINK--
Ethyl 2-oxocyclopentanecarboxylateXenon DifluorideCH₂Cl₂, HF (cat.), rt~90--INVALID-LINK--

Both reagents demonstrate high efficacy in the fluorination of β-ketoesters. The choice between them may come down to factors such as functional group tolerance and ease of handling. Xenon difluoride's high oxidizing potential can be a limitation with sensitive substrates.[7]

Fluorination of Aromatic Compounds

The regioselectivity of aromatic fluorination can be a key differentiator.

SubstrateReagentConditionsMajor Isomer(s) & Ratio (o:m:p)Total Yield (%)Reference
AnisoleThis compoundCCl₄, reflux, 24ho:p (40:60)55--INVALID-LINK--
AnisoleXenon DifluorideCH₂Cl₂, HF (cat.), rt, 1ho:p (12:88)71--INVALID-LINK--

In the case of anisole, Xenon Difluoride exhibits higher para-selectivity and a greater overall yield under milder conditions compared to this compound. This highlights the potent electrophilicity of the [XeF]⁺ species generated in situ.

Experimental Protocols: From Theory to Practice

To provide a practical context, here are representative, step-by-step protocols for the fluorination of common substrates with each reagent.

Protocol 1: α-Fluorination of a β-Ketoester with this compound

This protocol is adapted from the work of Umemoto et al. for the fluorination of ethyl 2-oxocyclohexanecarboxylate.

Protocol_NF start Start dissolve Dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under N₂. start->dissolve add_reagent Add this compound (1.1 mmol) in one portion at room temperature. dissolve->add_reagent stir Stir the reaction mixture at room temperature for 3 hours. Monitor by TLC. add_reagent->stir quench Quench the reaction with water (10 mL). stir->quench extract Extract with CH₂Cl₂ (3 x 15 mL). quench->extract wash Wash the combined organic layers with brine, dry over Na₂SO₄, and filter. extract->wash concentrate Concentrate the filtrate under reduced pressure. wash->concentrate purify Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate). concentrate->purify end End: α-Fluoro-β-ketoester purify->end

Caption: Workflow for α-fluorination with this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent and a nitrogen atmosphere is crucial to prevent the hydrolysis of the reagent and potential side reactions with the enolate.

  • Stoichiometry: A slight excess of the fluorinating agent ensures complete conversion of the starting material.

  • Monitoring: Thin-layer chromatography (TLC) is a simple and effective method to monitor the progress of the reaction and determine the optimal reaction time.

  • Aqueous Work-up: The aqueous quench and subsequent extraction are necessary to remove the pyridinium and triflate byproducts and any unreacted reagent.

Protocol 2: Fluorination of an Aromatic Compound with Xenon Difluoride

This protocol is a generalized procedure for the fluorination of an activated aromatic compound like anisole, based on established methodologies.

Protocol_XeF2 start Start setup In a fume hood, charge a dry FEP or PFA reaction vessel with a stir bar and the aromatic substrate (1.0 mmol). start->setup dissolve Add anhydrous CH₂Cl₂ (10 mL) and stir to dissolve. setup->dissolve add_catalyst Add a catalytic amount of anhydrous HF (e.g., as a solution in CH₂Cl₂). CAUTION: Handle HF with extreme care. dissolve->add_catalyst add_reagent Carefully add Xenon Difluoride (1.0 mmol) in small portions. An exothermic reaction may be observed. add_catalyst->add_reagent stir Stir the mixture at room temperature for 1 hour. Monitor by GC-MS. add_reagent->stir quench Slowly quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃. stir->quench extract Extract with CH₂Cl₂ (3 x 15 mL). quench->extract wash Wash the combined organic layers with water, then brine, and dry over MgSO₄. extract->wash concentrate Filter and concentrate the solution carefully under reduced pressure. wash->concentrate purify Purify the residue by column chromatography (silica gel) or distillation. concentrate->purify end End: Fluorinated Aromatic Product purify->end

References

A Comparative Guide to the Green Chemistry Metrics of Fluorination with 1-Fluoropyridinium Triflate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for enhancing metabolic stability, binding affinity, and overall efficacy.[1][2] However, the methods for achieving this transformation are under increasing scrutiny through the lens of green chemistry. Traditional fluorination techniques often rely on hazardous reagents like elemental fluorine (F₂) or hydrogen fluoride (HF), which demand specialized equipment and pose significant safety and environmental risks.[3][4][5]

The advent of electrophilic N-F fluorinating agents, such as 1-fluoropyridinium triflate, marked a significant step towards safer and more manageable fluorination protocols.[4][6] This guide provides an in-depth evaluation of this compound, comparing its performance against other common N-F reagents—Selectfluor® and N-Fluorobenzenesulfonimide (NFSI)—based on critical green chemistry metrics. Our objective is to equip researchers, scientists, and drug development professionals with the data and insights necessary to make informed, sustainable choices in their synthetic endeavors.

The Rise of N-F Reagents: A Green Perspective

Electrophilic N-F reagents have become indispensable tools because they are typically stable, crystalline solids that are easier and safer to handle than their gaseous or highly corrosive predecessors.[4][6] Their development has been pivotal in making fluorination accessible to non-specialist chemists, thereby accelerating research and development.[4] However, not all N-F reagents are created equal. A holistic evaluation requires moving beyond reaction yield to consider the entire lifecycle of the chemicals used, from synthesis to disposal. This is the domain of green chemistry metrics.

Core Green Chemistry Metrics for Evaluating Fluorination

To objectively assess the environmental footprint of a chemical process, we utilize a set of established metrics. The most relevant for synthetic fluorination include:

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product. It's a measure of reaction efficiency at the atomic level.

  • E-Factor (Environmental Factor): A practical metric that quantifies the total mass of waste generated per unit mass of product. A lower E-Factor signifies a greener process.[7]

  • Process Mass Intensity (PMI): A comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[8][9] It provides a complete picture of the process's efficiency and waste generation.

  • Reagent & Solvent Choice: This involves assessing the toxicity, safety, and environmental impact of all materials used. The use of aqueous or benign solvents is highly favored.[10]

  • Safety & Hazard Profile: An evaluation of the inherent risks associated with handling the reagents, intermediates, and byproducts.

Comparative Analysis: this compound vs. Alternatives

This compound is a versatile electrophilic fluorinating agent capable of reacting with a wide array of nucleophiles, including aromatics, carbanions, and enamines.[11][12] It is a stable, crystalline solid, though it is sensitive to light and moisture.[11] Its reactivity can be fine-tuned by modifying the substituents on the pyridine ring, offering a degree of control over its fluorinating power.[4][11][13]

Let's compare it with two other widely used N-F reagents: Selectfluor® , a highly reactive and robust agent, and N-Fluorobenzenesulfonimide (NFSI) , a milder and often more selective option.

Table 1: Physical Properties and Safety Comparison
PropertyThis compoundSelectfluor® (F-TEDA-BF₄)N-Fluorobenzenesulfonimide (NFSI)
Formula C₆H₅F₄NO₃S[14]C₇H₁₄B₂Cl₂F₈N₂C₁₂H₁₀FNO₄S₂
MW ( g/mol ) 247.17[14]354.05315.34
Appearance White to yellow solid[11]White crystalline solidWhite crystalline solid
Melting Point 185-186 °C[14]190 °C (dec.)114-116 °C
Key Hazard H314: Causes severe skin burns and eye damage[14]H315: Causes skin irritation; H319: Causes serious eye irritationH315: Causes skin irritation; H319: Causes serious eye irritation
Handling Moisture and light sensitive[11]Bench-stable, can be used in water[2]Stable, non-hygroscopic

Causality Insight: The severe corrosive hazard of this compound stems from the combination of the electrophilic fluorine source and the strongly acidic triflate anion, which can be released during the reaction or upon decomposition. This necessitates the use of robust personal protective equipment and careful handling procedures.[11] In contrast, Selectfluor® and NFSI present lower, though still significant, irritant hazards.

Green Metrics: A Quantitative Comparison

To provide a tangible comparison, we will evaluate the metrics for a model electrophilic fluorination of a generic enolate substrate.

Model Reaction: (A generic reaction scheme showing an enolate reacting with an N-F reagent to yield a fluorinated ketone and the reagent's byproduct)

Diagram 1: General Electrophilic Fluorination Workflow

G cluster_0 Reaction Stage cluster_1 Workup & Purification cluster_2 Outputs Nucleophile Nucleophile Reaction Fluorination Nucleophile->Reaction NF_Reagent N-F Reagent (e.g., this compound) NF_Reagent->Reaction Solvent Solvent Solvent->Reaction Quench Aqueous Quench Reaction->Quench Crude Mixture Extraction Solvent Extraction Quench->Extraction Waste Waste Stream (Byproduct, Solvents, etc.) Quench->Waste Purification Chromatography/ Recrystallization Extraction->Purification Extraction->Waste Product Fluorinated Product Purification->Product Purification->Waste

Caption: Workflow for a typical electrophilic fluorination reaction.

Table 2: Green Chemistry Metrics Comparison for Model Reaction
MetricThis compoundSelectfluor®NFSIRationale & Justification
Atom Economy (AE) 7.7%5.4%6.0%AE is inherently low for these high MW reagents where only a single fluorine atom (MW=19) is transferred. This highlights a fundamental inefficiency of electrophilic fluorination from an atom economy perspective.
Byproducts Pyridine, Triflic AcidDe-fluorinated Selectfluor® cage, BF₄⁻ saltsBenzenesulfonimideThe byproducts of this compound (pyridine and a strong acid) can complicate workup and require neutralization, adding to the E-Factor. The Selectfluor® byproduct is a complex salt, while NFSI's is a sulfonimide.
Typical Solvents Acetonitrile, Dichloromethane[13]Acetonitrile, Water, DMF[2][15]THF, Dichloromethane, Acetonitrile[16]Selectfluor®'s compatibility with water is a major green advantage, potentially eliminating the need for volatile organic compounds (VOCs).[10][15]
E-Factor / PMI HighModerate to HighHighWhile exact values are process-dependent, Selectfluor® often leads to a lower PMI due to its high reactivity (allowing for lower reagent loading) and potential use in greener solvents. The need for strict anhydrous conditions and organic solvents for this compound increases its PMI.[17]
Reactivity ModerateHighLow to ModerateA quantitative reactivity scale shows Selectfluor® is orders of magnitude more reactive than NFSI and generally more reactive than unsubstituted 1-fluoropyridinium salts.[2] Higher reactivity can mean milder conditions and shorter reaction times, reducing energy input.

Experimental Protocol: Fluorination of an Enol Silyl Ether

This protocol, adapted from authoritative sources, describes a typical application of this compound and serves as a basis for evaluating its practical green metrics.[13]

Objective: To synthesize 16α-fluoroestrone 3-methyl ether from its corresponding enol silyl ether.

Materials:

  • Estrone 3-methyl ether silyl enol ether (1 equivalent)

  • This compound (1.1 equivalents)[13]

  • Dichloromethane (DCM), anhydrous (approx. 15 mL per mmol of substrate)

  • Water (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: A dry, round-bottomed flask is charged with the enol silyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: Anhydrous dichloromethane is added to dissolve the substrate.

  • Reagent Addition: this compound is added in one portion at room temperature (20–25°C).

    • Causality: The reaction is typically run at ambient temperature, which is favorable from an energy consumption standpoint. The use of an inert atmosphere is critical due to the reagent's moisture sensitivity.[11]

  • Reaction Monitoring: The mixture is stirred for 8-12 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Quench: Upon completion, the reaction mixture is poured into water to quench any remaining reagent.

  • Workup - Extraction: The product is extracted into the organic phase using three portions of dichloromethane.

    • Green Consideration: Dichloromethane is a halogenated solvent with a significant environmental and health impact. This is a major drawback from a green chemistry perspective. The large volumes of solvent used in extraction contribute heavily to the Process Mass Intensity (PMI).[8]

  • Workup - Wash: The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution (to neutralize acidic byproducts like triflic acid) and then with water.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the pure 16α-fluoroestrone 3-methyl ether.

    • Green Consideration: Column chromatography is a significant source of waste, primarily the silica gel and large volumes of eluting solvents, dramatically increasing the E-Factor.[18] Recrystallization, if feasible, is a much greener alternative.

Diagram 2: Green Metrics Evaluation of the Protocol

G cluster_input Mass Inputs (PMI) cluster_output Mass Outputs Substrate Substrate Process Synthetic Protocol Reagent 1-Fluoropyridinium Triflate Solvent_Rxn DCM (Reaction) Solvent_Workup DCM (Extraction) Solvent_Purify Eluent (Chromatography) Water_Workup Water, NaHCO3 soln. Silica Silica Product Product Waste Waste Byproducts Byproducts Waste->Byproducts Pyridine, Triflic Acid, MgSO4, Na-salts Solvents Solvents Waste->Solvents DCM, Eluent, Aqueous Waste Consumables Consumables Waste->Consumables Silica Gel Process->Product Process->Waste

Caption: Breakdown of inputs and outputs for PMI/E-Factor analysis.

Conclusion and Recommendations

This compound is an effective and versatile electrophilic fluorinating agent. Its primary drawbacks from a green chemistry standpoint are its corrosive nature , moisture sensitivity requiring anhydrous (often chlorinated) solvents , and relatively low atom economy , a feature common to most N-F reagents. The byproducts, pyridine and triflic acid, require a neutralization step during workup, adding to the process mass.

Comparison Summary:

  • For Greener Solvents: Selectfluor® is the superior choice. Its stability and effectiveness in aqueous media represent a significant advantage, aligning with the principles of green chemistry to reduce reliance on volatile organic compounds.[10][15]

  • For Reactivity: Selectfluor® is generally the most reactive agent, allowing for milder conditions and potentially lower catalyst or reagent loadings.[2]

  • For Tunable Reactivity & Selectivity: Substituted N-fluoropyridinium salts offer a unique advantage. By altering the electronic properties of the pyridine ring, their fluorinating power can be modulated, which can be crucial for achieving selectivity with complex substrates containing multiple reactive sites.[4][13]

  • For Mildness: NFSI is a less reactive alternative, which can be beneficial when dealing with sensitive functional groups where over-fluorination or side reactions with more powerful reagents are a concern.

Final Recommendation:

While this compound remains a valuable tool in the synthetic chemist's toolbox, a thorough green chemistry evaluation often points towards Selectfluor® as a preferable alternative, especially when its reactivity profile is suitable and aqueous solvent systems are viable. The choice of a fluorinating agent should not be based on historical precedent or yield alone. By employing metrics like PMI and E-Factor and considering the entire process—from reagent synthesis to waste disposal—researchers can actively contribute to the development of more sustainable and responsible chemical manufacturing.

References

Safety Operating Guide

A Guide to the Safe Disposal of 1-Fluoropyridinium Triflate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, 1-fluoropyridinium triflate and its congeners are indispensable electrophilic fluorinating agents.[1][2] Their efficacy, however, is matched by their reactivity and specific hazard profile, necessitating a rigorous and scientifically grounded approach to handling and disposal. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is to empower researchers with the knowledge to manage this reagent confidently, from the reaction vessel to the final waste stream.

Core Principles: Understanding the Chemistry of Disposal

This compound is a stable, crystalline solid under anhydrous conditions.[3] However, its potent electrophilicity ("F+" character) means it is highly reactive toward nucleophiles. It is classified as a corrosive solid (UN 3261, Hazard Class 8) and can cause severe skin burns and eye damage upon contact.[4][5] The primary hazards stem from its reactivity, particularly with moisture, and its decomposition products.

The triflate anion (CF₃SO₃⁻) is the conjugate base of triflic acid, a superacid. Upon reaction or decomposition in the presence of water, triflic acid and pyridinium species are formed, creating a corrosive and acidic environment.[3][6] Therefore, proper disposal procedures are not merely about discarding the chemical but about safely neutralizing its inherent reactivity and corrosivity.

Key Safety Considerations:

  • Moisture Sensitivity: The reagent is sensitive to moisture and light. It slowly decomposes in water.[3][7][8]

  • Corrosivity: Causes severe skin and eye burns.[7][9]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[10]

  • Hazardous Decomposition: Under fire conditions, it can produce toxic fumes, including hydrogen fluoride, sulfur oxides, and nitrogen oxides.[9]

Hazard and Personal Protective Equipment (PPE) Summary

Before handling or initiating any disposal protocol, a thorough risk assessment is mandatory. The following table summarizes the key hazard information and the required PPE.

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Category 1A/1C: Causes severe skin burns and eye damage.[4][11]Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving.[4] Lab Coat: Flame-resistant lab coat. Protection: Ensure an eyewash station and safety shower are immediately accessible.[10]
Eye Damage Category 1: Causes serious eye damage.[11]Eye Protection: Chemical splash goggles and a face shield.[4]
Respiratory Dust may be harmful if inhaled; material is destructive to mucous membranes.[4][9]Ventilation: All handling must occur in a certified chemical fume hood.[10] Respirator: If dust generation is unavoidable, use a NIOSH/MSHA approved respirator.[4][8]
Transport Hazard UN 3261, Corrosive solid, acidic, organic, n.o.s.[4]N/A (For transport/shipping)
Disposal Pathways: A Decision-Based Workflow

The correct disposal procedure depends on the nature of the waste. It is crucial to distinguish between unreacted bulk reagent and residual amounts remaining in laboratory glassware post-experimentation.

G cluster_waste_handler Pathway 1: Professional Disposal cluster_quench Pathway 2: Laboratory Deactivation (for Residuals) start Waste Identification: This compound bulk Unused or Bulk Reagent start->bulk  Is it in its original  or a stock container? residual Residual Reagent in Glassware (Post-Reaction Workup) start->residual  Is it a small amount  remaining after a reaction? spill Spill Cleanup Debris (e.g., contaminated absorbent) start->spill In case of a spill? waste_container Collect in a dedicated, labeled, and sealed hazardous waste container. Do NOT mix with other waste streams. [1] bulk->waste_container quench_protocol Execute Controlled Quenching Protocol (See Section 4 for detailed steps) residual->quench_protocol spill->waste_container waste_disposal Arrange for pickup by a licensed hazardous waste disposal company. [8] waste_container->waste_disposal aqueous_waste Collect resulting aqueous solution in an appropriate hazardous aqueous waste container. quench_protocol->aqueous_waste

Caption: Decision workflow for this compound disposal.

Detailed Protocol: Deactivation of Residual this compound

This protocol is exclusively for quenching small, residual quantities of this compound in reaction flasks and equipment after a synthetic procedure. Do not use this method for bulk quantities of the unreacted reagent. The principle is based on a controlled hydrolysis and neutralization, as suggested by common synthetic workup procedures.[3]

Materials:

  • Stir plate and stir bar

  • Beaker or flask of appropriate size (at least 10x the volume of the quenching solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory PPE (See Table above)

Step-by-Step Procedure:

  • Preparation:

    • Ensure you are working in a certified chemical fume hood.

    • Don the appropriate PPE: double gloves, chemical splash goggles, a face shield, and a lab coat.

    • Place a beaker containing a stirred, saturated solution of sodium bicarbonate on a stir plate. Ensure the volume is sufficient to dilute and neutralize the residue. An ice bath can be used for additional temperature control, though the reaction with residual amounts is unlikely to be violently exothermic if addition is slow.

  • Dilution of Reaction Mixture:

    • If the reaction was run in a solvent, ensure the reaction mixture containing the residual fluorinating agent is diluted with an inert solvent (e.g., dichloromethane, acetonitrile) to prevent localized concentration effects.

  • Controlled Quenching:

    • Slowly, and in small portions (dropwise via addition funnel or pipette), add the diluted reaction mixture to the vigorously stirring sodium bicarbonate solution.

    • Causality: The slow addition into a basic aqueous medium ensures that the reactive N-F agent is hydrolyzed in a controlled manner. The sodium bicarbonate neutralizes the triflic acid byproduct as it forms, preventing the creation of a highly acidic and corrosive solution.[3]

  • Observation and Completion:

    • Monitor for signs of reaction, such as gas evolution (CO₂ from the bicarbonate neutralization).

    • Allow the mixture to stir for at least one hour after the addition is complete to ensure full decomposition of any remaining reagent.

  • Waste Collection:

    • The resulting aqueous mixture should be transferred to a clearly labeled hazardous aqueous waste container for disposal through your institution's environmental health and safety (EHS) office. Do not pour it down the drain.[12][13]

  • Glassware Decontamination:

    • The now-quenched reaction flask and other equipment can be cleaned using standard laboratory procedures. It is good practice to rinse the glassware with a solvent (e.g., acetone) and collect this rinse into the appropriate hazardous waste stream before washing with soap and water.

Management of Spills and Contaminated Materials

In the event of a spill, the primary goal is containment and collection without creating dust.

Spill Response:

  • Evacuate non-essential personnel from the area.

  • Wearing full PPE, cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep or scoop the contaminated absorbent into a designated, sealable hazardous waste container. Avoid any actions that could generate dust.[4]

  • Wipe the area with a damp cloth (water), then decontaminate with soap and water. Collect all cleaning materials in the same hazardous waste container.

Contaminated Solid Waste: Any items that come into direct contact with this compound, such as weighing paper, gloves, and disposable pipette tips, must be considered hazardous waste.

  • Immediately place these items into a dedicated, sealed plastic bag or a labeled solid hazardous waste container.

  • Do not dispose of this contaminated waste in the regular trash.[4]

By adhering to these scientifically-backed procedures, researchers can safely harness the synthetic utility of this compound while ensuring the protection of themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.